molecular formula C48H82N16O14 B12433145 Influenza NP (147-155)

Influenza NP (147-155)

货号: B12433145
分子量: 1107.3 g/mol
InChI 键: WOUNFMMWMQKJJQ-WNGIYMBZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Influenza NP (147-155) is a useful research compound. Its molecular formula is C48H82N16O14 and its molecular weight is 1107.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Influenza NP (147-155) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Influenza NP (147-155) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C48H82N16O14

分子量

1107.3 g/mol

IUPAC 名称

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C48H82N16O14/c1-22(2)20-32(43(74)63-36(23(3)4)46(77)78)61-38(69)24(5)57-39(70)29(10-8-18-55-47(51)52)60-45(76)37(26(7)66)64-41(72)30(11-9-19-56-48(53)54)58-40(71)31(16-17-34(49)68)59-42(73)33(62-44(75)35(50)25(6)65)21-27-12-14-28(67)15-13-27/h12-15,22-26,29-33,35-37,65-67H,8-11,16-21,50H2,1-7H3,(H2,49,68)(H,57,70)(H,58,71)(H,59,73)(H,60,76)(H,61,69)(H,62,75)(H,63,74)(H,64,72)(H,77,78)(H4,51,52,55)(H4,53,54,56)/t24-,25+,26+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1

InChI 键

WOUNFMMWMQKJJQ-WNGIYMBZSA-N

手性 SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O

规范 SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Influenza Nucleoprotein (NP) Epitope (147-155)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus nucleoprotein (NP) is a highly conserved internal protein essential for viral replication. Within this protein lies the nonameric peptide sequence spanning amino acids 147-155, a critical target for the host cellular immune response. This peptide, with the sequence Threonine-Tyrosine-Glutamine-Arginine-Threonine-Arginine-Alanine-Leucine-Valine (TYQRTRALV), is an immunodominant cytotoxic T-lymphocyte (CTL) epitope in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2K^d^. Its conserved nature across various influenza A strains makes it a prime candidate for the development of universal influenza vaccines and immunotherapies. This technical guide provides a comprehensive overview of the Influenza NP (147-155) peptide, including its physicochemical properties, immunological significance, relevant experimental data, and detailed protocols for its study.

Physicochemical and Immunological Properties

The TYQRTRALV peptide is a well-characterized epitope recognized by CD8+ T-cells. While its binding affinity to H-2K^d^ is relatively low compared to other viral epitopes, it paradoxically elicits a dominant T-cell response.

PropertyValueReference
Amino Acid Sequence Thr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val (TYQRTRALV)[1][2][3][4]
Molecular Weight ~1107.29 g/mol [3][4]
Molecular Formula C48H82N16O14[3][4]
MHC Restriction H-2K^d^ (murine)
Immunological Role Immunodominant CD8+ T-cell epitope

Quantitative Immunological Data

The immunogenicity of the NP (147-155) peptide has been quantified through various assays, demonstrating its ability to elicit robust T-cell responses.

T-Cell Activation and Effector Function
AssayExperimental DetailResultReference
IFN-γ ELISPOT Splenocytes from mice immunized with recombinant NP were stimulated with NP (147-155) peptide.19 ± 1 to 35 ± 1 SFC/10^6 splenocytes
In Vivo Cytotoxicity Mice were immunized with NP (147-155) peptide and adjuvants, followed by a viral challenge.Partial to significant protection against lethal influenza challenge, with survival rates up to 50%.
Intracellular Cytokine Staining CD8+ T-cells from influenza-infected mice were stimulated with NP (147-155) peptide.A significant population of IFN-γ and TNF-α producing CD8+ T-cells was detected.

Signaling Pathway

The recognition of the Influenza NP (147-155) peptide presented by an MHC class I molecule on the surface of an antigen-presenting cell (APC) or an infected cell by a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation and the execution of its effector functions.

T_Cell_Activation_Pathway T-Cell Receptor Signaling Pathway for NP (147-155) Recognition cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC MHC Class I (H-2Kd) TCR T-Cell Receptor (TCR) MHC->TCR Binding Peptide NP (147-155) TYQRTRALV Lck Lck TCR->Lck Activates NFkB NF-κB (in nucleus) TCR->NFkB Leads to activation of CD8 CD8 CD8->MHC ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AP1 AP-1 (in nucleus) DAG->AP1 Leads to activation of NFAT NFAT (in nucleus) IP3->NFAT Leads to activation of Cytokines Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokines Cytotoxicity Cytotoxicity (Perforin, Granzymes) NFAT->Cytotoxicity NFkB->Cytokines NFkB->Cytotoxicity AP1->Cytokines AP1->Cytotoxicity

Caption: TCR signaling upon NP (147-155) recognition.

Experimental Workflows

The Influenza NP (147-155) peptide is a valuable tool in influenza research and vaccine development. Below is a generalized workflow for evaluating a peptide-based vaccine candidate incorporating this epitope.

Vaccine_Development_Workflow Workflow for Peptide-Based Vaccine Development using NP (147-155) cluster_Design Vaccine Design & Synthesis cluster_Preclinical Preclinical Evaluation cluster_Assays Immunoassays Peptide_Synthesis Peptide Synthesis (TYQRTRALV) Adjuvant_Formulation Adjuvant Formulation (e.g., CpG, Liposomes) Peptide_Synthesis->Adjuvant_Formulation Immunization Mouse Immunization (e.g., BALB/c) Adjuvant_Formulation->Immunization T_Cell_Response T-Cell Response Analysis Immunization->T_Cell_Response Challenge Viral Challenge (Influenza A) Immunization->Challenge ELISPOT IFN-γ ELISPOT T_Cell_Response->ELISPOT ICS Intracellular Cytokine Staining T_Cell_Response->ICS Cytotoxicity_Assay Cytotoxicity Assay T_Cell_Response->Cytotoxicity_Assay Protection_Assessment Assessment of Protection (Survival, Viral Titer) Challenge->Protection_Assessment

Caption: Peptide-based vaccine development workflow.

Experimental Protocols

In Vitro T-Cell Stimulation and Intracellular Cytokine Staining

This protocol describes the stimulation of splenocytes with the NP (147-155) peptide followed by intracellular staining for cytokines to identify antigen-specific T-cells by flow cytometry.[1]

Materials:

  • Single-cell suspension of splenocytes from immunized or infected mice.

  • Complete RPMI-1640 medium.

  • Influenza NP (147-155) peptide (TYQRTRALV).

  • Brefeldin A.

  • Fixation/Permeabilization buffers.

  • Fluorochrome-conjugated antibodies against CD3, CD8, IFN-γ, and TNF-α.

  • Flow cytometer.

Procedure:

  • Prepare a single-cell suspension of splenocytes and adjust the cell concentration to 1-2 x 10^6 cells/mL in complete RPMI medium.

  • Plate 1 mL of the cell suspension into each well of a 24-well plate.

  • Add the NP (147-155) peptide to the desired final concentration (e.g., 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • After approximately 2 hours of incubation, add Brefeldin A to each well to a final concentration of 10 µg/mL to inhibit cytokine secretion.

  • Continue incubation for another 4-16 hours.

  • Harvest the cells and wash with PBS.

  • Stain for surface markers (CD3, CD8) according to the antibody manufacturer's protocol.

  • Fix and permeabilize the cells using a commercial kit or a formaldehyde/saponin-based buffer system.

  • Stain for intracellular cytokines (IFN-γ, TNF-α) with fluorochrome-conjugated antibodies.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire data on a flow cytometer and analyze the percentage of cytokine-positive cells within the CD8+ T-cell population.

Chromium Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes to lyse target cells pulsed with the NP (147-155) peptide.

Materials:

  • Effector cells: Splenocytes or purified CD8+ T-cells from immunized or infected mice.

  • Target cells: A suitable cell line that expresses H-2K^d^ (e.g., P815).

  • Influenza NP (147-155) peptide.

  • Sodium Chromate (Na2^51^CrO4).

  • 96-well round-bottom plates.

  • Gamma counter.

Procedure:

  • Target Cell Labeling:

    • Resuspend target cells at 1 x 10^7 cells/mL in complete medium.

    • Add 100 µCi of ^51^Cr and incubate for 1-2 hours at 37°C, mixing occasionally.

    • Wash the labeled target cells 3-4 times with a large volume of medium to remove excess ^51^Cr.

    • Resuspend the cells at 1 x 10^5 cells/mL.

  • Peptide Pulsing:

    • Incubate the labeled target cells with the NP (147-155) peptide (e.g., 1 µg/mL) for 30-60 minutes at 37°C.

  • Assay Setup:

    • Plate 100 µL of the peptide-pulsed target cells into a 96-well round-bottom plate (10,000 cells/well).

    • Prepare serial dilutions of the effector cells and add 100 µL to the wells to achieve various effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).

    • Spontaneous Release Control: Add 100 µL of medium instead of effector cells to wells with target cells.

    • Maximum Release Control: Add 100 µL of 1% Triton X-100 to wells with target cells to lyse all cells.

  • Incubation and Data Collection:

    • Centrifuge the plate at a low speed to initiate cell contact and incubate for 4-6 hours at 37°C.

    • After incubation, centrifuge the plate again to pellet the cells.

    • Carefully harvest 100 µL of the supernatant from each well and transfer to tubes for counting in a gamma counter.

  • Calculation:

    • Calculate the percent specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

The Influenza NP (147-155) peptide, TYQRTRALV, remains a cornerstone for research into cellular immunity against influenza A virus. Its high degree of conservation and immunodominance make it an invaluable tool for studying T-cell responses and a promising component for the rational design of next-generation, broadly protective influenza vaccines. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to harness the power of T-cell immunity to combat influenza.

References

The Role of Influenza Nucleoprotein (147-155) Epitope in Eliciting Cellular Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the influenza A virus nucleoprotein (NP) derived peptide, NP(147-155). It details its function as a critical immunodominant epitope in the cellular immune response, its processing and presentation, and its application in the development of novel influenza vaccines. The information is curated for professionals engaged in immunology research and the development of next-generation influenza countermeasures.

Introduction: The NP(147-155) Epitope

The influenza A virus nucleoprotein (NP) is a highly conserved internal protein essential for viral replication.[1] Its conservation across various influenza subtypes makes it an attractive target for universal influenza vaccines aimed at inducing broad, cross-protective immunity.[2][3][4] Within the NP, the amino acid sequence spanning residues 147-155, TYQRTRALV , has been identified as a potent, immunodominant cytotoxic T-lymphocyte (CTL) epitope in the BALB/c (H-2Kd) mouse model.[3][5][6][7] This epitope is a cornerstone for studying T-cell mediated immunity against influenza, as NP-specific CTL responses are crucial for viral clearance and recovery from infection.[8]

Antigen Processing and Presentation Pathway

The journey of the NP(147-155) epitope from a full-length viral protein to a surface-displayed ligand for T-cell recognition is a multi-step process within the infected cell. This process, known as MHC class I antigen presentation, is fundamental for the initiation of a CD8+ T-cell response.

  • Proteasomal Degradation: Following viral replication, newly synthesized NP proteins in the cytoplasm of an infected cell are targeted for degradation by the proteasome. This complex machinery cleaves the full-length protein into smaller peptide fragments, including precursors to the NP(147-155) epitope.

  • TAP Translocation: The generated peptides are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[9] While the minimal NP(147-155) epitope itself is reported to be a poor substrate for TAP, longer precursor peptides containing the epitope are efficiently transported.[9]

  • Peptide Loading and MHC-I Assembly: Inside the ER, the peptides are loaded onto newly synthesized MHC class I molecules—specifically H-2Kd in BALB/c mice. This loading stabilizes the MHC-I molecule.

  • Surface Presentation: The stable peptide-MHC-I complex is then transported to the cell surface, where it is displayed for surveillance by circulating CD8+ T-cells.

G cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Full-length NP Full-length NP Proteasome Proteasome Full-length NP->Proteasome Degradation NP(147-155) Precursor NP(147-155) Precursor Proteasome->NP(147-155) Precursor Generation TAP TAP Transporter NP(147-155) Precursor->TAP Transport MHC-I MHC-I (H-2Kd) NP(147-155) Precursor->MHC-I TAP->MHC-I Peptide Loading pMHC-I Complex Peptide-MHC-I Complex MHC-I->pMHC-I Complex Stabilization T-Cell Recognition T-Cell Recognition pMHC-I Complex->T-Cell Recognition

Diagram 1: MHC Class I presentation of NP(147-155).

T-Cell Recognition and Effector Function

Once the NP(147-155)-H-2Kd complex is presented on the surface of an infected cell, it can be recognized by a CD8+ T-cell clone expressing a specific T-cell receptor (TCR). This recognition is the primary activation signal.

  • Activation and Expansion: Successful TCR binding, along with co-stimulatory signals, triggers the activation and clonal expansion of the NP(147-155)-specific CD8+ T-cell population.

  • Effector Functions: These activated CTLs differentiate into effector cells that mediate antiviral activity through two main mechanisms:

    • Cytotoxicity: Direct killing of influenza-infected cells by releasing cytotoxic granules containing perforin (B1180081) and granzymes.

    • Cytokine Production: Secretion of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which inhibit viral replication and recruit other immune cells.[10]

G cluster_effector Effector Functions Infected Cell Infected Cell (Presenting NP 147-155) CD8 T-Cell Naive CD8+ T-Cell Infected Cell->CD8 T-Cell TCR Recognition Activated CTL Activated CTL CD8 T-Cell->Activated CTL Activation & Proliferation Cytotoxicity Cytotoxicity Activated CTL->Cytotoxicity Release of Granzymes Cytokine Release Cytokine Release Activated CTL->Cytokine Release Secretion Cytotoxicity->Infected Cell Induces Apoptosis Antiviral State Antiviral State Cytokine Release->Antiviral State Inhibition of Viral Replication

Diagram 2: CD8+ T-Cell activation and effector functions.

Quantitative Analysis of NP(147-155) Immunogenicity

The immune response to the NP(147-155) epitope has been quantified in numerous studies using various immunization strategies. The following tables summarize key findings from the literature.

Table 1: NP(147-155)-Specific T-Cell Responses by IFN-γ ELISpot Assay

Immunization Agent Dose Mean IFN-γ Spot-Forming Cells (SFC) / 10⁶ Splenocytes Reference
Recombinant NP Protein 10 µg <10 [3]
Recombinant NP Protein 30 µg <10 [3]
Recombinant NP Protein 90 µg ~40 [3]
Recombinant Vaccinia Virus (RVJ1175NP) 2x10⁷ PFU ~55 [3]

| Viral Vectors (NP+M1) | N/A | >200 |[2] |

Table 2: In Vivo Cytotoxicity Against NP(147-155)-Pulsed Target Cells

Immunization Agent Dose Pre-Challenge % Specific Lysis Post-Challenge % Specific Lysis Reference
PBS Control N/A 8% N/A [3]
Recombinant NP Protein 10 µg 10% 93% [3]
Recombinant NP Protein 30 µg 4.5% 96% [3]
Recombinant NP Protein 90 µg 30% 96% [3]

| Recombinant Vaccinia Virus (RVJ1175NP) | 2x10⁷ PFU | 45% | 100% |[3] |

Table 3: NP(147-155)-Specific CD8+ T-Cells by Kd/NP147-155 Tetramer Staining

Immunization Agent Dose Route Tissue % of Tetramer-Specific CD8+ T-Cells Reference
rAd/Mock N/A Intranasal Lungs ~1% [4]
rAd/NP 1x10⁷ PFU Intranasal Lungs ~4% [4]
rAd/NP 1x10⁸ PFU Intranasal Lungs ~7% [4]
rAd/NP 1x10⁷ PFU Sublingual Lungs ~1% [4]

| rAd/NP | 1x10⁸ PFU | Sublingual | Lungs | ~1% |[4] |

Detailed Experimental Protocols

Accurate assessment of the T-cell response to NP(147-155) requires standardized immunological assays. Below are methodologies derived from published studies.

Protocol 1: Ex Vivo IFN-γ ELISpot Assay This protocol is based on methodologies described in studies assessing NP-specific T-cell responses.[2][3][11]

  • Preparation of Splenocytes: Ten days after the final immunization, sacrifice mice and aseptically remove spleens. Prepare single-cell suspensions by mechanical disruption.

  • Cell Plating: Coat 96-well ELISpot plates with an anti-mouse IFN-γ capture antibody overnight at 4°C.[11] Wash the plates and block with complete medium. Plate 5 x 10⁵ splenocytes per well.

  • Peptide Stimulation: Add the NP(147-155) peptide (TYQRTRALV) to the wells at a final concentration of 1-5 µg/mL.[3][11] Use medium alone as a negative control and a mitogen (e.g., PMA/Ionomycin) as a positive control.

  • Incubation: Incubate plates for 18-24 hours at 37°C in a CO₂ incubator.[3][11]

  • Detection: Wash the plates to remove cells. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Development: Wash plates and add streptavidin-alkaline phosphatase conjugate. After incubation and washing, add a substrate solution (e.g., BCIP/NBT) to develop the spots.

  • Analysis: Stop the reaction by washing with water. Air-dry the plates and count the spots using an automated ELISpot reader. Results are expressed as SFC per 10⁶ splenocytes.

Protocol 2: In Vivo Cytotoxicity Assay This protocol is adapted from studies measuring the lytic potential of effector CD8+ T-cells in immunized mice.[3]

  • Target Cell Preparation: Harvest splenocytes from naive, syngeneic (e.g., BALB/c) mice. Split the cells into two populations.

  • Peptide Pulsing and Labeling:

    • Target Population: Pulse with 5 µg/mL of NP(147-155) peptide and label with a high concentration of a fluorescent dye (e.g., 5 µM CFSE).

    • Control Population: Pulse with an irrelevant peptide or no peptide and label with a low concentration of the same dye (e.g., 0.5 µM CFSE).

  • Cell Transfer: Mix the two labeled populations at a 1:1 ratio. Inject a total of 1-2 x 10⁷ cells intravenously into immunized and control mice.

  • In Vivo Killing: Allow 12-18 hours for the in vivo cytotoxic T-cells to lyse the target cells.

  • Analysis: Sacrifice the recipient mice, harvest spleens, and prepare single-cell suspensions. Analyze the cells by flow cytometry, gating on the fluorescently labeled populations.

  • Calculation: The percentage of specific lysis is calculated using the formula: [1 - (Ratio in immunized / Ratio in control)] x 100, where Ratio = (% CFSElow / % CFSEhigh).

G cluster_prep 1. Target Cell Preparation cluster_label 2. Pulsing & Labeling cluster_inject 3. Cell Transfer & Analysis Naive Splenocytes Naive Splenocytes Pop A Population A Naive Splenocytes->Pop A Pop B Population B Naive Splenocytes->Pop B Pulse NP(147-155) Pulse NP(147-155) Pop A->Pulse NP(147-155) Pulse Control Pulse Control Pop B->Pulse Control Label CFSE-High Label CFSE-High Pulse NP(147-155)->Label CFSE-High Mix 1:1 Mix 1:1 Label CFSE-High->Mix 1:1 Label CFSE-Low Label CFSE-Low Pulse Control->Label CFSE-Low Label CFSE-Low->Mix 1:1 Inject IV Inject IV Mix 1:1->Inject IV Analyze Spleen Harvest Spleen & Analyze by Flow Cytometry Inject IV->Analyze Spleen

Diagram 3: Workflow for the in vivo cytotoxicity assay.

Conclusion: Implications for Universal Vaccine Design

The influenza NP(147-155) epitope serves as a powerful model for understanding the fundamentals of a protective, cell-mediated immune response to influenza A virus. Studies consistently demonstrate that vaccines capable of inducing a robust NP(147-155)-specific CD8+ T-cell response can provide significant cross-protection against different influenza subtypes.[3][4] Incorporating this and other conserved T-cell epitopes into novel vaccine platforms—such as DNA vaccines, viral vectors, and peptide-based formulations—is a leading strategy in the quest for a universal influenza vaccine.[1][8][12] This approach aims to supplement or replace strain-specific antibody responses with broad, durable cellular immunity, thereby reducing the severity of illness from both seasonal and pandemic influenza strains.

References

role of nucleoprotein epitopes in influenza A virus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Nucleoprotein Epitopes in Influenza A Virus

Executive Summary

The continual antigenic drift and shift of Influenza A virus surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), necessitate the annual reformulation of seasonal vaccines and pose a persistent pandemic threat. This challenge has driven research towards identifying conserved viral antigens capable of inducing broad, cross-protective immunity. The viral nucleoprotein (NP) has emerged as a leading candidate for such "universal" vaccine strategies. NP is an internal structural protein, highly conserved across different influenza A subtypes, and is the most abundant viral protein in infected cells.[1] Crucially, NP is a major target for the host's cell-mediated immune response, particularly cytotoxic T lymphocytes (CTLs), which are vital for clearing virally infected cells.[2][3] This technical guide provides a comprehensive overview of the role of NP epitopes in the context of Influenza A virus infection and immunity. It details the structure and function of NP, summarizes key quantitative data on immunodominant T-cell epitopes, presents detailed experimental protocols for their analysis, and explores the implications for next-generation vaccine and therapeutic design for researchers, scientists, and drug development professionals.

Introduction to Influenza A Nucleoprotein (NP)

Influenza A virus infection remains a significant cause of respiratory illness and mortality worldwide.[2] Current vaccines primarily elicit neutralizing antibodies against the highly variable HA and NA proteins, offering strain-specific protection that can be rendered ineffective by antigenic changes.[3][4] This limitation underscores the need for vaccines that induce long-lasting, cross-strain protective immunity.[3] T-cell-based immunity, which targets more conserved internal viral proteins, is a promising approach to achieve this goal.[3][5]

The Influenza A virus nucleoprotein (NP) is a highly conserved, multifunctional protein essential for the viral life cycle.[1][6] It is a primary target of the host's cytotoxic T lymphocyte (CTL) response following infection, making it a focal point for the development of universal influenza vaccines.[5][7] Unlike surface antigens, the NP sequence is remarkably stable, with over 90% identity among different viral strains, offering the potential to elicit an immune response that recognizes a broad range of influenza viruses.[5][8]

NP Structure and Function

The NP protein is a major structural component of the viral ribonucleoprotein (RNP) complex, which is responsible for the transcription and replication of the viral RNA genome.[9][10] The 56 kDa monomeric NP consists of a head domain, a body domain, and a C-terminal tail loop.[9][11] These monomers oligomerize to encapsidate the viral RNA, forming a helical RNP structure.[9][11]

Key functions of the NP protein include:

  • RNA Binding and Encapsidation : NP binds to the viral RNA genome in a sequence-independent manner, protecting it from host cell nucleases.[6][9]

  • RNP Complex Formation : NP self-associates and interacts with the viral RNA polymerase subunits (PA, PB1, and PB2) to form the functional RNP complex.[9][12]

  • Nuclear Trafficking : NP contains nuclear localization signals (NLS) and nuclear export signals (NES) that mediate the transport of RNPs into and out of the host cell nucleus, a critical step for viral replication.[1]

  • Host Interaction : NP interacts with various host cellular proteins, acting as a key adapter molecule between the virus and the host cell.[9]

The high degree of conservation in NP is linked to these critical structural and functional roles, making it an attractive target for antiviral drugs and broadly protective vaccines.[13]

NP Epitopes and the Host Immune Response

While antibodies against the internal NP protein are induced after natural infection, they are generally non-neutralizing.[4][6] The primary protective role of NP-specific immunity is mediated by T-cells.

T-Cell Mediated Immunity

Upon infection, viral proteins within the host cell are processed and presented as short peptide epitopes by Major Histocompatibility Complex (MHC) molecules on the cell surface.[14]

  • CD8+ Cytotoxic T Lymphocytes (CTLs) recognize viral epitopes presented by MHC class I molecules. Activated CTLs are critical for killing infected cells, thereby controlling viral replication and clearing the infection.[2][15]

  • CD4+ Helper T-Cells recognize epitopes presented by MHC class II molecules on professional antigen-presenting cells. These cells support the development of both B-cell antibody responses and CD8+ T-cell responses.[16]

The T-cell response to conserved internal proteins like NP is associated with heterosubtypic immunity—protection against different influenza A subtypes.[4][5]

NP as a Major Target for T-Cells

Numerous studies in humans have established that NP is a major target of the immunodominant CD8+ T-cell response during influenza infection.[3][17][18] This immunodominance is likely due to the high abundance of NP in infected cells, leading to robust processing and presentation of its epitopes.[18] The majority of these immunodominant epitopes are clustered within the C-terminal two-thirds of the NP protein and are highly conserved across strains.[3][17]

Quantitative Analysis of NP Epitopes

The identification and characterization of specific NP epitopes are crucial for vaccine design. The following tables summarize key immunodominant epitopes identified in human populations.

Table 1: Characterized Human CD8+ T-Cell Epitopes in Influenza A NP

Epitope Sequence Position HLA Restriction Conservation (%) Reference(s)
CTELKLSDY 335-343 HLA-A1 >99 [19]
FEVKQTKTDV 469-478 HLA-A1 >99 [19]
ELRSRYWA 44-51 HLA-A2 >98 [20]
ASNENMETM 380-388 HLA-B27 >98 [20]
SAAFEDLRVLSFIRGY 335-350 HLA-A02, A03, B18, B27, B37, B44 >99 [5]
LPRRSGAAGA 219-228 HLA-B1801 Highly Conserved [21]
TQVYSLIRPN 140-150 HLA-B1501 Highly Conserved [21]
KSYLIRATQ 404-412 HLA-B1501 Highly Conserved [21]

| VLSFIRGTK | 342-350 | HLA-B3503 | Highly Conserved |[21] |

Table 2: Characterized Human CD4+ T-Cell Epitopes in Influenza A NP

Epitope Sequence Position HLA Restriction Conservation (%) Reference(s)
GDVRAAMAF 255-275 (within region) Promiscuous >99 [5][19]
LVRKTRTVI 260-273 (within region) H-2k, H-2b Highly Conserved [22]

| TIKRSYIDA | 270-283 (within region) | H-2s | Highly Conserved |[22] |

Table 3: Predicted MHC-I Binding Affinity of Select NP Peptides

Peptide Sequence Source Protein Predicted HLA Allele Predicted Binding Affinity (nM) Reference(s)
LPRRSGAAG NP HLA-B51:01 1.8 [23]
YDATTIKRS NP HLA-A68:01 3.5 [23]
DVVNFVSMEF PA HLA-A02:01 14.5 [14]
GILGFVFTL M1 HLA-A02:01 2.0 [14]
LLMGSNLEA NP HLA-A02:01 13.0 [14]

| FQGRGVFEL | PB1 | HLA-A02:01 | 12.0 |[14] |

Binding affinity is often predicted using algorithms like NetMHC; values <500 nM are typically considered potential binders, with lower values indicating higher affinity.[14]

Host Cell Recognition of Influenza A Virus

The host innate immune system is the first line of defense against viral infection. Pattern Recognition Receptors (PRRs) detect viral components, such as viral RNA, and initiate signaling cascades that lead to the production of interferons and pro-inflammatory cytokines, establishing an antiviral state.[24][25] Key PRRs involved in influenza A recognition include Toll-like receptors (TLRs) in the endosome and RIG-I-like receptors (RLRs) in the cytoplasm.[24][26] This signaling is critical for activating the adaptive immune response, including NP-specific T-cells.

G Innate Immune Sensing of Influenza A Virus cluster_virus Virus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response vRNA Viral RNA (PAMP) RIGI RIG-I (PRR) vRNA->RIGI senses MAVS MAVS RIGI->MAVS activates TBK1 TBK1 / IKKε MAVS->TBK1 activates NFkB_p p65/p50 (NF-κB) MAVS->NFkB_p activates via IKK complex IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_n Active IRF3 IRF3->IRF3_n translocates NFkB_n Active NF-κB NFkB_p->NFkB_n translocates IFN_Gene Type I IFN Genes IRF3_n->IFN_Gene induces Cytokine_Gene Pro-inflammatory Cytokine Genes NFkB_n->Cytokine_Gene induces IFN_mRNA IFN mRNA IFN_Gene->IFN_mRNA Cytokine_mRNA Cytokine mRNA Cytokine_Gene->Cytokine_mRNA IFN Secreted Type I IFN IFN_mRNA->IFN translates & secretion Cytokines Secreted Cytokines Cytokine_mRNA->Cytokines translates & secretion Antiviral Antiviral State IFN->Antiviral induces (paracrine/autocrine) Adaptive Adaptive Immune Response Priming Cytokines->Adaptive Antiviral->Adaptive

Innate immune signaling pathway upon influenza virus recognition.

Experimental Protocols for NP Epitope Analysis

Analyzing T-cell responses to NP epitopes requires specialized immunological assays. Below are methodologies for two key experiments.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a powerful technique to identify, phenotype, and quantify antigen-specific T-cells by measuring cytokine production at the single-cell level.[27][28]

Methodology:

  • Cell Preparation : Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Antigen Stimulation : Culture 1-2 x 10^6 PBMCs in 96-well plates. Stimulate cells for 6-18 hours with:

    • Test Condition : A pool of synthetic overlapping peptides (e.g., 15-mers overlapping by 11 amino acids) spanning the entire NP sequence, or specific known epitope peptides (final concentration ~1-2 µg/mL per peptide).

    • Negative Control : Medium only or a non-relevant peptide pool.

    • Positive Control : A mitogen like Staphylococcal enterotoxin B (SEB).

  • Inhibit Cytokine Secretion : For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to accumulate intracellularly.[28]

  • Cell Surface Staining : Harvest cells and stain with fluorochrome-conjugated antibodies against cell surface markers to identify T-cell populations (e.g., Anti-CD3, Anti-CD4, Anti-CD8) and a viability dye to exclude dead cells.

  • Fixation and Permeabilization : Fix the cells (e.g., with 2% paraformaldehyde) and then permeabilize the cell membranes using a detergent-based buffer (e.g., saponin).

  • Intracellular Staining : Stain cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., Anti-IFN-γ, Anti-TNF-α, Anti-IL-2).

  • Data Acquisition : Acquire data on a multicolor flow cytometer.

  • Data Analysis : Analyze the data using flow cytometry software. Gate on live, single lymphocytes, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ subsets. Quantify the percentage of cells expressing specific cytokines in response to NP peptide stimulation compared to the negative control.[29]

G Workflow for Intracellular Cytokine Staining (ICS) start_node Isolate PBMCs from Blood A Stimulate PBMCs with NP Peptides (+ Controls) start_node->A 1. Cell Isolation process_node process_node decision_node decision_node end_node Quantify Antigen-Specific T-Cell Frequency B Add Secretion Inhibitor (e.g., Brefeldin A) A->B 2. Antigen Stimulation (6-18 hours) C Stain Surface Markers (CD3, CD4, CD8, Viability Dye) B->C 3. Block Transport (Final 4-6 hours) D Fix and Permeabilize Cells C->D 4. Surface Staining E Stain Intracellular Cytokines (IFN-γ, TNF-α, IL-2) D->E 5. Fixation/Perm. F Acquire Data on Flow Cytometer E->F 6. Intracellular Staining G Gate on Live, CD3+, CD4+/CD8+ Cells F->G 7. Data Acquisition G->end_node 8. Analysis

Experimental workflow for Intracellular Cytokine Staining (ICS).
Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells.

Methodology:

  • Plate Coating : Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ). Incubate overnight at 4°C.

  • Plate Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., sterile PBS containing 1% BSA) for 2 hours at room temperature.

  • Cell Plating and Stimulation : Wash the plate and add 2-3 x 10^5 PBMCs per well. Add stimuli as described for the ICS protocol (NP peptide pools, negative/positive controls).

  • Incubation : Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator. During this time, secreted cytokines are captured by the antibody on the membrane in the immediate vicinity of the secreting cell.

  • Cell Removal : Lyse and wash away the cells.

  • Detection : Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 2 hours.

  • Enzyme Conjugation : Wash the plate and add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase). Incubate for 1 hour.

  • Spot Development : Wash the plate and add a precipitating enzyme substrate (e.g., BCIP/NBT). Dark, distinct spots will form on the membrane, with each spot representing a single cytokine-producing cell.

  • Analysis : Stop the reaction by washing with water. Allow the plate to dry completely. Count the number of spots in each well using an automated ELISpot reader. Results are expressed as Spot Forming Cells (SFCs) per million PBMCs.

Implications for Universal Vaccine and Drug Development

The high conservation and immunogenicity of NP epitopes make them a cornerstone of efforts to develop a universal influenza vaccine. The goal is to elicit a strong, cross-reactive T-cell response that can provide protection against diverse influenza A strains, including seasonal drift variants and novel pandemic strains.[2][6] Strategies include:

  • Epitope-based vaccines : Formulations containing a cocktail of conserved, immunodominant NP T-cell epitopes.[5]

  • Recombinant protein vaccines : Using the full-length NP protein as an antigen.[5]

  • Viral vectors : Using vectors like adenovirus to express the NP gene and induce potent T-cell responses.[7]

  • mRNA vaccines : Delivering the genetic code for NP to be expressed by host cells.[6]

Furthermore, because of its essential and conserved nature, the NP protein itself is an attractive target for antiviral drug development, with efforts focused on inhibiting its functions like RNA binding or oligomerization.[1][10]

G Logic of NP-Based Universal Vaccine Strategy cluster_strains Diverse Influenza A Strains cluster_proteins Viral Proteins cluster_outcome Protective Outcome Strain1 H1N1 Strain HA1 Variable HA Strain1->HA1 NP1 Conserved NP Strain1->NP1 Strain2 H3N2 Strain HA2 Variable HA Strain2->HA2 NP2 Conserved NP Strain2->NP2 Strain3 Avian H5N1 Strain HA3 Variable HA Strain3->HA3 NP3 Conserved NP Strain3->NP3 Vaccine Universal Vaccine (Contains Conserved NP Epitopes) NP1->Vaccine Epitopes selected for NP2->Vaccine Epitopes selected for NP3->Vaccine Epitopes selected for Immunity Broadly Reactive Memory T-Cells Vaccine->Immunity Induces Protection1 Cross-Protection against H1N1 Immunity->Protection1 Mediates Protection2 Cross-Protection against H3N2 Immunity->Protection2 Mediates Protection3 Cross-Protection against H5N1 Immunity->Protection3 Mediates

A universal vaccine strategy targeting conserved NP epitopes.

Conclusion

The nucleoprotein of Influenza A virus is far more than a simple structural component. Its high degree of conservation across subtypes and its role as a primary target for the host's cytotoxic T-lymphocyte response position it as a critical asset in the quest for a universal influenza vaccine. By shifting the focus of the immune response from the rapidly evolving surface antigens to the stable internal NP, it is possible to develop next-generation immunotherapies capable of providing broad and durable protection against the persistent threat of influenza. A deep understanding of NP T-cell epitopes, facilitated by the robust experimental methods detailed herein, is fundamental for the continued progress of vaccine and antiviral drug development.

References

Conservation of the NP (147-155) Epitope: A Key to Universal Influenza Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The influenza virus nucleoprotein (NP) represents a critical target for the development of broadly protective or "universal" influenza vaccines. Unlike the highly variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), internal proteins like NP are significantly more conserved across different influenza A virus strains. This guide focuses on the immunodominant CD8+ T-cell epitope NP (147-155), detailing its remarkable conservation, the experimental protocols to assess this, and the immunological pathways it triggers. This epitope is a cornerstone in the quest for a vaccine that can provide long-lasting, cross-strain immunity.

The NP (147-155) Epitope: A Conserved Target for T-Cell Immunity

The NP (147-155) epitope, with the amino acid sequence TYQRTRALV , is a well-characterized, immunodominant epitope in the context of the H-2Kd MHC class I molecule in BALB/c mice.[1] Its high degree of conservation across various influenza A subtypes makes it an attractive target for universal vaccine strategies aimed at eliciting T-cell mediated immunity.[2] This cellular immune response, primarily driven by cytotoxic T-lymphocytes (CTLs), is crucial for clearing virus-infected cells, thereby reducing disease severity and viral spread.[3]

Quantitative Analysis of NP (147-155) Conservation

The conservation of the NP (147-155) epitope has been documented through extensive sequence alignment studies. While the entire nucleoprotein shows a high degree of homology across strains, the 147-155 region is particularly well-preserved.

Influenza A SubtypeRepresentative StrainNP (147-155) SequenceConservation
H1N1A/Puerto Rico/8/34TYQRTRALV100%
H3N2A/Jingke/30/95TYQRTRALV100%
H5N1Not SpecifiedTYQRTRALV100%
H9N2A/Hong Kong/1073/99TYQRTRALV100%

This table summarizes data from multiple sources indicating the complete conservation of the NP (147-155) epitope across these major influenza A subtypes. The overall amino acid sequence identity of the full NP protein between strains like A/Jingke/30/95 (H3N2) and A/PR/8/34 (H1N1) has been reported to be as high as 92.6%.[4]

Experimental Protocols for Assessing Epitope-Specific Immunity

Evaluating the immunogenicity and cross-reactivity of the NP (147-155) epitope requires a suite of specialized immunological assays. The following are detailed methodologies for key experiments.

IFN-γ ELISpot Assay

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. The IFN-γ ELISpot is a standard tool for measuring T-cell activation in response to the NP (147-155) peptide.

Principle: This assay captures IFN-γ secreted by activated T-cells onto a membrane coated with an anti-IFN-γ antibody. A second, enzyme-conjugated anti-IFN-γ antibody is then used to detect the captured cytokine, resulting in a visible spot for each IFN-γ-producing cell.

Detailed Protocol:

  • Plate Coating:

    • Pre-wet a 96-well PVDF membrane plate with 15 µL of 35% ethanol (B145695) for 1 minute.

    • Wash the plate three times with 150 µL/well of sterile PBS.

    • Coat the plate with 100 µL/well of anti-IFN-γ capture antibody at a concentration of 10 µg/mL in sterile PBS.

    • Incubate overnight at 4°C.

  • Cell Preparation and Stimulation:

    • The following day, wash the plate five times with sterile water to remove unbound antibody.

    • Block the membrane with 200 µL/well of complete RPMI medium (containing 10% FBS) for at least 2 hours at 37°C.

    • Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected animals.

    • Resuspend the cells in complete RPMI medium.

    • Remove the blocking solution from the plate and add 100 µL of the NP (147-155) peptide solution (typically at 5 µg/mL) to the appropriate wells.

    • Add 100 µL of the cell suspension (containing 2 x 10^5 to 5 x 10^5 cells) to each well.

    • Include negative control wells (cells with no peptide) and positive control wells (cells with a mitogen like PHA).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Development:

    • Wash the plate five times with PBS containing 0.05% Tween 20 (PBST).

    • Add 100 µL/well of biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate five times with PBST.

    • Add 100 µL/well of streptavidin-alkaline phosphatase (or streptavidin-HRP) and incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST, followed by three final washes with PBS.

    • Add 100 µL/well of a suitable substrate (e.g., BCIP/NBT for alkaline phosphatase) and incubate until distinct spots develop.

    • Stop the reaction by washing thoroughly with distilled water.

    • Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

In Vivo Cytotoxicity Assay

This assay directly measures the ability of cytotoxic T-lymphocytes to kill target cells in a living animal.

Principle: A mixed population of target cells, some pulsed with the NP (147-155) peptide and labeled with a high concentration of a fluorescent dye, and a control population (unpulsed) labeled with a low concentration of the same dye, are injected into immunized and control mice. The specific lysis of the peptide-pulsed target cells is then quantified by flow cytometry.

Detailed Protocol:

  • Target Cell Preparation:

    • Harvest splenocytes from naive, syngeneic mice.

    • Divide the splenocytes into two populations.

    • Target Population: Pulse with the NP (147-155) peptide (1-10 µg/mL) for 1 hour at 37°C. Label with a high concentration of a fluorescent dye (e.g., 5 µM CFSE).

    • Control Population: Do not pulse with peptide. Label with a low concentration of the same fluorescent dye (e.g., 0.5 µM CFSE).

    • Wash both cell populations extensively to remove excess peptide and dye.

    • Mix the two populations at a 1:1 ratio.

  • Adoptive Transfer:

    • Inject approximately 10-20 x 10^6 total cells from the mixed population intravenously into both immunized and naive control mice.

  • Analysis:

    • After 18-24 hours, harvest the spleens from the recipient mice.

    • Prepare single-cell suspensions.

    • Analyze the cell populations by flow cytometry, gating on the fluorescently labeled cells.

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in immunized / Ratio in naive)] x 100 where the ratio is (% CFSE^low cells / % CFSE^high cells).

MHC-I Tetramer Staining

MHC-I tetramers are fluorescently labeled complexes of four MHC class I molecules, each folded with the NP (147-155) peptide. These reagents allow for the direct visualization and quantification of epitope-specific CD8+ T-cells by flow cytometry.

Principle: The tetrameric structure provides a high avidity interaction with the T-cell receptor (TCR), enabling stable binding to and detection of T-cells with specificity for the NP (147-155) epitope.

Detailed Protocol:

  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes or PBMCs from immunized or infected mice.

    • Count the cells and resuspend them in FACS buffer (PBS with 1% FBS and 0.05% sodium azide).

  • Staining:

    • Aliquot approximately 1-2 x 10^6 cells per tube.

    • Add the fluorescently labeled H-2Kd/NP(147-155) tetramer to the cells at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Add fluorescently labeled antibodies against cell surface markers, such as CD8 and CD44, to identify the activated/memory CD8+ T-cell population.

    • Incubate for an additional 20-30 minutes on ice in the dark.

  • Washing and Acquisition:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer for analysis.

    • Acquire the samples on a flow cytometer, collecting a sufficient number of events to accurately quantify the tetramer-positive population.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter.

    • Gate on the CD8+ T-cell population.

    • Within the CD8+ gate, identify the population of cells that are positive for the MHC-I tetramer.

Visualizing the Molecular and Experimental Landscape

T-Cell Receptor Signaling Pathway

The recognition of the NP (147-155) peptide presented by an MHC class I molecule on an infected cell by a specific CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation and the execution of its cytotoxic function.

TCR_Signaling_Pathway cluster_APC Antigen Presenting Cell (Infected) cluster_TCell CD8+ T-Cell MHC MHC-I + NP(147-155) TCR TCR MHC->TCR Recognition CD8 CD8 MHC->CD8 CD3 CD3 TCR->CD3 Lck Lck CD8->Lck Recruits CD3->Lck Activates ZAP70 ZAP70 Lck->ZAP70 Phosphorylates PLCg PLCγ ZAP70->PLCg Activates NFAT NFAT PLCg->NFAT Downstream Signaling NFkB NF-κB PLCg->NFkB Downstream Signaling AP1 AP-1 PLCg->AP1 Downstream Signaling Cytokines Cytokine Production (e.g., IFN-γ, TNF-α) NFAT->Cytokines Cytotoxicity Cytotoxicity (Granzyme/Perforin) NFAT->Cytotoxicity NFkB->Cytokines NFkB->Cytotoxicity AP1->Cytokines AP1->Cytotoxicity

T-Cell Receptor Signaling Cascade.

Experimental Workflow for Immunogenicity Assessment

A typical workflow for assessing the immunogenicity of a vaccine candidate targeting the NP (147-155) epitope involves several interconnected experimental stages.

Experimental_Workflow cluster_ImmuneResponse Immune Response Assessment cluster_Protection Protection Assessment Immunization Immunization of Mice (e.g., with NP-based vaccine) Challenge Influenza Virus Challenge (Heterologous Strain) Immunization->Challenge ELISpot IFN-γ ELISpot Assay Immunization->ELISpot Post-immunization Tetramer MHC-I Tetramer Staining Immunization->Tetramer Post-immunization Cytotoxicity In Vivo Cytotoxicity Assay Immunization->Cytotoxicity Post-immunization Weight Monitor Body Weight Challenge->Weight Survival Monitor Survival Challenge->Survival ViralTiter Measure Lung Viral Titer Challenge->ViralTiter

Workflow for Assessing Vaccine Efficacy.

Conclusion

The NP (147-155) epitope stands out as a highly conserved and immunogenic target for the development of next-generation influenza vaccines. Its ability to elicit robust and cross-reactive CD8+ T-cell responses provides a strong rationale for its inclusion in universal vaccine formulations. The experimental protocols detailed in this guide offer a standardized framework for researchers to evaluate the efficacy of such vaccine candidates. By focusing on conserved internal antigens like the nucleoprotein and its key epitopes, the field moves closer to the ultimate goal of a universal influenza vaccine that can provide broad and durable protection against this ever-evolving pathogen.

References

Influenza Nucleoprotein (NP) 147-155: A Key CD8 T-Cell Determinant for Universal Vaccine Strategies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The high variability of influenza virus surface glycoproteins poses a significant challenge for developing broadly protective, long-lasting vaccines. A promising alternative strategy involves targeting conserved internal viral proteins to elicit T-cell-mediated immunity. The influenza A nucleoprotein (NP) is a highly conserved internal protein and a major target for cytotoxic T lymphocytes (CTLs).[1][2] This guide focuses on the specific peptide sequence NP 147-155 (TYQRTRALV), a dominant CD8 T-cell determinant in the widely used BALB/c mouse model.[3] This epitope serves as a critical tool for understanding the mechanisms of cellular immunity against influenza and for the preclinical development of universal influenza vaccines. This document provides a comprehensive overview of the immunological role of NP 147-155, quantitative data on its immunogenicity, detailed experimental protocols for its study, and its implications for next-generation vaccine design.

The Role of NP(147-155) in Cellular Immunity

CD8 T-cell responses are essential for clearing influenza virus-infected cells, thereby limiting disease progression.[4] Unlike antibodies that target extracellular viruses, CD8 T-cells (or CTLs) recognize and eliminate host cells that are actively producing new viral particles. This process is initiated by the presentation of viral peptide fragments on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules.

The NP(147-155) peptide is a key epitope in this process. Because the nucleoprotein is highly conserved across influenza A virus strains (over 90% identity), T-cells that recognize this epitope can offer cross-protection against different viral subtypes.[1]

Antigen Processing and Presentation Pathway

For the NP(147-155) epitope to be recognized by the immune system, it must be processed and presented by an infected cell. This occurs via the MHC class I pathway:

  • Viral Protein Synthesis: Following infection, the influenza virus hijacks the host cell's machinery to synthesize its own proteins, including the nucleoprotein (NP), in the cytoplasm.[5]

  • Proteasomal Degradation: The NP protein is degraded by the cell's proteasome into smaller peptide fragments.[6]

  • Peptide Transport: Peptides, including the NP(147-155) sequence, are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[6]

  • MHC Class I Loading: Inside the ER, the NP(147-155) peptide binds to the groove of a newly synthesized MHC class I molecule (specifically, the H-2Kᵈ molecule in BALB/c mice).[7][8]

  • Surface Expression: The stable peptide-MHC complex is then transported to the surface of the infected cell, where it can be surveyed by CD8 T-cells.[6]

Antigen_Presentation_Pathway cluster_cell Infected Host Cell cluster_cyto Cytoplasm cluster_er Endoplasmic Reticulum Virus Influenza Virus NP_Protein NP Protein Virus->NP_Protein 1. Synthesis Proteasome Proteasome NP_Protein->Proteasome 2. Degradation Peptides NP 147-155 Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP 3. Transport MHC_I MHC Class I TAP->MHC_I 4. Loading Complex Peptide-MHC-I Complex MHC_I->Complex Cell_Surface Presented Complex Complex->Cell_Surface 5. Transport T_Cell_Activation cluster_apc Antigen Presenting Cell cluster_tcell Naive CD8 T-Cell APC_Surface NP(147-155)-MHC I TCR TCR APC_Surface->TCR 1. Recognition CD8 CD8 Co-receptor APC_Surface->CD8 2. Stabilization ITAMs ITAMs TCR->ITAMs Lck Lck CD8->Lck Lck->ITAMs 3. Phosphorylation Cascade Signaling Cascade ITAMs->Cascade Activation Gene Transcription (NFAT, NF-κB) Cascade->Activation CTL Activated Cytotoxic T-Lymphocyte (CTL) Activation->CTL 4. Differentiation Experimental_Workflow cluster_assays Immune Response Analysis Immunization Immunization of BALB/c Mice (e.g., NP-based vaccine) Challenge Lethal Influenza Virus Challenge (e.g., A/PR/8/34) Immunization->Challenge Assessment Outcome Assessment Challenge->Assessment Harvest Harvest Spleen / Lungs Assessment->Harvest Survival Survival Monitoring Assessment->Survival Titers Lung Viral Titer (Plaque Assay on MDCK cells) Assessment->Titers Tetramer MHC-Tetramer Staining (Flow Cytometry) Harvest->Tetramer ELISPOT IFN-γ ELISPOT Assay Harvest->ELISPOT CTL_in_vivo In Vivo CTL Assay Harvest->CTL_in_vivo

References

Decoding the T-Cell Response: An In-depth Guide to the Immunogenicity of Influenza Nucleoprotein CTL Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The influenza virus nucleoprotein (NP) is a highly conserved internal antigen, making it a prime target for universal influenza vaccine strategies. A key component of the protective immune response to influenza is the activation of cytotoxic T lymphocytes (CTLs), which recognize and eliminate virus-infected cells. This technical guide delves into the core of this response, focusing on the immunogenicity of influenza NP-derived CTL epitopes. We will explore the key epitopes, their HLA restrictions, the methods to assess their immunogenicity, and the underlying signaling pathways that govern CTL activation.

Quantitative Landscape of NP CTL Epitope Immunogenicity

The immunogenicity of influenza NP CTL epitopes is a critical factor in determining their potential as vaccine candidates. A multitude of studies have characterized the T-cell responses to various NP epitopes across different HLA alleles. The following tables summarize key quantitative data from this research, providing a comparative overview of epitope-specific CTL responses.

Epitope SequenceAmino Acid PositionHLA RestrictionT-Cell Frequency (per 10^6 PBMCs)Key Cytokine ResponseReference
CTELKLSDY44-52HLA-A1310IFN-γ[1][2]
GILGFVFTL58-66 (Matrix Protein 1)HLA-A2246 - 570IFN-γ[1]
ILRGSVAHK265-273HLA-A3-IFN-γ[2]
ELRSRYWAI380-388HLA-B8Varies (lower in HLA-B27+)IFN-γ[1]
SR YWAIRTR383-391HLA-B27-IFN-γ[1]
LPFEKSTVM418-426HLA-B35High (Immunodominant)IFN-γ[3]
ASNENMETM366-374 (Murine)H-2DbDominant post-infectionIFN-γ[4]

Table 1: Immunodominant Human and Murine Influenza NP CTL Epitopes and T-Cell Responses. T-cell frequencies are presented as ranges or representative values from ELISPOT assays as reported in the literature. The M1 protein epitope is included for comparison as a well-characterized immunodominant CTL epitope.

AssayPrincipleTypical ReadoutAdvantagesDisadvantages
ELISPOT Measures the frequency of cytokine-secreting cells at a single-cell level.Spot Forming Units (SFU) per million cells.Highly sensitive, quantitative, high-throughput.Provides no information on the phenotype of the secreting cell.
Intracellular Cytokine Staining (ICS) Detects cytokine production within individual cells using flow cytometry.Percentage of cytokine-positive cells within a specific T-cell subset (e.g., CD8+).Allows for multi-parameter analysis (phenotype and function), identifies polyfunctional T cells.Less sensitive than ELISPOT, more complex protocol.
Tetramer/Penta-mer Staining Directly visualizes and quantifies antigen-specific T cells using fluorescently labeled peptide-MHC complexes.Percentage of tetramer-positive cells within the CD8+ T-cell population.Direct enumeration of antigen-specific cells, independent of function.Requires knowledge of the specific epitope and HLA restriction, reagents can be expensive.
Chromium Release Assay Measures the ability of CTLs to lyse target cells loaded with a specific peptide.Percentage of specific lysis.Directly measures cytotoxic function.Use of radioactive materials, less sensitive than cytokine-based assays.

Table 2: Key Methodologies for Quantifying NP CTL Epitope Immunogenicity. This table provides a comparative overview of the most common experimental techniques used to assess the cellular immune response to influenza NP epitopes.

Experimental Protocols: A Closer Look

Detailed and standardized methodologies are crucial for the reproducible assessment of CTL immunogenicity. Below are detailed protocols for two of the most widely used assays in this field.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

This protocol outlines the steps for quantifying the frequency of IFN-γ-producing cells in response to stimulation with influenza NP peptides.[5][6][7]

Materials:

  • 96-well PVDF membrane plates pre-coated with anti-IFN-γ capture antibody.

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from subjects.

  • Influenza NP peptide epitopes of interest.

  • Complete RPMI-1640 medium.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin.

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (positive control).

  • Biotinylated anti-IFN-γ detection antibody.

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP).

  • BCIP/NBT or AEC substrate.

  • Automated ELISPOT reader and analysis software.

Procedure:

  • Plate Preparation: Pre-wet the ELISPOT plate with 35% ethanol (B145695) for 1 minute, wash three times with sterile water, and then coat with capture antibody overnight at 4°C. Wash the plates and block with RPMI containing 10% FBS for 2 hours at 37°C.

  • Cell Plating: Add 2 x 10^5 PBMCs per well in complete RPMI medium.

  • Stimulation: Add the NP peptide epitopes to the respective wells at a final concentration of 1-10 µg/mL. Include a positive control (e.g., PHA) and a negative control (medium only).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plates to remove cells. Add the biotinylated detection antibody and incubate for 2 hours at room temperature. Wash again and add Streptavidin-ALP or -HRP. Incubate for 1 hour.

  • Development: Wash the plates and add the substrate. Monitor for the appearance of spots. Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely. Count the spots using an automated ELISPOT reader. The results are expressed as Spot Forming Units (SFU) per million PBMCs.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

This protocol details the method for identifying and quantifying cytokine-producing T cells in response to NP peptide stimulation.[8][9][10][11]

Materials:

  • PBMCs.

  • Influenza NP peptide epitopes.

  • Complete RPMI-1640 medium.

  • Brefeldin A and Monensin (protein transport inhibitors).

  • Anti-CD28 and anti-CD49d antibodies (co-stimulatory).

  • Fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8, CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

  • Fixation/Permeabilization buffer.

  • Flow cytometer.

Procedure:

  • Cell Stimulation: Resuspend PBMCs in complete RPMI medium at 1-2 x 10^6 cells/mL. Add the NP peptide (1-10 µg/mL) and co-stimulatory antibodies. Include positive (e.g., SEB or PMA/Ionomycin) and negative controls.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Protein Transport Inhibition: Add Brefeldin A and Monensin to the cell suspension and incubate for an additional 4-6 hours.

  • Surface Staining: Wash the cells and stain with fluorescently conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain the cells with fluorescently conjugated antibodies against intracellular cytokines for 30 minutes at 4°C in the dark.

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry analysis software to determine the percentage of CD8+ T cells producing specific cytokines in response to the NP peptide.

Visualizing the Molecular Mechanisms

To understand the immunogenicity of NP CTL epitopes, it is essential to visualize the cellular and molecular events that lead to T-cell activation. The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.

CTL_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_CTL Cytotoxic T Lymphocyte (CTL) APC APC MHC MHC Class I TCR TCR MHC->TCR Recognition NP_peptide NP Peptide NP_peptide->MHC Binding CTL CTL Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates PLCg PLCγ ZAP70->PLCg Activates Cytotoxicity Cytotoxicity (Granzyme/Perforin) ZAP70->Cytotoxicity Signal Cascade IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ IP3->Ca Release PKC PKC DAG->PKC Activates NFAT NFAT Ca->NFAT Activates Cytokine_Gene Cytokine Gene Transcription NFAT->Cytokine_Gene NFkB NF-κB PKC->NFkB Activates AP1 AP-1 PKC->AP1 Activates NFkB->Cytokine_Gene AP1->Cytokine_Gene

Caption: TCR Signaling Pathway for CTL Activation.

ELISPOT_Workflow start Isolate PBMCs plate_cells Plate PBMCs in Anti-IFN-γ Coated Well start->plate_cells stimulate Stimulate with NP Peptide plate_cells->stimulate incubate Incubate 18-24h stimulate->incubate wash1 Wash (Remove Cells) incubate->wash1 detect_ab Add Biotinylated Detection Antibody wash1->detect_ab wash2 Wash detect_ab->wash2 enzyme Add Streptavidin-Enzyme Conjugate wash2->enzyme wash3 Wash enzyme->wash3 substrate Add Substrate wash3->substrate develop Spot Formation substrate->develop end Analyze Spots develop->end

Caption: ELISPOT Assay Experimental Workflow.

ICS_Workflow start Isolate PBMCs stimulate Stimulate with NP Peptide + Co-stimulatory Abs start->stimulate inhibit Add Protein Transport Inhibitors (Brefeldin A) stimulate->inhibit surface_stain Stain Surface Markers (CD3, CD8) inhibit->surface_stain fix_perm Fix and Permeabilize Cells surface_stain->fix_perm intracellular_stain Stain Intracellular Cytokines (IFN-γ) fix_perm->intracellular_stain acquire Acquire on Flow Cytometer intracellular_stain->acquire end Analyze Data acquire->end

Caption: Intracellular Cytokine Staining Workflow.

Conclusion

The immunogenicity of influenza nucleoprotein CTL epitopes represents a cornerstone of the cellular immune response to influenza infection and a critical area of research for the development of broadly protective, "universal" influenza vaccines. This guide has provided a comprehensive overview of the key quantitative data, detailed experimental protocols for assessing immunogenicity, and visual representations of the underlying molecular and cellular processes. By leveraging this knowledge, researchers and drug development professionals can better design and evaluate novel vaccine candidates that effectively harness the power of the T-cell response to combat influenza. The continued systematic characterization of NP CTL epitopes and the harmonization of immunological assays will be paramount to advancing the field and achieving the goal of a truly universal influenza vaccine.

References

Structural Analysis of the Influenza NP (147-155) Peptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the influenza A virus nucleoprotein (NP) peptide spanning residues 147-155 (TYQRTRALV). This peptide is a critical immunodominant cytotoxic T lymphocyte (CTL) epitope in the context of the murine major histocompatibility complex (MHC) class I molecule H-2Kd. Understanding the structural basis of its recognition is paramount for the rational design of novel influenza vaccines and immunotherapies.

Peptide and MHC Interaction: A Structural Overview

The crystal structure of the H-2Kd molecule in complex with the influenza NP (147-155) peptide has been determined at a resolution of 2.60 Å (PDB ID: 2FWO)[1][2]. This structure reveals the molecular details of how the peptide is presented to T-cell receptors, highlighting the key interactions that govern its binding affinity and specificity.

The TYQRTRALV peptide binds in an extended conformation within the peptide-binding groove of the H-2Kd molecule. The binding is characterized by a set of anchor residues on the peptide that fit into specific pockets within the MHC groove, as well as a network of hydrogen bonds and van der Waals interactions.

Quantitative Structural Data

The following tables summarize key quantitative data derived from the crystal structure of the H-2Kd-NP(147-155) complex.

General Structural Parameters Value Reference
PDB ID2FWO[2]
Resolution (Å)2.60[2]
R-Value Work0.218[2]
R-Value Free0.269[2]
Peptide Anchor Residues and H-2Kd Binding Pockets Peptide Residue (Position) H-2Kd Pocket Key Interacting H-2Kd Residues Reference
Primary AnchorTyrosine (P2)BTyr7, Tyr9, Glu63, Tyr99, Tyr159, Trp167[1]
Secondary AnchorThreonine (P5)CHis9, Phe97, Tyr116[1]
C-terminal AnchorValine (P9)FTyr7, Leu77, Tyr84, Thr143, Lys146, Trp147[1]
Key Hydrogen Bonds between NP (147-155) Peptide and H-2Kd Peptide Atom H-2Kd Atom Distance (Å) Reference
P1-Thr (N)Tyr7 (OH), Tyr171 (OH)Not specifiedPDB analysis
P2-Tyr (N)Glu63 (OE1)Not specifiedPDB analysis
P2-Tyr (O)Tyr159 (OH)Not specifiedPDB analysis
P9-Val (O)Tyr84 (OH), Thr143 (OG1), Lys146 (NZ)Not specifiedPDB analysis
Binding Affinity

Experimental Protocols

This section details the methodologies for key experiments relevant to the structural and functional analysis of the NP (147-155) peptide.

Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines the synthesis of the TYQRTRALV peptide using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence (Val, Leu, Ala, Arg, Thr, Gln, Arg, Tyr, Thr).

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Refolding of H-2Kd-Peptide Complex for Crystallography

This protocol describes the in vitro refolding of the H-2Kd heavy chain, β2-microglobulin (β2m), and the synthetic NP (147-155) peptide.

Materials:

  • Purified, denatured H-2Kd heavy chain and β2m (typically expressed in E. coli as inclusion bodies)

  • Synthetic NP (147-155) peptide

  • Refolding buffer: 100 mM Tris-HCl pH 8.0, 400 mM L-arginine, 2 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione

  • Dialysis buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl

Procedure:

  • Solubilization of Inclusion Bodies: Solubilize the H-2Kd heavy chain and β2m inclusion bodies separately in a denaturing buffer (e.g., 6 M guanidine-HCl).

  • Refolding Reaction:

    • Prepare the refolding buffer and cool to 4°C.

    • Slowly add the denatured H-2Kd heavy chain and β2m to the refolding buffer with gentle stirring. A typical molar ratio is 1:1:10 (heavy chain:β2m:peptide).

    • Add the NP (147-155) peptide to the refolding mixture.

    • Incubate the refolding mixture at 4°C for 48-72 hours.

  • Concentration and Dialysis:

    • Concentrate the refolding mixture using a centrifugal filter device.

    • Dialyze the concentrated protein against the dialysis buffer to remove arginine and glutathione.

  • Purification: Purify the correctly folded pMHC complex using size-exclusion chromatography followed by anion-exchange chromatography.

  • Quality Control: Analyze the purified complex by SDS-PAGE to confirm the presence of both heavy and light chains and assess purity.

Peptide-MHC Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of the NP (147-155) peptide to H-2Kd in a competitive format.

Materials:

  • Purified, soluble H-2Kd molecules

  • Fluorescently labeled high-affinity reference peptide for H-2Kd

  • Unlabeled NP (147-155) competitor peptide

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 96-well black, flat-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled NP (147-155) peptide in the assay buffer.

    • In each well of the 96-well plate, add a constant concentration of H-2Kd and the fluorescently labeled reference peptide.

    • Add the different concentrations of the competitor NP (147-155) peptide to the wells. Include controls with no competitor peptide (maximum polarization) and no H-2Kd (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours), protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the binding of the fluorescent reference peptide.

Visualizations

Antigen Processing and Presentation Pathway for Influenza NP

The following diagram illustrates the classical MHC class I antigen presentation pathway for an endogenous viral protein like the influenza nucleoprotein.

Antigen_Presentation_Pathway MHC Class I Antigen Presentation of Influenza NP cluster_ER ER Lumen Virus Influenza Virus Infection Infection of Host Cell Virus->Infection Viral_RNA Viral RNA Replication & Transcription (Nucleus) Infection->Viral_RNA Viral_Protein Synthesis of Viral Proteins (e.g., Nucleoprotein) on Ribosomes Viral_RNA->Viral_Protein Proteasome Proteasomal Degradation Viral_Protein->Proteasome Peptides Peptide Fragments (including NP 147-155) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport into ER Peptide_Loading Peptide Loading onto MHC Class I ER Endoplasmic Reticulum (ER) MHC_I MHC Class I Synthesis MHC_I->ER Golgi Golgi Apparatus Peptide_Loading->Golgi Transport Transport_Vesicle Transport Vesicle Golgi->Transport_Vesicle Cell_Surface Cell Surface Presentation Transport_Vesicle->Cell_Surface CTL_Recognition Recognition by CD8+ T-cell (CTL) Cell_Surface->CTL_Recognition

Caption: MHC Class I pathway for influenza NP antigen presentation.

Experimental Workflow for Structural Analysis

The following diagram outlines the general workflow for the structural determination of a peptide-MHC complex.

Structural_Analysis_Workflow Workflow for pMHC Structural Analysis Peptide_Synthesis Peptide Synthesis (NP 147-155) Refolding In vitro Refolding of pMHC Complex Peptide_Synthesis->Refolding Protein_Expression Protein Expression (H-2Kd & β2m in E. coli) Protein_Expression->Refolding Purification Purification (Chromatography) Refolding->Purification Crystallization Crystallization Screening & Optimization Purification->Crystallization XRay_Diffraction X-ray Diffraction Data Collection Crystallization->XRay_Diffraction Structure_Determination Structure Determination (Phasing & Model Building) XRay_Diffraction->Structure_Determination Structural_Analysis Structural Analysis (Binding Interface, etc.) Structure_Determination->Structural_Analysis

Caption: Workflow for pMHC complex structural determination.

References

Preliminary Investigation of Influenza Nucleoprotein (NP) 147-155 as a Vaccine Candidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigation into the influenza virus nucleoprotein (NP) fragment 147-155 as a promising vaccine candidate. The NP(147-155) peptide, with the amino acid sequence TYQRTRALV, is a well-characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope in BALB/c mice (H-2d haplotype)[1]. Its high degree of conservation across different influenza A virus strains makes it an attractive target for a universal influenza vaccine strategy, aiming to induce cross-protective immunity[1][2][3]. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of experimental workflows and signaling pathways.

Data Presentation

The following tables summarize quantitative data from various studies investigating the immunogenicity and protective efficacy of NP(147-155)-based vaccine candidates.

Table 1: Immunogenicity of NP(147-155) Delivered by Different Vaccine Platforms

Vaccine PlatformAdjuvant/Co-expressionAnimal ModelNP(147-155)-Specific T-Cell Response (SFC/10^6 splenocytes)Reference
Plasmid DNA encoding NP-BALB/c miceNot explicitly quantified, but induced a vigorous CTL response[4]
Plasmid DNA encoding NPB7-2BALB/c miceSignificantly increased CTL response compared to NP alone[5]
Plasmid DNA encoding NPGM-CSF and/or IL-12BALB/c miceRestored near native NP-specific CTL responses[5]
Recombinant Vaccinia Virus (rVV) encoding NP-BALB/c mice61.3 ± 30[6][7]
pSCA-NP DNA prime - rVV-NP boost-BALB/c mice306 ± 86.8[6][7]
Recombinant Adenovirus (rAd) encoding NP (intranasal)-BALB/c miceStronger CD8 T-cell responses compared to sublingual immunization[3]
Self-amplifying mRNA (SAM) encoding NP-BALB/c miceInduced high frequency of CD107a+ NP-specific CD8 T cells[8]
Recombinant NP protein (90 µg)-BALB/c mice19 ± 1[1]
Recombinant Vaccinia Virus (Tiantan) encoding NP-BALB/c mice35 ± 1[1]
Codon-reprogrammed live attenuated influenza virus (10^4 ffu)-BALB/c miceSignificantly higher numbers of IFNγ-secreting cells than mock-vaccinated[9]

SFC: Spot-Forming Cells in an IFN-γ ELISPOT assay.

Table 2: Protective Efficacy of NP(147-155)-Based Vaccines Against Influenza Challenge

Vaccine PlatformChallenge VirusSurvival Rate (%)Key FindingsReference
Plasmid DNA encoding wild-type NPLethal cross-strain influenza virusNot specified, but conferred protectionProtection mediated by cell-mediated immunity[4]
Plasmid DNA encoding HA and NP(147-155)H5N1 influenza virusNot specifiedReduced lung inflammation and viral titers compared to HA DNA alone[10]
NP(147-155) peptide with gp96 adjuvantH1N1 PR850Provided partial protection[2]
NP(147-155) peptide with CpG + alum adjuvantNot specifiedNot specifiedInduced stronger CTL responses than CpG alone[2]
pSCA-NP DNA prime - rVV-NP boost1.7 LD50 of PR8100Higher protection than PB1-based vaccines[6]
Recombinant Adenovirus (rAd) encoding NP (single intranasal dose)Homologous and heterologous influenza virusesNot specified, but provided potent protectionMore effective than sublingual immunization[3]
Codon-reprogrammed live attenuated influenza virus (10^2 ffu)Lethal homologous and heterologous H1N1 and H3N2100Provided complete cross-protection[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are synthesized protocols for key experiments cited in the investigation of NP(147-155) as a vaccine candidate.

Peptide Synthesis and Purification

The NP(147-155) peptide (TYQRTRALV) is typically synthesized using standard solid-phase peptide synthesis (SPPS) chemistry. Following synthesis, the peptide is cleaved from the resin and deprotected. Purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by mass spectrometry and analytical HPLC.

DNA Vaccine Construction and Preparation

The gene encoding the influenza nucleoprotein is cloned into a suitable expression vector (e.g., pSCA). For chimeric constructs, the sequence for the NP(147-155) epitope can be inserted into another protein's gene, such as hemagglutinin (HA)[10]. Plasmids are then transformed into competent E. coli for large-scale production. The plasmid DNA is purified using commercially available kits to ensure it is endotoxin-free and suitable for in vivo use.

Immunization of Animal Models

BALB/c mice are commonly used for studying the NP(147-155) epitope due to their H-2d haplotype[1].

  • DNA Vaccination: Mice are typically immunized intramuscularly (i.m.) with plasmid DNA[4][5][11]. A common regimen involves multiple injections at specified intervals.

  • Peptide Vaccination: The NP(147-155) peptide is often emulsified with an adjuvant (e.g., CpG, alum, gp96) and administered subcutaneously or intraperitoneally[2].

  • Viral Vector Vaccination: Recombinant adenoviruses or vaccinia viruses are administered, often intranasally (i.n.) or i.m[3][7].

  • Prime-Boost Regimens: A combination of different vaccine platforms can be used, such as a DNA prime followed by a viral vector boost, to enhance the immune response[6][7].

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ

This assay is used to quantify the frequency of antigen-specific, IFN-γ-secreting T-cells.

  • Plate Coating: 96-well ELISPOT plates are coated with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Spleens are harvested from immunized mice, and single-cell suspensions (splenocytes) are prepared. Red blood cells are lysed using a suitable buffer.

  • Cell Stimulation: Splenocytes are added to the coated wells and stimulated with the NP(147-155) peptide (typically at a concentration of 2-5 µg/ml)[1][6][7][9]. Control wells include cells with no peptide (negative control) and cells stimulated with a mitogen like PMA/Ionomycin (positive control).

  • Incubation: Plates are incubated for 20-30 hours at 37°C in a CO2 incubator[6][7][9].

  • Detection: After incubation, cells are washed away, and a biotinylated anti-mouse IFN-γ detection antibody is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

  • Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble spot at the site of cytokine secretion.

  • Analysis: The spots, each representing a single IFN-γ-secreting cell, are counted using an automated ELISPOT reader. Results are expressed as spot-forming cells (SFC) per million splenocytes.

In Vivo Cytotoxicity Assay

This assay measures the ability of CTLs generated in vivo to kill target cells pulsed with the specific epitope.

  • Target Cell Preparation: Splenocytes from naïve, syngeneic mice are divided into two populations.

  • Peptide Pulsing: One population is pulsed with the NP(147-155) peptide, while the other is pulsed with an irrelevant peptide (control)[8].

  • Fluorescent Labeling: The NP(147-155)-pulsed cells are labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh), and the control peptide-pulsed cells are labeled with a low concentration (CFSElow)[8].

  • Adoptive Transfer: The two labeled cell populations are mixed in a 1:1 ratio and injected intravenously into immunized and control mice.

  • Analysis: After a set period (e.g., 18 hours), spleens from the recipient mice are harvested, and the ratio of CFSEhigh to CFSElow cells is determined by flow cytometry.

  • Calculation: The percentage of specific lysis is calculated based on the reduction of the NP(147-155)-pulsed target cell population in immunized mice compared to control mice.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks and experimental processes involved in the investigation of NP(147-155) as a vaccine candidate.

experimental_workflow cluster_vaccine_prep Vaccine Preparation cluster_immunization Immunization cluster_analysis Immunological Analysis cluster_challenge Efficacy Testing V1 Peptide Synthesis (NP 147-155) IM Animal Model (e.g., BALB/c mice) V1->IM V2 DNA Plasmid Construction V2->IM V3 Recombinant Viral Vector Production V3->IM A1 ELISPOT Assay (IFN-γ) IM->A1 A2 In Vivo Cytotoxicity Assay IM->A2 A3 Tetramer Staining (Flow Cytometry) IM->A3 C1 Influenza Virus Challenge IM->C1 C2 Monitor Survival & Morbidity C1->C2 C3 Measure Lung Viral Titer C1->C3

Caption: Experimental workflow for evaluating NP(147-155) vaccine candidates.

ctl_activation_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell Naive CD8+ T-Cell cluster_effector Effector CTL NP Influenza Nucleoprotein (from vaccine/virus) Proteasome Proteasome NP->Proteasome Degradation Peptides NP Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport MHC MHC Class I Peptides->MHC Loading in ER ER Endoplasmic Reticulum TAP->ER MHC->ER Complex Peptide-MHC I Complex Surface APC Surface Complex->Surface Transport to Surface TCR T-Cell Receptor (TCR) Surface->TCR Recognition of NP(147-155)-MHC I CD8 CD8 Co-receptor Surface->CD8 Activation T-Cell Activation TCR->Activation CD8->Activation Proliferation Clonal Expansion Activation->Proliferation Effector CTL Effector Functions Proliferation->Effector Memory Memory T-Cell Formation Proliferation->Memory

Caption: MHC Class I antigen presentation pathway for NP(147-155) epitope.

References

Methodological & Application

Application Notes and Protocols: In Vitro T-Cell Stimulation Using Influenza NP (147-155) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cellular immunity is critical for understanding infectious diseases and developing novel vaccines and immunotherapies. T-cell activation is a highly specific process initiated by the interaction of a T-cell receptor (TCR) with a peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC). The nucleoprotein (NP) of the influenza A virus is a highly conserved internal protein, making it a key target for cytotoxic T-lymphocyte (CTL) responses. The specific peptide fragment spanning amino acids 147-155 of the influenza NP is a well-characterized, immunodominant epitope.

This document provides detailed protocols for the in vitro stimulation of T-cells using the Influenza NP (147-155) peptide. It covers methodologies for assessing T-cell activation through cytokine secretion and proliferation assays and includes representative data and experimental parameters.

Peptide Specifications:

  • Sequence: Thr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val (TYQRTRALV)[1][2][3][4]

  • MHC Restriction: It is critical to note that this peptide is a well-established H-2Db and Kd-restricted epitope in BALB/c mice .[1][5][6] Its use is primarily intended for studies involving murine T-cells from this mouse strain. It is not an appropriate stimulant for non-transgenic human T-cells.

Key Applications

  • Vaccine Efficacy Studies: Evaluating the induction of influenza-specific T-cell responses following vaccination.

  • Immunotherapy Monitoring: Assessing the cellular immune response in pre-clinical models.

  • Basic Research: Investigating the mechanisms of T-cell activation, memory formation, and cytotoxic function.

  • Assay Control: Serving as a positive control for antigen-specific T-cell activation in murine studies.

Data Presentation: Quantitative Parameters for T-Cell Stimulation

The following tables summarize typical quantitative parameters for various T-cell assays using the Influenza NP (147-155) peptide. These values should be optimized for specific experimental conditions.

Table 1: Recommended Reagent Concentrations

ReagentRecommended ConcentrationApplication(s)
Influenza NP (147-155) Peptide1 - 10 µg/mLELISpot, ICS, Proliferation
Anti-CD28 Antibody (Co-stimulation)1 µg/mLProliferation Assays[7]
Brefeldin A (Golgi Block)1 - 10 µg/mLIntracellular Cytokine Staining (ICS)[8][9]
Phytohemagglutinin (PHA) / PMA & IonomycinVaries (see manufacturer)Positive Control for all assays[6][10]

Table 2: Typical Experimental Conditions for T-Cell Assays

ParameterIFN-γ ELISpot AssayIntracellular Cytokine Staining (ICS)T-Cell Proliferation (CFSE) Assay
Cell Type Mouse Splenocytes or PBMCsMouse Splenocytes or PBMCsMouse Splenocytes or Purified T-Cells
Cell Density 2-5 x 10^5 cells/well1-2 x 10^6 cells/mL1-5 x 10^5 T-cells/well
Incubation Time 18 - 24 hours[6][8][11]5 - 6 hours (total)[8][9]4 days[12]
Key Readout Spot Forming Units (SFUs) per 10^6 cells% of Cytokine-positive CD8+ T-cellsCFSE dilution (Proliferation Index)
Expected Baseline <10 SFU / 10^6 splenocytes[6]Low to undetectable %Minimal dilution
Expected Response Significant increase in SFUs vs. control[6]Measurable % of IFN-γ+ CD8+ T-cellsClear peaks of diluted CFSE

Signaling and Experimental Workflow Visualizations

The following diagrams illustrate the key pathways and workflows involved in T-cell stimulation experiments.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC class I (H-2Db) TCR T-Cell Receptor (TCR) MHC->TCR presents to CD8 CD8 MHC->CD8 Peptide NP (147-155) Peptide Peptide->MHC binds ZAP70 ZAP-70 TCR->ZAP70 activates NFkB NF-κB ZAP70->NFkB activates signaling cascade to IFNg IFN-γ Production NFkB->IFNg promotes transcription &

Figure 1: Simplified T-Cell Activation Pathway.

Experimental_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_assay Assay Choice cluster_readout Detection & Analysis Isolate Isolate Splenocytes from Immunized Mouse Stimulate Co-culture Splenocytes with Peptide (1-10 µg/mL) Isolate->Stimulate PreparePeptide Prepare NP (147-155) Peptide Stock (e.g., in DMSO) PreparePeptide->Stimulate Assay Select Assay Stimulate->Assay ELISpot ELISpot: Add detection Ab, substrate. Count spots. Assay->ELISpot IFN-γ Secretion ICS ICS: Add Golgi block, stain for surface & intracellular markers. Assay->ICS Multi-cytokine Profile Flow Analyze by Flow Cytometry ICS->Flow

Figure 2: General Experimental Workflow.

Logic_Diagram Start Goal: Measure Antigen-Specific T-Cell Response Q1 Primary Question: Frequency of secreting cells? Start->Q1 Q2 Primary Question: Multi-cytokine phenotype? Q1->Q2 No Assay1 Use IFN-γ ELISpot Assay Q1->Assay1 Yes Q3 Primary Question: Cell division/expansion? Q2->Q3 No Assay2 Use Intracellular Cytokine Staining (ICS) & Flow Cytometry Q2->Assay2 Yes Assay3 Use CFSE Proliferation Assay Q3->Assay3 Yes

Figure 3: Logic for Assay Selection.

Experimental Protocols

Protocol 1: Preparation of Murine Splenocytes

This protocol describes the isolation of single-cell suspensions from a mouse spleen, which serve as the source for antigen-presenting cells and T-cells.

Materials:

  • Mouse Spleen

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • 70 µm cell strainer

  • ACK Lysis Buffer

  • Petri dish and syringe plunger

Method:

  • Aseptically harvest the spleen from a BALB/c mouse and place it in a petri dish containing 5 mL of RPMI-1640 medium.

  • Gently mash the spleen through the 70 µm cell strainer using the plunger end of a syringe.

  • Rinse the strainer with an additional 10 mL of medium to collect the remaining cells.

  • Centrifuge the cell suspension at 300 x g for 7 minutes. Discard the supernatant.

  • Resuspend the cell pellet in 2 mL of ACK Lysis Buffer and incubate for 2-3 minutes at room temperature to lyse red blood cells.

  • Add 10 mL of RPMI-1640 medium to neutralize the ACK buffer and centrifuge again.

  • Resuspend the pellet in fresh medium, perform a cell count (e.g., using a hemocytometer and trypan blue), and adjust to the desired concentration for your assay. Cell viability should be >90%.

Protocol 2: IFN-γ ELISpot Assay

This assay quantifies the frequency of IFN-γ-secreting T-cells upon peptide stimulation.

Materials:

  • 96-well PVDF membrane plates, pre-coated with anti-IFN-γ capture antibody

  • Splenocyte suspension

  • Influenza NP (147-155) peptide stock

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) conjugate

  • BCIP/NBT substrate

Method:

  • Plate Preparation: Prepare the antibody-coated plates according to the manufacturer's instructions. Typically, this involves washing the pre-coated plate and blocking with cell culture medium for at least 2 hours at 37°C.[10][13]

  • Cell Plating: Decant the blocking medium. Add 2-5 x 10^5 splenocytes in 100 µL of medium to each well.[8][14]

  • Stimulation: Add 100 µL of medium containing the NP (147-155) peptide at 2x the final concentration (e.g., 2-20 µg/mL). Include negative control wells (cells with no peptide) and positive control wells (cells with PHA).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[8][11] Do not disturb the plates during incubation to ensure distinct spot formation.[11]

  • Detection: a. Decant cells and wash the plate thoroughly with PBS containing 0.01% Tween 20.[11] b. Add 100 µL of biotinylated detection antibody (e.g., 2 µg/mL) to each well and incubate for 2 hours at 37°C.[10] c. Wash the plate again. Add 100 µL of Streptavidin-ALP conjugate (e.g., 1:1000 dilution) and incubate for 45 minutes at room temperature.[10][14] d. Perform final washes, first with PBS/Tween 20 and then with PBS alone.[14]

  • Development: Add 100 µL of BCIP/NBT substrate and monitor for the appearance of dark spots (typically 5-10 minutes). Stop the reaction by washing extensively with running water.[10]

  • Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. Express results as Spot Forming Units (SFU) per million cells.

Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the simultaneous identification of cell phenotype (e.g., CD8+) and cytokine production (e.g., IFN-γ, TNF-α) at the single-cell level.

Materials:

  • Splenocyte suspension

  • Influenza NP (147-155) peptide stock

  • Protein transport inhibitor (e.g., Brefeldin A)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD8, anti-IFN-γ, anti-TNF-α)

  • Fixable Viability Dye

  • Fixation/Permeabilization Buffer

Method:

  • Stimulation: In a 96-well U-bottom plate or culture tubes, add 1-2 x 10^6 splenocytes per condition.[15]

  • Add the NP (147-155) peptide to a final concentration of 1-10 µg/mL. Include negative and positive controls.

  • Incubate for 5-6 hours at 37°C, 5% CO2.[8][9]

  • Inhibit Secretion: For the final 4-5 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture to cause cytokines to accumulate intracellularly.[8][16]

  • Surface Staining: a. Harvest cells and wash with FACS buffer (PBS + 2% FBS). b. Stain with a fixable viability dye to exclude dead cells from analysis. c. Stain with surface antibodies (e.g., anti-CD3, anti-CD8) for 20-30 minutes at 4°C.

  • Fixation and Permeabilization: a. Wash the cells to remove excess antibodies. b. Resuspend cells in a fixation/permeabilization buffer and incubate for 20 minutes at room temperature.[17] This step fixes the cells and allows antibodies to access intracellular targets.

  • Intracellular Staining: a. Wash the cells with Permeabilization/Wash buffer. b. Add intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α) and incubate for 30 minutes at room temperature.[17]

  • Acquisition: Wash the cells a final time and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Analysis: Gate on live, single cells, followed by CD3+ and CD8+ lymphocytes. Determine the percentage of CD8+ T-cells that are positive for IFN-γ and/or other cytokines.

References

Application Notes and Protocols for ELISPOT Assay: Detecting Influenza NP (147-155) Specific T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the Enzyme-Linked Immunospot (ELISPOT) assay to identify and quantify Influenza Nucleoprotein (NP) (147-155) specific T-cells, primarily focusing on Interferon-gamma (IFN-γ) secreting cells. This assay is a highly sensitive method for detecting rare antigen-specific T-cells, making it a valuable tool in vaccine development and immunology research.[1][2][3]

Introduction

The ELISPOT assay is a powerful technique for monitoring T-cell immune responses at the single-cell level.[3] It allows for the visualization and enumeration of individual cells that secrete a specific cytokine, such as IFN-γ, upon stimulation with a specific antigen.[2][3] In this protocol, the H-2d restricted class I peptide NP (147-155) (TYQRTRALV) is used to stimulate cytotoxic T lymphocytes (CTLs) from BALB/c mice that have been previously exposed to Influenza A virus.[4][5] The high sensitivity of this assay makes it particularly useful for studying the small populations of cells involved in specific immune responses.[6]

Principle of the Assay

The ELISPOT assay is based on the principle of an enzyme-linked immunosorbent assay (ELISA). A 96-well plate with a polyvinylidene difluoride (PVDF) membrane is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).[3][6] Isolated immune cells, such as peripheral blood mononuclear cells (PBMCs) or splenocytes, are then added to the wells along with the NP (147-155) peptide.[6][7] If the cells are specific to the peptide, they will be stimulated to secrete IFN-γ. The secreted cytokine is captured by the antibody on the membrane in the immediate vicinity of the secreting cell.[6][7] After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope on the cytokine is added.[6] This is followed by the addition of an enzyme-conjugate (e.g., streptavidin-horseradish peroxidase) and a substrate that precipitates, forming a colored spot at the site of cytokine secretion.[6] Each spot represents a single cytokine-secreting cell.[3]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Category Item Supplier Example Catalog Number Example
Plates 96-well PVDF membrane ELISPOT platesMerckMSIPS4510[6]
Antibodies & Conjugates Mouse IFN-γ ELISPOT kit (containing capture Ab, detection Ab, and streptavidin-HRP)Mabtech3321-2A[1]
Human IFN-γ ELISPOT kitMabtech3420-2A[1]
Peptide Influenza NP (147-155) peptide (TYQRTRALV)Commercially synthesizedN/A
Cells Peripheral Blood Mononuclear Cells (PBMCs) or SplenocytesIsolated from subjectN/A
Positive Control Phytohemagglutinin (PHA) or Phorbol 12-myristate 13-acetate (PMA) and IonomycinSigma-AldrichP1686, 79346, I9657[1][8]
Cell Culture Media RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-GlutamineGibco/Thermo Fisher ScientificN/A
Buffers & Solutions Sterile 1x PBSIn-house preparation or commercialN/A
Coating Buffer (0.5 M carbonate-bicarbonate, pH 9.6)In-house preparationN/A
Blocking Solution (Culture medium with 10% FBS)In-house preparationN/A
Wash Buffer (PBS with 0.05% Tween 20)In-house preparationN/A
Substrate (e.g., AEC or BCIP/NBT)Sigma-AldrichA5754, B5655[1][9]
Other 35% or 70% Ethanol (B145695)N/AN/A
CO2 IncubatorN/AN/A
ELISPOT ReaderAutoimmun Diagnostika GmbHAID EliSpot Reader classic[1]

Experimental Protocol

This protocol outlines the key steps for performing an IFN-γ ELISPOT assay to detect NP (147-155) specific T-cells.

Day 1: Plate Preparation
  • Pre-wet the Membrane : Add 15-35 µL of 35% or 70% ethanol to each well of the 96-well PVDF plate and incubate for 1 minute at room temperature.[6][10]

  • Wash : Discard the ethanol and wash the plate 3 times with 150-200 µL of sterile 1x PBS per well.[6]

  • Coat with Capture Antibody : Dilute the anti-IFN-γ capture antibody to the recommended concentration (e.g., 2-15 µg/mL) in sterile coating buffer.[1] Add 75-100 µL of the diluted antibody to each well.[1][9]

  • Incubate : Seal the plate and incubate overnight at 4-8°C.[1]

Day 2: Cell Incubation
  • Wash and Block : Discard the capture antibody solution and wash the plate 5 times with sterile wash buffer (PBS with 0.05% Tween 20).[1] Add 200 µL of blocking solution (e.g., RPMI-1640 with 10% FBS) to each well and incubate for at least 2 hours at room temperature.[11]

  • Prepare Cell Suspension : Prepare a single-cell suspension of PBMCs or splenocytes in complete culture medium. A typical cell density to seed is between 2 x 10^5 and 5 x 10^5 cells per well.[5][6]

  • Prepare Stimulants :

    • Test Wells : Dilute the NP (147-155) peptide in complete culture medium to a working concentration. A final concentration of 5-10 µg/mL is commonly used.[4][5][6]

    • Positive Control : Prepare a solution of PHA (e.g., 5 µg/mL) or PMA (e.g., 1 ng/mL) and Ionomycin (e.g., 500 ng/mL) in complete culture medium.[8]

    • Negative Control : Use complete culture medium alone.

  • Plate Cells and Stimulants : Discard the blocking solution from the plate. Add 100 µL of the cell suspension to the appropriate wells. Then, add 100 µL of the corresponding stimulant (NP peptide, positive control, or negative control) to the wells. The final volume in each well should be 200 µL.

  • Incubate : Cover the plate and incubate for 18-24 hours at 37°C in a 5% CO2 humidified incubator.[5][6] It is crucial not to disturb the plates during this incubation to avoid the formation of poorly defined spots.[6][12]

Day 3: Detection and Development
  • Wash : Discard the cells by flicking the plate and wash 6 times with wash buffer.

  • Add Detection Antibody : Dilute the biotinylated anti-IFN-γ detection antibody in a suitable buffer (e.g., PBS with 0.5% BSA). Add 50-100 µL of the diluted detection antibody to each well.[6]

  • Incubate : Seal the plate and incubate for 2 hours at 37°C or overnight at 4°C.[6]

  • Wash : Discard the detection antibody solution and wash the plate 3-6 times with wash buffer.[6]

  • Add Enzyme Conjugate : Dilute the streptavidin-HRP in a suitable buffer and add 50-100 µL to each well. Incubate for 45-60 minutes at room temperature.[6]

  • Final Wash : Discard the enzyme conjugate solution. Wash 3 times with wash buffer, followed by 3 washes with PBS only, as Tween 20 can interfere with substrate development.[6]

  • Develop Spots : Prepare the substrate solution (e.g., AEC or BCIP/NBT) according to the manufacturer's instructions. Add 100 µL of the substrate solution to each well and monitor for the appearance of spots (typically 5-30 minutes).

  • Stop Reaction : Stop the reaction by washing the plate thoroughly with distilled water.[9]

  • Dry and Read : Allow the plate to air-dry completely in the dark. The spots can be counted using a dissecting microscope or an automated ELISPOT reader.[9]

Data Presentation

The results of an ELISPOT assay are typically presented as the number of Spot Forming Units (SFU) per million cells.

Well Condition Cell Number per Well Stimulant Stimulant Concentration Expected Outcome Example SFU/10^6 Cells
Negative Control2 x 10^5Medium AloneN/ALow to no spots< 10
Positive Control2 x 10^5PHA5 µg/mLHigh number of spots> 500
Test Wells2 x 10^5NP (147-155) Peptide10 µg/mLVariable, depends on immune status50 - 1000+

Data Analysis and Interpretation

The analysis of ELISPOT data requires careful consideration to ensure accuracy and reproducibility.[13][14]

  • Spot Counting : An automated ELISPOT reader with appropriate software is recommended for objective and accurate spot counting.[13][14] The software can be set to distinguish true spots from background noise based on size, shape, and intensity.

  • Calculating SFU : The number of antigen-specific T-cells is expressed as SFU per million input cells. The calculation is as follows:

    • SFU per 10^6 cells = (Number of spots in test well - Number of spots in negative control well) x (1,000,000 / Number of cells per well)

  • Criteria for a Positive Response : A positive response is generally defined as the number of spots in the test well being significantly higher than in the negative control well (e.g., at least twice the background and a minimum of 10 spots). Statistical tests, such as the T-test, can be used to determine significance.[2]

Troubleshooting

Common issues and their potential solutions are outlined below.[10][12][15][16]

Problem Possible Cause Solution
High Background Inadequate washing; contaminated reagents; too many cells per well.Increase the number and vigor of wash steps; filter reagents; optimize cell number.[10][12]
No or Few Spots Inactive cells; incorrect peptide concentration; insufficient incubation time.Check cell viability; optimize peptide concentration; increase incubation time.[10][15]
Poorly Defined Spots Plate was moved during incubation; improper washing technique.Ensure the plate is not disturbed during incubation; use a gentle washing technique.[6][10]
Confluent Spots Too many secreting cells; over-stimulation.Reduce the number of cells per well; decrease the concentration of the stimulant.[10]

Visualizations

ELISPOT Experimental Workflow

ELISPOT_Workflow plate_prep Plate Preparation (Day 1) pre_wet Pre-wet PVDF Plate with Ethanol plate_prep->pre_wet wash1 Wash with PBS pre_wet->wash1 coat Coat with Capture Ab (anti-IFN-γ) wash1->coat incubate_overnight Incubate Overnight at 4°C coat->incubate_overnight cell_incubation Cell Incubation (Day 2) wash_block Wash and Block Plate cell_incubation->wash_block add_cells Add Cells (PBMCs/Splenocytes) wash_block->add_cells add_stimulant Add NP (147-155) Peptide add_cells->add_stimulant incubate_cells Incubate 18-24h at 37°C add_stimulant->incubate_cells detection Detection & Development (Day 3) wash_cells Wash Away Cells detection->wash_cells add_detection_ab Add Detection Ab (Biotinylated anti-IFN-γ) wash_cells->add_detection_ab incubate_detection Incubate 2h at 37°C add_detection_ab->incubate_detection wash2 Wash incubate_detection->wash2 add_conjugate Add Streptavidin-HRP wash2->add_conjugate incubate_conjugate Incubate 45 min at RT add_conjugate->incubate_conjugate wash3 Final Wash incubate_conjugate->wash3 add_substrate Add Substrate (AEC/BCIP) wash3->add_substrate stop_reaction Stop Reaction & Dry add_substrate->stop_reaction read_plate Read & Analyze Plate stop_reaction->read_plate

Caption: Workflow of the IFN-γ ELISPOT assay.

Cellular Signaling and Spot Formation

Spot_Formation apc Antigen Presenting Cell (APC) peptide NP (147-155) Peptide on MHC Class I apc->peptide Presents t_cell NP (147-155) Specific CD8+ T-Cell activation T-Cell Activation t_cell->activation peptide->t_cell Recognized by TCR secretion IFN-γ Secretion activation->secretion capture Capture of IFN-γ by Coated Antibody secretion->capture spot Visible Spot Formation capture->spot via Detection Steps

Caption: Cellular interactions leading to spot formation.

References

Application Note: Intracellular Cytokine Staining for IFN-γ in Response to Influenza NP (147-155) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in cellular immunology, vaccine development, and infectious disease research.

Introduction

Intracellular cytokine staining (ICS) is a powerful flow cytometry-based technique used to identify and quantify cytokine-producing cells at a single-cell level. This method is crucial for analyzing antigen-specific T cell responses, which are a key component of adaptive immunity against viral infections like influenza. By stimulating peripheral blood mononuclear cells (PBMCs) or other isolated immune cells with a specific peptide epitope, such as the immunodominant peptide from the influenza A virus nucleoprotein (NP), NP (147-155), it is possible to measure the frequency and phenotype of T cells that respond by producing cytokines like Interferon-gamma (IFN-γ).[1][2] This application note provides a detailed protocol for performing ICS to detect IFN-γ production in CD8+ T cells following stimulation with the NP (147-155) peptide.

Principle of the Method

The assay involves several key steps. First, isolated immune cells are stimulated ex vivo with the antigen of interest—in this case, the NP (147-155) peptide.[2][3] During this stimulation period, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to block the secretion of newly synthesized cytokines, causing them to accumulate within the cell's cytoplasm and Golgi apparatus.[4][5] Following stimulation, cells are stained for cell surface markers (e.g., CD3, CD8) to identify the T cell populations of interest. The cells are then fixed to preserve their cellular state and permeabilized to allow antibodies to access intracellular targets. Finally, fluorophore-conjugated antibodies specific for IFN-γ are used to stain the intracellular cytokine. The cells are then analyzed by flow cytometry to determine the percentage of IFN-γ-positive cells within specific T cell subsets (e.g., CD3+CD8+).[6][7]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for intracellular cytokine staining and the logical relationship of antigen presentation leading to IFN-γ production.

G cluster_workflow Experimental Workflow A Isolate PBMCs B Stimulate with NP (147-155) + Protein Transport Inhibitor A->B C Stain Surface Markers (e.g., CD3, CD8) B->C D Fix and Permeabilize Cells C->D E Stain Intracellular IFN-γ D->E F Acquire on Flow Cytometer E->F G Analyze Data F->G

Caption: High-level workflow for intracellular cytokine staining.

G cluster_interaction Antigen-Specific T Cell Activation APC Antigen Presenting Cell (APC) TCell CD8+ T Cell APC->TCell Presents NP (147-155) via MHC Class I Activation T Cell Activation TCell->Activation IFNg IFN-γ Production Activation->IFNg

Caption: Logical relationship of antigen presentation and T cell activation.

Materials and Reagents

The following tables summarize the necessary reagents and equipment for the protocol.

Table 1: Reagents and Consumables

Reagent Recommended Source/Catalog # Notes
Ficoll-Paque PLUS GE Healthcare For PBMC isolation.
RPMI-1640 Medium Gibco/Thermo Fisher Supplement with 10% FBS, Pen/Strep, HEPES.
Fetal Bovine Serum (FBS) - Heat-inactivated.
Influenza NP (147-155) Peptide - Reconstitute in DMSO or water as per datasheet.
BD GolgiPlug™ (Brefeldin A) BD Biosciences, Cat# 555029 Protein transport inhibitor.[5][8]
PMA (Phorbol 12-myristate 13-acetate) Sigma-Aldrich, Cat# P8139 For positive control stimulation.[6][7]
Ionomycin Sigma-Aldrich, Cat# I9657 For positive control stimulation.[6][7]
Anti-CD3 Antibody (Fluorochrome-conjugated) BioLegend, BD Biosciences, etc. For T cell identification.
Anti-CD8 Antibody (Fluorochrome-conjugated) BioLegend, BD Biosciences, etc. For cytotoxic T cell identification.
Live/Dead Fixable Viability Dye Thermo Fisher, BioLegend To exclude dead cells from analysis.
BD Cytofix/Cytoperm™ Kit BD Biosciences, Cat# 554715 For fixation and permeabilization.[6][7]
Anti-IFN-γ Antibody (Fluorochrome-conjugated) BD Biosciences, Cat# 554412 Choose a bright fluorophore (e.g., PE, APC).[6][7][8]
Isotype Control for IFN-γ Antibody BD Biosciences, Cat# 554685 To control for non-specific antibody binding.[6][7][8]
FACS Staining Buffer - PBS with 2% FBS and 0.09% sodium azide.

| 96-well U-bottom plates | - | For cell culture and staining. |

Table 2: Equipment

Equipment Purpose
Flow Cytometer Cell analysis and data acquisition.
Centrifuge (with plate rotor) Cell pelleting and washing steps.
CO₂ Incubator Cell culture and stimulation (37°C, 5% CO₂).
Biosafety Cabinet Aseptic cell handling.
Hemocytometer or Automated Cell Counter Accurate cell counting.

| Multichannel Pipettes | Efficient liquid handling in 96-well plates. |

Detailed Experimental Protocol

Day 1: PBMC Isolation and Stimulation

  • Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard procedures.

  • Cell Counting and Viability: Wash the isolated PBMCs twice with RPMI-1640. Count the cells and assess viability using trypan blue exclusion. Viability should be >95%.[9]

  • Cell Plating: Resuspend cells in complete RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/mL. Add 100 µL of the cell suspension (1-2 x 10⁵ cells) to each well of a 96-well U-bottom plate.[1]

  • Prepare Stimuli: Prepare the following stimulation conditions in separate tubes.

    Table 3: Stimulation Conditions

    Condition Reagent Final Concentration Purpose
    Unstimulated (Negative Control) Medium + DMSO Vehicle match to peptide Measures baseline IFN-γ
    Peptide Stimulation NP (147-155) Peptide 1-5 µg/mL Antigen-specific stimulation

    | Positive Control | PMA + Ionomycin | 50 ng/mL + 1 µg/mL | Polyclonal, antigen-independent stimulation[10] |

  • Cell Stimulation: Add the appropriate stimulus to each well.

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Add Protein Transport Inhibitor: Add Brefeldin A (e.g., BD GolgiPlug™) to all wells at the recommended concentration (e.g., 1 µL per 1 mL of culture volume).

  • Continue Incubation: Return the plate to the incubator and incubate for an additional 4-6 hours. The total stimulation time should be between 5 and 8 hours.[5][10]

Day 2: Staining and Flow Cytometry

  • Wash Cells: Centrifuge the plate at 300-500 x g for 5 minutes. Discard the supernatant.

  • Surface Staining:

    • Resuspend cells in 50 µL of FACS buffer containing the Live/Dead viability dye and fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8).

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with 200 µL of FACS buffer, centrifuging at 300-500 x g for 5 minutes between washes.

  • Fixation and Permeabilization:

    • Following the manufacturer's instructions for the fixation/permeabilization kit (e.g., BD Cytofix/Cytoperm™), resuspend the cell pellet in 100 µL of fixation/permeabilization solution.[6]

    • Incubate for 20 minutes at 4°C in the dark.

    • Wash the cells twice with 200 µL of 1X Perm/Wash buffer provided in the kit.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in 50 µL of 1X Perm/Wash buffer containing the fluorochrome-conjugated anti-IFN-γ antibody and its corresponding isotype control (in separate wells).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 200 µL of 1X Perm/Wash buffer.

  • Final Resuspension: Resuspend the final cell pellet in 200 µL of FACS buffer.

  • Acquisition: Acquire the samples on a flow cytometer as soon as possible. If necessary, cells can be stored at 4°C in the dark for a few hours before acquisition.[11]

Data Analysis and Expected Results

A sequential gating strategy is essential for accurate analysis.[12]

  • Singlet Gate: Gate on single cells using FSC-A vs FSC-H to exclude doublets.

  • Viability Gate: Gate on live cells by excluding cells that have taken up the viability dye.

  • Lymphocyte Gate: Gate on the lymphocyte population based on FSC-A and SSC-A.

  • T Cell Gating: From the lymphocyte gate, identify CD3+ T cells.

  • CD8+ T Cell Gating: From the CD3+ gate, identify the CD8+ T cell population.

  • IFN-γ Analysis: Within the CD8+ T cell population, quantify the percentage of cells positive for IFN-γ. Use the unstimulated and isotype controls to set the positive gate.[13]

Table 4: Sample Data Presentation

Sample ID Condition % Live Cells % CD3+ of Lymphocytes % CD8+ of CD3+ % IFN-γ+ of CD8+
Donor 1 Unstimulated 96.2 75.1 30.5 0.05
Donor 1 NP (147-155) 95.8 74.8 31.0 1.25
Donor 1 PMA/Ionomycin 91.5 73.5 29.8 45.7
Donor 2 Unstimulated 97.1 68.9 25.4 0.02
Donor 2 NP (147-155) 96.5 69.2 25.1 0.08
Donor 2 PMA/Ionomycin 90.3 67.7 24.9 38.9

Note: Data are for illustrative purposes only. Actual percentages will vary significantly between donors.

Troubleshooting

Table 5: Common Issues and Solutions

Problem Possible Cause Suggested Solution
No/Weak IFN-γ Signal in Positive Control Inactive PMA/Ionomycin. Prepare fresh PMA/Ionomycin stocks.
Insufficient stimulation time. Optimize stimulation time (kinetics study from 4 to 24 hours).[10]
Ineffective protein transport inhibitor. Ensure Brefeldin A/Monensin is added correctly and is not expired.
High Background in Unstimulated Control Cell death leading to non-specific antibody binding. Ensure high cell viability; use a viability dye to exclude dead cells during analysis.[13]
Poorly titrated antibodies. Titrate all antibodies to determine the optimal concentration that maximizes signal-to-noise.[13]
No Antigen-Specific Signal Donor may not have responding T cells. Screen multiple donors; use a positive control peptide pool (e.g., CEF).[14]
Peptide degradation. Use fresh or properly stored peptide stocks.
Epitopes on surface markers destroyed by fixation. Stain for sensitive surface markers before fixation and permeabilization.[13]
Poor Cell Recovery Excessive centrifugation speed. Do not exceed 500 x g during wash steps.

| | Cell clumping. | Gently vortex or pipette to mix; consider adding EDTA to wash buffers.[15] |

References

Application Notes and Protocols for In Vivo Cytotoxicity Assay Using NP (147-155) Pulsed Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting an in vivo cytotoxicity assay using target cells pulsed with the influenza nucleoprotein (NP) peptide 147-155. This assay is a powerful tool to quantify the antigen-specific cytotoxic T lymphocyte (CTL) activity directly in a living organism, providing crucial insights into the efficacy of vaccines and immunotherapies.

Introduction

The in vivo cytotoxicity assay, often referred to as an in vivo CTL assay, is a standard method to evaluate the functional capacity of antigen-specific CD8+ T cells to kill target cells in a physiological setting. The assay involves the adoptive transfer of two populations of syngeneic target cells into recipient mice. One population is pulsed with a specific peptide epitope, in this case, the influenza A virus nucleoprotein peptide NP(147-155) (TYQRTRALV), making them targets for NP-specific CTLs. The second population serves as an internal control and is either unpulsed or pulsed with an irrelevant peptide.[1] Both cell populations are differentially labeled with fluorescent dyes, typically carboxyfluorescein succinimidyl ester (CFSE) at high and low concentrations.[1][2] After a defined period, tissues such as the spleen are harvested, and the ratio of the two cell populations is analyzed by flow cytometry.[3][4] A reduction in the ratio of peptide-pulsed target cells compared to control cells indicates specific killing by CTLs.[4]

This method is highly relevant for assessing the cellular immune response generated by influenza vaccines or infections and for evaluating the potential of novel immunomodulatory drugs to enhance or suppress CTL activity.

Experimental Overview and Signaling Pathway

The fundamental principle of this assay relies on the ability of in vivo-primed CD8+ CTLs to recognize and eliminate target cells presenting a specific peptide-MHC class I complex.

Experimental Workflow

The overall workflow consists of preparing target cells, injecting them into recipient mice that have been previously immunized or infected to generate NP-specific CTLs, and finally, analyzing the specific lysis of the target cells.

G cluster_0 Target Cell Preparation cluster_1 In Vivo Killing cluster_2 Analysis splenocytes 1. Isolate Splenocytes (from naïve syngeneic mice) split 2. Split Population splenocytes->split pulse 3. Pulse with NP(147-155) Peptide split->pulse Target Population no_pulse 4. No Peptide / Irrelevant Peptide (Control) split->no_pulse Control Population label_hi 5. Label with High CFSE pulse->label_hi label_lo 6. Label with Low CFSE no_pulse->label_lo mix 7. Mix 1:1 Ratio label_hi->mix label_lo->mix inject 8. Inject Cell Mixture i.v. into Immunized Recipient Mice mix->inject incubate 9. Incubate In Vivo (4-18 hours) inject->incubate harvest 10. Harvest Spleen incubate->harvest process 11. Prepare Single-Cell Suspension harvest->process flow 12. Analyze by Flow Cytometry process->flow calculate 13. Calculate % Specific Lysis flow->calculate

Caption: Experimental workflow for the in vivo cytotoxicity assay.

CTL Signaling Pathway for Target Cell Killing

Upon recognition of the NP(147-155) peptide presented by MHC class I on the target cell, the T cell receptor (TCR) on the CD8+ CTL initiates a signaling cascade. This leads to the phosphorylation of downstream molecules like ZAP-70 and ultimately results in the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target cell.[5][6]

G cluster_0 CTL and Target Cell Interaction cluster_1 Synapse cluster_2 Intracellular Signaling Cascade cluster_3 Target Cell Fate CTL CD8+ CTL TCR TCR Target NP(147-155) Pulsed Target Cell Apoptosis Apoptosis pMHC Peptide-MHC I TCR->pMHC ZAP70 ZAP-70 Phosphorylation Granules Cytotoxic Granule Polarization ZAP70->Granules Release Perforin/Granzyme Release Granules->Release Release->Apoptosis

Caption: CTL-mediated killing signaling pathway.

Materials and Reagents

Data Presentation: Key Experimental Parameters

The following table summarizes typical quantitative data and parameters used in the assay.

ParameterValue/RangeReference(s)
Recipient Mice BALB/c (H-2d) or C57BL/6[7][8]
Immunization Influenza virus infection, DNA vaccine, or peptide-adjuvant[1][9][10]
Target Cells Syngeneic splenocytes from naïve mice[11]
NP(147-155) Peptide Sequence: TYQRTRALV[11][12]
Peptide Pulsing Conc. 1 - 10 µg/ml (or ~1 - 9 µM)[2][11][12]
CFSE Labeling (Target) 0.5 - 5 µM (CFSEhigh)[2][11][13]
CFSE Labeling (Control) 0.025 - 0.5 µM (CFSElow)[8][11]
Cell Injection Number 5 x 106 - 1 x 107 cells per mouse (total)[2][14]
Injection Route Intravenous (i.v.)[3]
In Vivo Incubation Time 4 - 18 hours[2][14]
Organ for Analysis Spleen[3][4]

Detailed Experimental Protocols

Protocol 1: Preparation of Target Cells
  • Isolate Splenocytes: Euthanize naïve, syngeneic donor mice and aseptically remove the spleens. Prepare a single-cell suspension by mechanical disruption through a 70 µm cell strainer.

  • Lyse Red Blood Cells (RBCs): Resuspend the cell pellet in RBC lysis buffer (e.g., ACK buffer) and incubate for 3-5 minutes at 37°C. Quench the reaction with excess PBS or RPMI medium.

  • Wash and Count: Wash the cells twice with PBS. Count the viable cells using a hemocytometer or automated cell counter.

  • Peptide Pulsing:

    • Split the splenocytes into two populations.

    • Target Population: Resuspend cells at 5 x 106 cells/ml in serum-free RPMI medium containing 1-10 µg/ml of NP(147-155) peptide.[15]

    • Control Population: Resuspend the other half of the cells in serum-free RPMI medium alone or with an irrelevant control peptide.

    • Incubate both populations for 60-90 minutes at 37°C in a CO2 incubator.[11][15]

  • Fluorescent Labeling:

    • Wash the cells twice with PBS to remove excess peptide.

    • Resuspend the target population in pre-warmed PBS containing a high concentration of CFSE (e.g., 3 µM).[11]

    • Resuspend the control population in pre-warmed PBS containing a low concentration of CFSE (e.g., 0.5 µM).[11]

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding an equal volume of cold complete RPMI medium (containing 10% FBS).

  • Final Preparation:

    • Wash the cells three times with ice-cold PBS or complete medium to remove unbound CFSE.

    • Count each cell population accurately.

    • Mix the CFSEhigh (target) and CFSElow (control) populations at a 1:1 ratio.[2]

    • Resuspend the final cell mixture in sterile PBS at the desired concentration for injection (e.g., 5 x 107 cells/ml for a 200 µl injection volume containing 1 x 107 total cells). Keep cells on ice until injection.

Protocol 2: In Vivo Killing and Analysis
  • Recipient Mice: Use mice that have been previously immunized (e.g., 7-14 days post-infection with influenza virus) to generate NP(147-155)-specific CTLs.[1] Naïve or PBS-injected mice should be used as negative controls.

  • Adoptive Transfer: Inject 100-200 µl of the 1:1 target/control cell mixture (containing 5-10 x 106 total cells) into the lateral tail vein of each recipient mouse.[2]

  • In Vivo Incubation: Return the mice to their cages for a period of 4 to 18 hours. The optimal time depends on the strength of the CTL response and should be determined empirically.[2][14]

  • Tissue Harvest: Euthanize the mice according to approved protocols. Aseptically harvest the spleens.

  • Sample Processing: Prepare single-cell suspensions from the spleens as described in Protocol 1 (steps 1-3).

  • Flow Cytometry:

    • Acquire at least 100,000 to 500,000 events per sample on a flow cytometer.

    • Gate on the live lymphocyte population based on forward and side scatter.

    • Create a histogram of the CFSE fluorescence intensity to distinguish the CFSElow (control) and CFSEhigh (target) populations.

    • Determine the number of events in each peak.

Protocol 3: Data Analysis
  • Calculate Ratios: For each mouse, calculate the ratio of target to control cells:

    • Ratio = (% CFSEhigh cells / % CFSElow cells)

  • Calculate Percent Specific Lysis: The percentage of specific killing is calculated by comparing the ratio in immunized mice to the ratio in control (naïve) mice.

    • Percent Specific Lysis = [1 - (Ratioimmunized / Rationaïve)] x 100

Conclusion

The in vivo cytotoxicity assay using NP(147-155) pulsed target cells is a robust and physiologically relevant method for measuring antigen-specific CTL function. The detailed protocols and parameters provided herein serve as a comprehensive guide for researchers in immunology and drug development. Careful optimization of peptide concentration, incubation times, and cell numbers is crucial for obtaining reliable and reproducible results. This assay remains a cornerstone for the preclinical evaluation of T-cell-based vaccines and immunotherapies targeting influenza and other viral pathogens.

References

Application of NP (147-155) in Universal Influenza Vaccine Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza virus nucleoprotein (NP) is a highly conserved internal antigen across various influenza A virus subtypes, making it a prime target for the development of a universal influenza vaccine. The cytotoxic T-lymphocyte (CTL) epitope NP (147-155), with the amino acid sequence TYQRTRALV, is an immunodominant epitope in BALB/c (H-2d) mice.[1][2] This epitope has been extensively studied for its ability to elicit robust, cross-reactive CD8+ T cell responses, which are crucial for clearing virally infected cells and providing heterosubtypic immunity.[1][3] Unlike traditional vaccines that primarily induce strain-specific antibodies against the variable surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), a universal vaccine targeting conserved epitopes like NP (147-155) aims to provide broad and long-lasting protection against diverse influenza A strains.[4][5]

These application notes provide an overview of the utility of the NP (147-155) epitope in preclinical universal influenza vaccine research, supported by quantitative data from various studies and detailed experimental protocols.

Data Presentation: Immunogenicity and Efficacy of NP (147-155)-Based Vaccines

The following tables summarize key quantitative data from studies investigating vaccine strategies incorporating the NP (147-155) epitope. These results highlight the epitope's capacity to induce potent cellular immune responses and confer protection against influenza virus challenge.

Table 1: Induction of NP (147-155)-Specific T Cell Responses

Vaccine PlatformAdjuvant/VectorDoseAnimal ModelAssayResult (per 10^6 splenocytes)Reference
Recombinant NP (rNP)E. coli expressed90 µgBALB/c miceIFN-γ ELISPOT19 ± 1 SFC[1]
Recombinant Vaccinia Virus (RVJ1175NP)Tiantan strain-BALB/c miceIFN-γ ELISPOT35 ± 1 SFC[1]
Recombinant Adenovirus (rAd/NP)-10^8 PFU (intranasal)BALB/c miceKd/NP147-155 Tetramer StainingSignificant increase in tetramer-specific CD8+ T cells in lungs[6]
Split Virus VaccineR4Pam2Cys-BALB/c miceNP147-155 Tetramer StainingHigher numbers of NP147-155-specific CD8+ T cells in lungs and MLNs compared to vaccine alone[7]
Recombinant Adenovirus (A/NP+M2-rAd)-5x10^9 particles (intranasal)BALB/c miceIFN-γ ELISPOT~1500 SFC[8]
Recombinant Adenovirus (A/NP+M2-rAd)-5x10^9 particles (intramuscular)BALB/c miceIFN-γ ELISPOT~4000 SFC[8]
Viral Vectors (VV NP+M1)--BALB/c miceIFN-γ ELISPOTIncreased numbers of IFNγ expressing cells[9]

SFC: Spot-Forming Cells; MLNs: Mediastinal Lymph Nodes

Table 2: In Vivo Cytotoxicity and Protective Efficacy of NP (147-155)-Targeting Vaccines

Vaccine PlatformAdjuvant/VectorAnimal ModelChallenge VirusIn Vivo Cytotoxicity (%)Survival Rate (%)Reference
Recombinant NP (rNP)E. coli expressed (90 µg)BALB/c miceA/PR/8/34 (H1N1)17%Not specified[1]
Recombinant Vaccinia Virus (RVJ1175NP)Tiantan strainBALB/c miceA/PR/8/34 (H1N1)45%Not specified[1]
NP147-155 Peptidegp96BALB/c miceA/PR/8/34 (H1N1)Not specified50%[4]
NP147-155 PeptideCpG + AlumBALB/c miceA/PR/8/34 (H1N1)Stronger CTL response than CpG aloneNot specified[4]
DNA and rVV Vaccines (NP-based)-BALB/c miceA/PR/8/34 (H1N1) (1.7, 5, and 10 LD50)Not specified100% (against 1.7 LD50)[10]
Recombinant Adenovirus (rAd/NP)-BALB/c miceHomologous and heterologous influenza virusesNot specifiedPotent protection with single intranasal immunization[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are key experimental protocols cited in the literature for evaluating NP (147-155)-mediated immunity.

Protocol 1: IFN-γ ELISPOT Assay for NP (147-155)-Specific T Cells

This assay quantifies the frequency of antigen-specific, IFN-γ-secreting T cells.

Materials:

  • 96-well multiscreen filter plates (e.g., Millipore)

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase

  • BCIP/NBT substrate

  • NP147-155 peptide (TYQRTRALV), purity >90%[1]

  • Splenocytes isolated from immunized mice

  • Complete RPMI-1640 medium

  • PMA and Ionomycin (B1663694) (positive control)[1]

Procedure:

  • Coat the 96-well filter plates with anti-mouse IFN-γ capture antibody overnight at 4°C.[9]

  • Wash the plates with sterile PBS and block with complete RPMI-1640 medium for 2 hours at 37°C.

  • Isolate splenocytes from immunized and control mice 10 days after the final immunization.[1]

  • Add 2.5 x 10^5 to 4 x 10^5 splenocytes per well.[9][11]

  • Stimulate the cells with the NP147-155 peptide at a final concentration of 1-5 µg/mL.[1][9] Use medium alone as a negative control and PMA (50 ng/mL) plus ionomycin (1 µg/mL) as a positive control.[1]

  • Incubate the plates for 18-20 hours at 37°C in a 5% CO2 incubator.[9]

  • Wash the plates and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Wash the plates and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

  • Wash the plates and add the BCIP/NBT substrate. Allow spots to develop.

  • Stop the reaction by washing with distilled water.

  • Count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Protocol 2: In Vivo Cytotoxicity Assay

This assay measures the lytic potential of effector CD8+ T cells in vivo.

Materials:

  • Splenocytes from naive donor mice

  • NP147-155 peptide (TYQRTRALV)

  • Carboxyfluorescein succinimidyl ester (CFSE) at high and low concentrations

  • Immunized and control recipient mice

  • Flow cytometer

Procedure:

  • Prepare target cells by isolating splenocytes from naive donor mice.

  • Divide the splenocytes into two populations.

  • Pulse the first population with 1 µg/mL NP147-155 peptide for 1 hour at 37°C. Label these cells with a high concentration of CFSE (CFSE^high).

  • The second population (unpulsed) serves as an internal control and is labeled with a low concentration of CFSE (CFSE^low).

  • Mix the two populations at a 1:1 ratio and intravenously inject a total of 1-2 x 10^7 cells into immunized and control recipient mice.

  • After 18-20 hours, harvest spleens from the recipient mice and prepare single-cell suspensions.

  • Analyze the cell populations by flow cytometry, gating on the CFSE-positive cells.

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in control mice)] x 100 where Ratio = (% CFSE^low cells / % CFSE^high cells).

Mandatory Visualizations

Signaling_Pathway cluster_vaccine Vaccine Delivery cluster_apc Antigen Presenting Cell (APC) cluster_tcell T Cell Activation cluster_effector Effector Function Vaccine NP(147-155) Vaccine (e.g., rAd, peptide + adjuvant) APC APC (e.g., Dendritic Cell) Vaccine->APC MHC_I MHC Class I APC->MHC_I Antigen Processing & Presentation Naive_T Naive CD8+ T Cell MHC_I->Naive_T TCR Recognition CTL Cytotoxic T Lymphocyte (CTL) Naive_T->CTL Activation & Differentiation Memory_T Memory CD8+ T Cell CTL->Memory_T Contraction Phase Infected_Cell Influenza-Infected Cell (Presenting NP 147-155) CTL->Infected_Cell Recognition & Lysis Clearance Viral Clearance & Protection Infected_Cell->Clearance

Experimental_Workflow cluster_immunization Immunization Phase cluster_analysis Immunological Analysis cluster_challenge Challenge Study Immunization Immunize BALB/c mice with NP(147-155) based vaccine Boost Booster Immunization (if required by protocol) Immunization->Boost Spleen_Harvest Harvest Spleens (10-14 days post-boost) Boost->Spleen_Harvest Challenge Lethal Influenza Virus Challenge (e.g., A/PR/8/34 H1N1) Boost->Challenge ELISPOT IFN-γ ELISPOT Assay Spleen_Harvest->ELISPOT Cytotoxicity In Vivo Cytotoxicity Assay Spleen_Harvest->Cytotoxicity Monitoring Monitor Weight Loss & Survival Challenge->Monitoring

Logical_Relationship cluster_problem The Problem cluster_solution The Solution cluster_outcome Desired Outcome center_node Universal Influenza Vaccine Goal Conserved_Epitopes Target Conserved Epitopes center_node->Conserved_Epitopes is achieved by Antigenic_Drift Antigenic Drift/Shift HA_NA_Variability HA/NA Variability Antigenic_Drift->HA_NA_Variability HA_NA_Variability->center_node drives need for NP_Protein Nucleoprotein (NP) Conserved_Epitopes->NP_Protein NP_147_155 NP (147-155) Epitope NP_Protein->NP_147_155 CTL_Response Cross-Reactive CD8+ T Cell (CTL) Response NP_147_155->CTL_Response induces Broad_Protection Broad, Heterosubtypic Protection CTL_Response->Broad_Protection Broad_Protection->center_node fulfills

References

Application Notes and Protocols: Formulation of a Peptide-Based Vaccine with Influenza NP (147-155)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The highly conserved nature of the influenza A virus nucleoprotein (NP) makes it a promising target for a universal influenza vaccine. The peptide epitope NP (147-155), with the sequence TYQRTRALV, is a well-characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope in BALB/c mice.[1][2] This application note provides a detailed guide for the formulation of a peptide-based vaccine incorporating the Influenza NP (147-155) peptide. The protocol focuses on a liposomal delivery system co-encapsulating the peptide and a CpG oligodeoxynucleotide (CpG-ODN) adjuvant to enhance the cellular immune response. Liposomal formulations are advantageous as they can protect the peptide from degradation, improve its delivery to antigen-presenting cells (APCs), and act as an adjuvant system.[3][4] The inclusion of CpG-ODN, a Toll-like receptor 9 (TLR9) agonist, further potentiates the immune response, driving a Th1-biased response characterized by the production of IFN-γ, which is crucial for clearing viral infections.[5][6]

Data Presentation

Formulation Characterization

The physical characteristics of the formulated liposomal vaccine are critical for its stability and immunogenicity. The following table summarizes typical characterization data for a liposomal formulation of the NP (147-155) peptide with a CpG adjuvant.

ParameterValueMethod
Particle Size (Diameter) 100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential +20 to +40 mVLaser Doppler Velocimetry
Peptide Encapsulation Efficiency 60 - 80%High-Performance Liquid Chromatography (HPLC)
CpG-ODN Encapsulation Efficiency > 90%UV-Vis Spectroscopy
Immunogenicity Data

The following tables summarize the expected immunological outcomes following vaccination of BALB/c mice with the formulated NP (147-155) liposomal vaccine.

Table 1: In Vivo Cytotoxic T-Lymphocyte (CTL) Activity

Vaccine FormulationSpecific Lysis (%)Assay
NP (147-155) Peptide in Saline5 - 15%In vivo Cytotoxicity Assay
Liposomal NP (147-155)30 - 50%In vivo Cytotoxicity Assay
Liposomal NP (147-155) + CpG50 - 70%In vivo Cytotoxicity Assay

Table 2: Ex Vivo IFN-γ ELISPOT Assay

Vaccine FormulationSpot Forming Cells (SFC) / 106 Splenocytes
Unvaccinated Control< 10
NP (147-155) Peptide in Saline50 - 150
Liposomal NP (147-155)200 - 400
Liposomal NP (147-155) + CpG500 - 1000+

Table 3: Intracellular Cytokine Staining (ICS) of Splenocytes

Vaccine Formulation% of CD8+ T-cells producing IFN-γ% of CD8+ T-cells producing TNF-α
Unvaccinated Control< 0.1%< 0.1%
Liposomal NP (147-155) + CpG1 - 5%0.5 - 3%

Experimental Protocols

Materials and Reagents
  • Influenza NP (147-155) peptide (TYQRTRALV), >95% purity

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • CpG-ODN 1826

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, pyrogen-free water for injection

  • Syringe filters (0.22 µm)

Protocol 1: Preparation of Liposomal Vaccine Formulation

This protocol describes the preparation of a liposomal vaccine formulation containing the Influenza NP (147-155) peptide and CpG-ODN using the thin-film hydration method.

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve DPPC, cholesterol, and DOTAP in a 10:5:1 molar ratio in a sufficient volume of chloroform/methanol (2:1 v/v) to ensure complete dissolution.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C for DPPC).

    • Continue to apply vacuum for at least 2 hours to ensure complete removal of residual solvent, resulting in a thin, dry lipid film on the flask wall.

  • Hydration of Lipid Film:

    • Prepare a hydration buffer by dissolving the Influenza NP (147-155) peptide and CpG-ODN 1826 in sterile PBS. The final concentration of the peptide is typically 1 mg/mL and CpG-ODN is 0.5 mg/mL.

    • Warm the hydration buffer to a temperature above the lipid phase transition temperature.

    • Add the warm hydration buffer to the round-bottom flask containing the dry lipid film.

    • Agitate the flask by gentle rotation (without creating foam) for 1-2 hours at the same temperature to allow for the formation of multilamellar vesicles (MLVs).

  • Liposome (B1194612) Sizing (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder 10-20 times. Maintain the temperature above the lipid phase transition temperature throughout the extrusion process.

  • Purification:

    • To remove unencapsulated peptide and CpG-ODN, purify the liposome suspension by dialysis or size exclusion chromatography.

    • For dialysis, use a dialysis membrane with a molecular weight cut-off (MWCO) of 50-100 kDa and dialyze against sterile PBS at 4°C for 24-48 hours with several buffer changes.

  • Sterilization and Storage:

    • Sterilize the final liposomal vaccine formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile vaccine formulation at 4°C. Do not freeze.

Protocol 2: Characterization of the Liposomal Formulation

1. Particle Size and Zeta Potential Analysis:

  • Dilute a small aliquot of the liposomal formulation in sterile water or PBS.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry to assess the surface charge and stability of the liposomes.

2. Encapsulation Efficiency Determination:

  • To determine the encapsulation efficiency of the peptide, first, disrupt the liposomes using a suitable solvent (e.g., a mixture of methanol and chloroform or a detergent like Triton X-100).

  • Quantify the total amount of peptide in the disrupted liposome sample using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector at 214 nm.

  • Separate the unencapsulated peptide from the liposomes using a separation technique like ultracentrifugation or a spin column.

  • Quantify the amount of unencapsulated peptide in the supernatant.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total Peptide - Unencapsulated Peptide) / Total Peptide] x 100

Protocol 3: In Vivo Immunization and Evaluation

1. Animal Immunization:

  • Use 6-8 week old female BALB/c mice.

  • Administer the liposomal vaccine formulation (e.g., 100 µL containing 10-20 µg of peptide) via subcutaneous or intramuscular injection.

  • Boost the immunization at a 2-3 week interval.

  • Include control groups receiving PBS, empty liposomes, or peptide mixed with adjuvant without encapsulation.

2. Ex Vivo IFN-γ ELISPOT Assay:

  • One to two weeks after the final immunization, sacrifice the mice and prepare single-cell suspensions from the spleens.

  • Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody.

  • Add splenocytes to the wells and stimulate with the NP (147-155) peptide (e.g., 5-10 µg/mL) for 18-24 hours at 37°C.

  • After incubation, wash the plates and add a biotinylated anti-mouse IFN-γ detection antibody.

  • Add streptavidin-alkaline phosphatase and a substrate to develop the spots.

  • Count the number of spot-forming cells (SFCs) using an ELISPOT reader.

Visualization of Key Processes

experimental_workflow cluster_formulation Vaccine Formulation cluster_characterization Characterization cluster_immunization In Vivo Evaluation Lipid Film\nPreparation Lipid Film Preparation Hydration with\nPeptide + CpG Hydration with Peptide + CpG Lipid Film\nPreparation->Hydration with\nPeptide + CpG Extrusion\n(Sizing) Extrusion (Sizing) Hydration with\nPeptide + CpG->Extrusion\n(Sizing) Purification\n(Dialysis) Purification (Dialysis) Extrusion\n(Sizing)->Purification\n(Dialysis) Particle Size\n(DLS) Particle Size (DLS) Purification\n(Dialysis)->Particle Size\n(DLS) Zeta Potential Zeta Potential Purification\n(Dialysis)->Zeta Potential Encapsulation\nEfficiency (HPLC) Encapsulation Efficiency (HPLC) Purification\n(Dialysis)->Encapsulation\nEfficiency (HPLC) Immunization\n(BALB/c Mice) Immunization (BALB/c Mice) Purification\n(Dialysis)->Immunization\n(BALB/c Mice) Spleen\nHarvesting Spleen Harvesting Immunization\n(BALB/c Mice)->Spleen\nHarvesting ELISPOT Assay\n(IFN-γ) ELISPOT Assay (IFN-γ) Spleen\nHarvesting->ELISPOT Assay\n(IFN-γ)

Caption: Experimental workflow for the formulation and evaluation of the liposomal peptide vaccine.

signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T-cell (CTL) Liposomal Vaccine Liposomal Vaccine Endosome Endosome Liposomal Vaccine->Endosome Endocytosis MHC Class I MHC Class I Endosome->MHC Class I Cross-presentation of NP(147-155) TLR9 TLR9 Endosome->TLR9 CpG-ODN release TCR TCR MHC Class I->TCR Signal 1 CD8 CD8 MHC Class I->CD8 NF-κB Activation NF-κB Activation TLR9->NF-κB Activation Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory\nCytokines Activation &\nProliferation Activation & Proliferation Pro-inflammatory\nCytokines->Activation &\nProliferation Signal 3 TCR->Activation &\nProliferation CD8->Activation &\nProliferation Effector Functions\n(IFN-γ, Granzyme B) Effector Functions (IFN-γ, Granzyme B) Activation &\nProliferation->Effector Functions\n(IFN-γ, Granzyme B)

Caption: T-cell activation pathway by the liposomal peptide vaccine.

References

Application Notes: Using NP (147-155) Tetramers for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Major Histocompatibility Complex (MHC) tetramers are powerful tools in immunology for the direct detection and quantification of antigen-specific T cells.[1][2] These reagents consist of four biotinylated MHC molecules, each folded with a specific peptide epitope, bound to a fluorochrome-conjugated streptavidin molecule.[1] This tetrameric structure provides increased avidity, allowing for stable binding to T-cell receptors (TCRs) that recognize the specific peptide-MHC (pMHC) complex.[3][4]

The influenza A nucleoprotein (NP) is a highly conserved internal protein, making it a key target for universal influenza vaccine development.[5][6] The NP (147-155) peptide, with the amino acid sequence TYQRTRALV, is an immunodominant H-2K^d-restricted epitope in BALB/c mice.[5][7][8] Consequently, fluorescently labeled H-2K^d/NP (147-155) tetramers are invaluable for tracking the kinetics, phenotype, and function of NP-specific CD8+ T-cell responses during influenza infection and vaccination studies.[6][9][10] These reagents allow researchers to precisely identify and characterize the T-cell populations responsible for viral clearance, contributing significantly to vaccine research and immunotherapy development.[2][11]

Principle of Tetramer Staining

The fundamental principle of tetramer staining lies in the specific interaction between the T-cell receptor and its cognate pMHC complex. While the affinity of a single TCR for a single pMHC complex is low, the multivalent nature of the tetramer reagent significantly increases the binding avidity, enabling stable cell-surface staining that is detectable by flow cytometry.[3][4] This allows for the enumeration and phenotyping of rare antigen-specific T cells directly ex vivo.

TetramerBinding cluster_TCell CD8+ T Cell cluster_Tetramer MHC Class I Tetramer TCR TCR CD8 CD8 MHC1 pMHC (NP 147-155) CD8->MHC1 Streptavidin Streptavidin (Fluorochrome-labeled) Streptavidin->MHC1 MHC2 pMHC Streptavidin->MHC2 MHC3 pMHC Streptavidin->MHC3 MHC4 pMHC Streptavidin->MHC4 MHC1->TCR Specific Binding

Caption: Principle of MHC Tetramer binding to an antigen-specific CD8+ T cell.

Data Presentation: Quantitative Analysis of NP (147-155)-Specific CD8+ T Cells

The frequency of NP (147-155)-specific CD8+ T cells can vary significantly depending on the tissue, time post-infection, and vaccination strategy. The following tables summarize representative data from published studies.

Table 1: Frequency of NP (147-155)+ CD8+ T Cells Post-Influenza Infection in BALB/c Mice.

TissueTime Post-Infection% of CD8+ T Cells (Mean ± SEM)Reference
LungsDay 5~15%[6]
Bronchoalveolar Lavage (BAL)Day 6Detectable[12][13]
Bronchoalveolar Lavage (BAL)Day 8~1.5%[12][13]
Bronchoalveolar Lavage (BAL)Day 10~2.5% (Plateau)[12][13]
LungsDay 12-13 (Weeks post-vaccination)10,000 - 40,000 total cells[14]

Table 2: Effect of Vaccination Route on NP (147-155)+ CD8+ T-Cell Response.

Vaccination Route (rAd/NP)ChallengeTissue% of CD8+ T CellsReference
Intranasal (i.n.)PR8 InfluenzaLungsSignificantly increased vs. control[6]
Sublingual (s.l.)PR8 InfluenzaLungsLower response than i.n.[6]
Intramuscular (i.m.)-LungsWeak response[15]

Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspensions

A. From Murine Spleen or Lymph Nodes:

  • Aseptically harvest spleen or lymph nodes into a petri dish containing 5 mL of cold FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide).

  • Gently mash the tissue between the frosted ends of two sterile glass slides or using a syringe plunger against a 70 µm cell strainer.

  • Rinse the strainer with an additional 5 mL of FACS buffer to collect all cells.

  • Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C.

  • If processing spleen, resuspend the pellet in 1-2 mL of ACK lysis buffer and incubate for 3-5 minutes at room temperature to lyse red blood cells.

  • Neutralize the lysis buffer by adding 10 mL of FACS buffer.

  • Centrifuge, discard the supernatant, and resuspend the cell pellet in FACS buffer.

  • Count viable cells using a hemocytometer and Trypan Blue exclusion. Adjust cell concentration to 1-2 x 10^7 cells/mL.

B. From Murine Lungs:

  • Perfuse lungs with PBS through the right ventricle to remove intravascular blood cells.[12]

  • Excise the lungs, mince them into small pieces, and place them in a digestion buffer (e.g., RPMI with collagenase and DNase I).[12]

  • Incubate for 30-60 minutes at 37°C with gentle agitation.

  • Press the digested tissue through a 70 µm cell strainer.

  • Purify lymphocytes using a density gradient medium (e.g., Lympholyte-M).[12]

  • Wash the isolated lymphocytes with FACS buffer, count, and adjust concentration as above.

Protocol 2: Staining Protocol for NP (147-155) Tetramers

This protocol is adapted from standard procedures for tetramer and surface marker staining.[4][16][17]

StainingWorkflow start Start: 1-2 x 10^6 cells/well in U-bottom plate fc_block Fc Receptor Block (e.g., anti-CD16/32) 10 min, 4°C start->fc_block tetramer_stain Tetramer Staining Add NP(147-155) Tetramer 20-30 min, Room Temp, Dark fc_block->tetramer_stain wash1 Wash with FACS Buffer tetramer_stain->wash1 surface_stain Surface Antibody Staining (e.g., anti-CD8, anti-CD3, viability dye) 30 min, 4°C, Dark wash1->surface_stain wash2 Wash Twice with FACS Buffer surface_stain->wash2 acquire Resuspend in FACS Buffer Acquire on Flow Cytometer wash2->acquire end Analysis acquire->end

Caption: Standard experimental workflow for tetramer and surface antibody staining.

Reagents and Materials:

  • Single-cell suspension (1-2 x 10^6 cells per sample)

  • FACS Buffer (PBS, 2% FBS, 0.1% Sodium Azide)

  • Fc Block (e.g., anti-mouse CD16/CD32)[7]

  • PE-labeled H-2K^d/NP (147-155) Tetramer

  • Fluorochrome-conjugated antibodies (e.g., FITC anti-mouse CD8, APC anti-mouse CD3)[7]

  • Viability dye (e.g., 7-AAD, DAPI, or a fixable viability stain)

  • 96-well U-bottom plate

Procedure:

  • Cell Plating: Add 1-2 x 10^6 cells in 50 µL of FACS buffer to each well of a 96-well U-bottom plate.

  • Fc Block: Add Fc block to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.[7]

  • Tetramer Staining: Without washing, add the pre-titrated optimal concentration of the NP (147-155) tetramer (a common starting point is 1 µg per sample or a 1:200 dilution).[12][17] Incubate for 20-30 minutes at room temperature, protected from light.[16][17] Note: Staining at 37°C can lead to TCR internalization, while 4°C can reduce signal. Room temperature is often a good compromise.[18]

  • Wash: Add 150 µL of cold FACS buffer to each well and centrifuge at 400 x g for 3 minutes. Decant the supernatant.

  • Surface Marker Staining: Resuspend the cell pellet in 50 µL of a master mix containing fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8, CD44).

  • Incubation: Incubate for 30 minutes at 4°C in the dark.[16]

  • Final Washes: Wash the cells twice with 200 µL of cold FACS buffer per well.

  • Acquisition: Resuspend the final cell pellet in 200 µL of FACS buffer. If not using a fixable viability dye, add a non-fixable dye like 7-AAD or DAPI just before analysis. Acquire samples on a flow cytometer within 1-4 hours.[4]

Protocol 3: Flow Cytometry Gating Strategy

A proper gating strategy is critical to exclude dead cells, doublets, and non-T cells, ensuring that the analysis is focused on the target CD8+ T-cell population.[19] Using a "Fluorescence Minus One" (FMO) control for the tetramer is essential for setting an accurate positive gate.[20]

GatingStrategy P0 All Events (FSC-A vs SSC-A) P1 Singlets (FSC-A vs FSC-H) P0->P1 Gate 1 P2 Live Cells (Viability Dye vs FSC-A) P1->P2 Gate 2 P3 Lymphocytes (FSC-A vs SSC-A) P2->P3 Gate 3 P4 CD3+ T Cells (CD3 vs SSC-A) P3->P4 Gate 4 P5 CD8+ T Cells (CD8 vs CD4/Dump) P4->P5 Gate 5 P6 NP(147-155)+ CD8+ T Cells (Tetramer vs CD8) P5->P6 Gate 6 (Use FMO)

Caption: A hierarchical gating strategy for identifying tetramer-positive CD8+ T cells.

Gating Steps:

  • Lymphocyte Gate: Gate on the lymphocyte population based on forward scatter (FSC-A) and side scatter (SSC-A) properties.[19]

  • Singlet Gate: Exclude cell doublets by gating on single cells using FSC-Area (FSC-A) versus FSC-Height (FSC-H).[20]

  • Viability Gate: Gate on live cells by excluding cells that are positive for the viability dye.[21]

  • CD3+ Gate: From the live singlet population, gate on T cells by identifying CD3-positive cells.[20]

  • CD8+ Gate: From the CD3+ population, gate on cytotoxic T cells by selecting CD8-positive cells. A "dump channel" containing antibodies against non-target cells (like CD4, CD19, NK1.1) can be used to exclude them from this gate.[19][21]

  • Tetramer+ Gate: Finally, within the CD8+ T-cell gate, identify the antigen-specific population by gating on cells positive for the NP (147-155) tetramer. The gate should be set based on an FMO control where the tetramer has been omitted from the staining panel.[20]

Optimization and Troubleshooting

  • Tetramer Titration: The optimal concentration of each tetramer lot should be determined by titration to achieve the best signal-to-noise ratio.[16]

  • Temperature: Staining temperature can affect results. While 4°C is common for antibody staining, tetramer binding can be stronger at room temperature or 37°C, but this may also increase non-specific binding or induce TCR internalization.[18]

  • Non-specific Binding: Ensure proper Fc receptor blocking. The inclusion of a dump channel and a viability dye is crucial to reduce background and false positives.[19]

  • Low Frequency Populations: For rare events, acquiring a higher number of total events (e.g., >500,000) is necessary for statistical significance.

  • Improving Signal: Some protocols suggest the addition of protein kinase inhibitors (like dasatinib) to prevent TCR internalization and enhance staining intensity, though this must be carefully validated for each experimental system.[3]

References

Application Notes and Protocols: Creating a DNA Vaccine Encoding the NP (147-155) Epitope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA vaccines represent a powerful platform for inducing cellular immunity, particularly cytotoxic T lymphocyte (CTL) responses, which are crucial for clearing viral infections. This document provides detailed application notes and protocols for the design, creation, and evaluation of a DNA vaccine encoding the immunodominant H-2Kd-restricted epitope from the influenza A virus nucleoprotein (NP), residues 147-155. The chosen vector for this application is pVAX1™, a plasmid specifically designed for the development of DNA vaccines, ensuring high-level transient expression in mammalian cells.[1][2][3][4][5]

The influenza NP (147-155) epitope is a well-characterized target for CTLs in BALB/c mice, making it an excellent model for the development and preclinical testing of T-cell-based vaccines.[6][7] This protocol will guide researchers through the process of synthetic gene design, cloning into the pVAX1™ vector, vaccine preparation, and subsequent in vitro and in vivo validation assays to confirm its immunogenicity.

Data Presentation

Table 1: Expected Plasmid DNA Yield
Culture MethodE. coli StrainMediumExpected Yield (mg/L)Reference(s)
Shake Flask (Batch)DH5αLB4 - 10[3]
Shake Flask (Batch)DH5αTerrific Broth11.4[8]
Shake Flask (Optimized)DH5αPDMR Medium23.8[8]
Fed-Batch FermentationE. coli K12Defined Medium100 - 250[1]
HCD Fed-BatchE. coliDefined Mediumup to 2000[1]
Table 2: Representative In Vitro Expression and In Vivo Immunogenicity Data
AssayMethodCell Line / Animal ModelExpected OutcomeReference(s)
In Vitro Expression
Western BlotTransient TransfectionHEK293TDetection of a protein of the expected molecular weight corresponding to the NP epitope.[9][10]
ImmunofluorescenceTransient TransfectionVeroCellular localization of the expressed NP epitope.[9]
In Vivo Immunogenicity
ELISpot (IFN-γ)DNA Immunization (i.m.)BALB/c Mice19 - 35 Spot Forming Units (SFU) / 10^6 splenocytes.[11]
Significant increase in IFN-γ producing cells compared to control.[4]
CTL Assay (Chromium Release)DNA Immunization (i.m.)BALB/c MiceAntigen-specific lysis of target cells.[12]
In Vivo Cytotoxicity AssayDNA Immunization (i.m.)BALB/c MiceSpecific killing of peptide-pulsed target cells in vivo.[11]

Experimental Protocols

Design and Construction of the pVAX1-NP(147-155) DNA Vaccine

This protocol outlines the design of a synthetic gene encoding the influenza NP (147-155) epitope and its cloning into the pVAX1™ expression vector.

1.1. Synthetic Gene Design:

  • Epitope Sequence: The amino acid sequence for the H-2Kd-restricted NP epitope is TYQRTRALV .[11][13]

  • Codon Optimization: To ensure high-level expression in mammalian cells, the DNA sequence encoding the epitope should be codon-optimized. This involves using codons that are frequently used in highly expressed human or murine genes.

  • Kozak Sequence: A Kozak consensus sequence (e.g., GCCACC) should be included immediately upstream of the start codon (ATG) to facilitate efficient initiation of translation.[3]

  • Start and Stop Codons: An ATG start codon must be added at the beginning of the coding sequence, and a stop codon (e.g., TAA, TAG, or TGA) should be included at the end.

  • Restriction Sites: Flanking restriction enzyme sites compatible with the pVAX1™ multiple cloning site (MCS) should be added for directional cloning (e.g., BamHI at the 5' end and EcoRI at the 3' end). Ensure these sites are not present within the codon-optimized epitope sequence.

Example of a designed synthetic gene:

1.2. Cloning into pVAX1™:

  • Synthesize the designed DNA fragment.

  • Digest both the synthetic DNA fragment and the pVAX1™ vector with the selected restriction enzymes (e.g., BamHI and EcoRI).

  • Ligate the digested insert into the linearized pVAX1™ vector using T4 DNA ligase.

  • Transform the ligation product into a competent E. coli strain (e.g., DH5α).[2]

  • Select for transformed colonies on Luria-Bertani (LB) agar (B569324) plates containing 50 µg/mL kanamycin (B1662678).[3][4]

  • Pick individual colonies and grow overnight cultures in LB broth with 50 µg/mL kanamycin.

  • Isolate plasmid DNA using a miniprep kit.

  • Verify the correct insertion of the epitope-encoding gene by restriction digestion and Sanger sequencing.

DNA Vaccine Preparation

High-quality, endotoxin-free plasmid DNA is essential for in vivo studies.

  • Inoculate a large culture (e.g., 1 L) of LB broth containing 50 µg/mL kanamycin with a sequence-verified E. coli colony.

  • Incubate at 37°C with vigorous shaking (250 rpm) for 12-16 hours.

  • Harvest the bacterial cells by centrifugation.

  • Purify the plasmid DNA using a commercial endotoxin-free maxiprep or gigaprep kit according to the manufacturer's instructions.

  • Resuspend the purified DNA in sterile, endotoxin-free phosphate-buffered saline (PBS).

  • Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).

  • Store the purified DNA vaccine at -20°C.

In Vitro Expression Analysis

Verification of protein expression from the DNA construct is a critical quality control step.

  • Seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfect the cells with the pVAX1-NP(147-155) plasmid using a suitable transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's protocol. Include a mock-transfected control (transfection reagent only) and a positive control (e.g., a plasmid expressing a reporter protein like GFP).

  • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Harvest the cells and prepare cell lysates.

  • Analyze the expression of the NP epitope by Western blotting using an antibody specific for the NP protein or a tag if one was included in the design.

In Vivo Immunogenicity Studies in BALB/c Mice

This protocol describes the immunization of mice and subsequent analysis of the induced T-cell response.

4.1. Animal Immunization:

  • Use 6-8 week old female BALB/c mice.

  • For intramuscular (i.m.) immunization, inject 50-100 µg of the pVAX1-NP(147-155) DNA vaccine in 50-100 µL of sterile PBS into the tibialis anterior muscle.

  • Administer a prime immunization on day 0 and a boost immunization on day 14 or 21.[9]

  • Include a control group of mice injected with the empty pVAX1™ vector.

4.2. Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion:

This assay quantifies the number of antigen-specific T cells that secrete IFN-γ upon stimulation.

  • Two weeks after the final immunization, euthanize the mice and aseptically harvest the spleens.

  • Prepare single-cell suspensions of splenocytes.

  • Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with RPMI-1640 medium containing 10% fetal bovine serum for at least 2 hours at 37°C.

  • Add 2x10^5 to 5x10^5 splenocytes per well.

  • Stimulate the cells with the NP (147-155) peptide (TYQRTRALV) at a final concentration of 1-10 µg/mL. Include a negative control (unstimulated cells) and a positive control (e.g., Concanavalin A or anti-CD3/CD28 antibodies).

  • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Wash and add streptavidin-alkaline phosphatase (ALP). Incubate for 1 hour at room temperature.

  • Wash and add the BCIP/NBT substrate. Develop in the dark until distinct spots appear.

  • Stop the reaction by washing with tap water.

  • Air-dry the plate and count the spots using an ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million splenocytes.

4.3. In Vivo Cytotoxic T Lymphocyte (CTL) Assay:

This assay measures the ability of vaccine-induced CTLs to kill target cells in vivo.

  • Prepare two populations of target splenocytes from naive BALB/c mice.

  • Label one population with a high concentration of a fluorescent dye (e.g., CFSE^high) and pulse with the NP (147-155) peptide.

  • Label the second population with a low concentration of the same fluorescent dye (CFSE^low) to serve as an internal control (unpulsed).

  • Mix the two populations of cells at a 1:1 ratio and inject intravenously into the immunized and control mice.

  • After 18-24 hours, harvest the spleens and analyze the cell populations by flow cytometry.

  • Calculate the percentage of specific lysis based on the reduction of the peptide-pulsed (CFSE^high) population relative to the unpulsed (CFSE^low) population in immunized mice compared to control mice.

Mandatory Visualizations

DNA_Vaccine_Workflow cluster_design Plasmid Design & Construction cluster_prep Vaccine Preparation cluster_validation Validation cluster_assays Immunogenicity Assays epitope NP (147-155) Epitope Design cloning Cloning into pVAX1 epitope->cloning Synthetic Gene transformation E. coli Transformation cloning->transformation purification Plasmid Purification transformation->purification Large-scale Culture invitro In Vitro Expression purification->invitro invivo In Vivo Immunogenicity purification->invivo elispot ELISpot (IFN-γ) invivo->elispot ctl CTL Assay invivo->ctl

Caption: Experimental workflow for the creation and validation of the NP (147-155) DNA vaccine.

Immune_Response_Pathway cluster_vaccination Vaccination cluster_cellular_events Cellular Events cluster_tcell_activation T-Cell Activation cluster_effector_response Effector Response dna_vaccine pVAX1-NP(147-155) DNA apc Antigen Presenting Cell (APC) dna_vaccine->apc Direct Transfection myocyte Myocyte dna_vaccine->myocyte Transfection mhc1 MHC Class I Presentation of NP(147-155) apc->mhc1 myocyte->apc Cross-priming ctl_precursor Naive CD8+ T Cell mhc1->ctl_precursor TCR Engagement t_helper CD4+ T Helper Cell t_helper->ctl_precursor Help (Cytokines) activated_ctl Activated CTL (CD8+) ctl_precursor->activated_ctl Differentiation infected_cell Virus-Infected Cell activated_ctl->infected_cell Killing

Caption: Cellular immune response pathway induced by the NP (147-155) DNA vaccine.

References

Application Notes and Protocols for Assessing Memory T-Cell Response to Influenza NP (147-155)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the assessment of memory T-cell responses directed against the immunodominant influenza A virus nucleoprotein (NP) epitope, NP (147-155) (sequence: TYQRTRALV). The protocols outlined below are essential for evaluating the efficacy of influenza vaccines and immunotherapies aimed at inducing robust and lasting T-cell immunity.

Introduction

The influenza virus nucleoprotein (NP) is a highly conserved internal antigen, making it a key target for universal influenza vaccine strategies. The NP (147-155) epitope is a well-characterized H-2Kd-restricted cytotoxic T lymphocyte (CTL) determinant in BALB/c mice, a commonly used model for influenza research.[1][2][3] The assessment of memory T-cell responses to this epitope is crucial for determining the potential for long-term, cross-protective immunity. This document details three primary methods for this assessment: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and MHC Tetramer/Pentamer staining.

Key Experimental Methods

A summary of common methods to assess memory T-cell responses to NP (147-155) is presented below.

Method Principle Typical Readout Advantages Disadvantages
IFN-γ ELISpot Quantifies the number of IFN-γ secreting cells upon antigen-specific stimulation.Spot Forming Units (SFU) per million cells.Highly sensitive for detecting single cytokine-secreting cells.[4]Provides information on only one cytokine at a time (unless using multiplex).
Intracellular Cytokine Staining (ICS) Detects the production of multiple intracellular cytokines within specific T-cell subsets by flow cytometry.Percentage of cytokine-positive cells (e.g., IFN-γ+, TNF-α+, IL-2+) within the CD8+ T-cell population.Multiplexing capability allows for simultaneous detection of several cytokines and cell surface markers.Can be less sensitive than ELISpot for detecting rare cell populations.
MHC Tetramer/Pentamer Staining Directly visualizes and quantifies antigen-specific T-cells using fluorescently labeled MHC-peptide complexes.Percentage of tetramer/pentamer-positive cells within the CD8+ T-cell population.Directly enumerates T-cells based on TCR specificity without requiring in vitro stimulation.Does not directly provide functional information (e.g., cytokine production).

Quantitative Data Summary

The following tables summarize representative quantitative data from studies assessing the memory T-cell response to NP (147-155) using the described methods.

Table 1: IFN-γ ELISpot Assay Data

Immunization/Infection Model Cell Source Stimulus Mean Response (SFU/10^6 cells) Reference
RAd-vectored vaccine (A/NP+M2)Peripheral BloodNP (147-155) peptide~150[5]
IDLV-NP vaccine (intranasal)SplenocytesNP (147-155) peptide~200-400[6]
Recombinant NP protein (90 µg)SplenocytesNP (147-155) peptide~100[2]

Table 2: Intracellular Cytokine Staining (ICS) Data

Immunization/Infection Model Cell Source Stimulus Metric Mean Percentage (%) Reference
gp96-adjuvanted split vaccineLungPR8-infected APCs% IFN-γ+ of CD8+ T-cells~3.0[7]
Split virus + R4Pam2CysLungNP (147-155) peptide% IFN-γ+, TNF-α+, IL-2+ of CD8+ T-cellsNot specified[8]
Live Attenuated Influenza Vaccine (LAIV)LungNP (147-155) peptide% IFN-γ+ of CD8+ T-cells~2-8[9]

Table 3: MHC Tetramer Staining Data

Immunization/Infection Model Cell Source Stain Metric Mean Percentage (%) Reference
2009 H1N1 virus infection (4 months post-infection)LungNP (147-155) H-2Kd tetramer% Tetramer+ of CD8+ T-cells~1.5-2.5[10]
RAd-vectored vaccine (A/NP+M2)LungKd-NP (147-155) tetramer% Tetramer+ of CD8+ T-cells~1.5-2.0[5]
RSV infectionSpleenKdM282-90 and DbM187-195 tetramers% Tetramer+ of CD8+ T-cellsNot specified[11]

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay

This protocol is adapted from methodologies described in several studies.[1][2][4][5][6]

Materials:

  • 96-well PVDF membrane plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • NP (147-155) peptide (TYQRTRALV)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs)

  • Concanavalin A (ConA) or PHA/SEB (positive control)

  • Cell culture medium (negative control)

Procedure:

  • Plate Coating: Coat a 96-well PVDF plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with complete RPMI-1640 medium containing 10% FBS for 1-2 hours at 37°C.

  • Cell Plating: Prepare a single-cell suspension of splenocytes or PBMCs. Add 2 x 10^5 to 5 x 10^5 cells per well.

  • Stimulation: Add the NP (147-155) peptide to the respective wells at a final concentration of 2-10 µg/mL.[2][4] Include positive control wells (e.g., ConA at 5 µg/mL) and negative control wells (medium alone).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add Streptavidin-ALP or Streptavidin-HRP. Incubate for 1 hour at room temperature.

    • Wash the plate and add the appropriate substrate (e.g., BCIP/NBT).

  • Spot Development and Analysis: Allow spots to develop until they are clearly visible. Stop the reaction by washing with distilled water. Air dry the plate and count the spots using an automated ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS)

This protocol is a compilation of procedures mentioned in the literature.[7][8][9][12]

Materials:

  • Single-cell suspension from spleen, lungs, or lymph nodes

  • NP (147-155) peptide

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Anti-mouse CD16/CD32 (Fc block)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD44, CD62L)

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the tissue of interest.

  • In Vitro Stimulation:

    • Resuspend cells at 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Add NP (147-155) peptide at a final concentration of 1-5 µg/mL.

    • Include a positive control (e.g., PMA/Ionomycin) and a negative control (no peptide).

    • Add Brefeldin A (e.g., 10 µg/mL) or Monensin.

    • Incubate for 5-6 hours at 37°C in a 5% CO2 incubator.[12]

  • Surface Staining:

    • Wash the cells and resuspend in FACS buffer.

    • Block Fc receptors with anti-mouse CD16/CD32.

    • Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells.

    • Resuspend in fixation buffer and incubate for 20 minutes at room temperature.

    • Wash and resuspend in permeabilization buffer.

  • Intracellular Staining:

    • Add the cocktail of fluorochrome-conjugated intracellular cytokine antibodies and incubate for 30 minutes at 4°C in the dark.

  • Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire events on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo) by gating on the CD8+ T-cell population and then determining the percentage of cells expressing specific cytokines.

Protocol 3: MHC Tetramer Staining

This protocol is based on descriptions from various research articles.[5][8][10]

Materials:

  • Single-cell suspension from spleen, lungs, or lymph nodes

  • Fluorochrome-labeled H-2Kd/NP (147-155) tetramer

  • Anti-mouse CD16/CD32 (Fc block)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD44, CD62L)

  • Viability dye (e.g., 7-AAD, Propidium Iodide)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and adjust to a concentration of 1 x 10^7 cells/mL.

  • Tetramer Staining:

    • Add the H-2Kd/NP (147-155) tetramer to 1-2 x 10^6 cells in a FACS tube.

    • Incubate for 30-60 minutes at room temperature in the dark.[8]

  • Surface Staining:

    • Without washing, add the cocktail of fluorochrome-conjugated surface antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

  • Viability Staining:

    • Wash the cells with FACS buffer.

    • Resuspend in FACS buffer containing a viability dye.

  • Acquisition and Analysis:

    • Acquire events on a flow cytometer immediately.

    • Analyze the data by first gating on live, singlet lymphocytes, then on CD8+ T-cells, and finally quantifying the percentage of tetramer-positive cells within the CD8+ population.

Visualizations

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ Memory T-Cell MHC MHC-I + NP(147-155) TCR TCR MHC->TCR Signal 1 (Antigen Recognition) CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Lck Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg NFAT NFAT PLCg->NFAT NFkB NF-κB PLCg->NFkB AP1 AP-1 PLCg->AP1 Cytokines Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokines Proliferation Proliferation NFAT->Proliferation NFkB->Cytokines NFkB->Proliferation AP1->Cytokines AP1->Proliferation

Caption: Simplified signaling pathway of CD8+ memory T-cell activation.

Experimental Workflow for Assessing T-Cell Response

Experimental_Workflow cluster_sample Sample Preparation cluster_assays Functional & Phenotypic Assays cluster_readout Data Analysis Sample Isolate Lymphocytes (Spleen, Lungs, Blood) Stimulation Antigen-Specific Stimulation (NP 147-155 peptide) Sample->Stimulation Tetramer MHC Tetramer Staining Sample->Tetramer Direct Staining ELISpot ELISpot Assay Stimulation->ELISpot ICS Intracellular Cytokine Staining Stimulation->ICS Readout_ELISpot Quantify IFN-γ Secreting Cells (SFU/10^6 cells) ELISpot->Readout_ELISpot Readout_ICS Quantify Cytokine Producing Cells (% of CD8+ T-cells) ICS->Readout_ICS Readout_Tetramer Quantify Antigen-Specific Cells (% of CD8+ T-cells) Tetramer->Readout_Tetramer

Caption: General workflow for the assessment of NP(147-155)-specific T-cell responses.

References

Troubleshooting & Optimization

Optimizing Influenza NP (147-155) Peptide Concentration for T-Cell Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Influenza Nucleoprotein (NP) (147-155) peptide in T-cell assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for the Influenza NP (147-155) peptide in T-cell assays?

A1: The optimal concentration of Influenza NP (147-155) peptide can vary depending on the specific T-cell assay being performed (e.g., ELISpot, Intracellular Cytokine Staining [ICS], or proliferation assays), the frequency of antigen-specific T-cells in the sample, and the specific cell type being used. However, a common starting point for peptide concentration is in the range of 1 to 10 µg/mL.[1][2][3][4] For instance, some studies have successfully used 5 µg/mL for ex vivo IFN-γ ELISpot assays and in vitro restimulation.[1][2][3] It is highly recommended to perform a dose-titration experiment to determine the optimal concentration for your specific experimental conditions.

Q2: How do I perform a peptide titration to find the optimal concentration?

A2: To determine the optimal peptide concentration, a titration experiment should be conducted. This involves stimulating cells with a range of peptide concentrations (e.g., 0.1, 1, 5, 10, and 20 µg/mL) and measuring the T-cell response. The optimal concentration will be the one that induces a maximal specific response with minimal background or non-specific activation.

Q3: I am not seeing any T-cell response to the NP (147-155) peptide. What are the possible causes and solutions?

A3: Several factors could contribute to a lack of T-cell response. Here are some common issues and troubleshooting steps:

  • Peptide Quality and Purity: Ensure the peptide was synthesized with high purity (>90%) and is free of contaminants like trifluoroacetic acid (TFA) or endotoxins, which can be detrimental to cells.[5] Low-quality peptides or the presence of impurities can lead to failed assays.[6][7]

  • Peptide Storage and Handling: Peptides should be stored lyophilized at -20°C or lower and protected from light.[5] Avoid repeated freeze-thaw cycles. When preparing a stock solution, use a sterile, appropriate solvent as recommended by the manufacturer.[8]

  • Suboptimal Peptide Concentration: The concentration of the peptide may be too low to elicit a detectable response. Perform a peptide titration to identify the optimal concentration.

  • Low Frequency of Antigen-Specific T-Cells: The number of NP (147-155)-specific T-cells in your sample may be below the detection limit of your assay. Consider using a more sensitive assay or enriching for antigen-specific T-cells.

  • Incorrect HLA Restriction: The NP (147-155) peptide is H-2K^d^-restricted in BALB/c mice.[1][2] Ensure your experimental system uses the correct MHC-haplotype.

  • Cell Viability: Check the viability of your cells (e.g., peripheral blood mononuclear cells [PBMCs] or splenocytes) before and after the assay. Poor cell viability will lead to a diminished response.

Q4: I am observing high background noise in my T-cell assay. How can I reduce it?

A4: High background can be caused by several factors:

  • Peptide Concentration: A peptide concentration that is too high can lead to non-specific T-cell activation. An optimal concentration from a titration experiment should be used.

  • Contaminants: Endotoxins in the peptide preparation or cell culture reagents can cause non-specific immune stimulation.[5] Use endotoxin-free reagents.

  • Cell Culture Conditions: Ensure optimal cell culture conditions, including appropriate media, serum, and incubation times. Over-stimulation can increase background.

  • Cell Viability: High levels of cell death can lead to the release of factors that non-specifically activate other cells.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No detectable T-cell response Peptide concentration is too low.Perform a peptide titration experiment to determine the optimal concentration (e.g., 0.1 - 20 µg/mL).
Low frequency of antigen-specific T-cells.Increase the number of cells per well or use an enrichment strategy for antigen-specific T-cells.
Poor peptide quality (low purity, contaminants).Use a high-purity peptide (>90%) and check for endotoxin (B1171834) contamination.[5]
Improper peptide storage or handling.Store lyophilized peptide at -20°C or colder, avoid repeated freeze-thaw cycles.[5]
High background signal Peptide concentration is too high.Use a lower, optimized peptide concentration determined from a titration experiment.
Endotoxin or other contaminants.Use endotoxin-tested peptides and reagents.[5]
Poor cell viability.Ensure high cell viability (>90%) before starting the assay.
Inconsistent results between experiments Variability in peptide preparation.Prepare a large batch of peptide stock solution to use across multiple experiments.
Variation in cell numbers or viability.Carefully count and assess the viability of cells for each experiment.
Assay variability.Include positive and negative controls in every experiment to monitor assay performance.

Experimental Protocols & Data

Peptide Titration for Optimal Concentration

Objective: To determine the optimal concentration of Influenza NP (147-155) peptide for stimulating a maximal T-cell response with minimal background.

Methodology:

  • Cell Preparation: Isolate PBMCs or splenocytes and ensure high viability (>90%). Resuspend cells at a concentration of 2 x 10^6^ cells/mL in complete RPMI medium.

  • Peptide Dilutions: Prepare a serial dilution of the Influenza NP (147-155) peptide in complete RPMI medium to achieve final concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Cell Stimulation: Add 100 µL of the cell suspension (2 x 10^5^ cells) to each well of a 96-well plate. Add 100 µL of the corresponding peptide dilution to the wells. Include a "no peptide" negative control and a positive control (e.g., PMA/Ionomycin or a known mitogen).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the appropriate duration for your assay (e.g., 18-24 hours for ELISpot, 6-12 hours for ICS).[1][2]

  • Readout: Perform the specific T-cell assay (ELISpot, ICS, etc.) according to your standard protocol.

  • Analysis: Plot the T-cell response (e.g., spot-forming units or percentage of cytokine-positive cells) against the peptide concentration. The optimal concentration is the lowest concentration that gives the maximal response before the curve plateaus or background increases.

T-Cell Assay Parameters from Literature
Assay Peptide Concentration Cell Density Incubation Time Reference
IFN-γ ELISpot 5 µg/mL5 x 10^5^ splenocytes/well20-24 hours[1][2]
IFN-γ ELISpot 10 µg/mL2 x 10^5^ PBMCs/well18-20 hours[4]
Intracellular Cytokine Staining (ICS) 1 µg/mL1 x 10^6^ lymphocytes/well5 hours[9]
Intracellular Cytokine Staining (ICS) 5 µg/mL2 x 10^6^ cells/200 µL7 days (for in vitro restimulation)[3]
In vivo Cytotoxicity Assay 5 µg/mL (for pulsing target cells)N/AN/A[1][2]

Visual Guides

Experimental Workflow for Peptide Titration

G cluster_prep Preparation cluster_stim Stimulation cluster_assay Assay & Analysis prep_cells Isolate & Count Cells (PBMCs/Splenocytes) plate_cells Plate Cells (2x10^5 cells/well) prep_cells->plate_cells prep_peptide Prepare Serial Dilutions of NP (147-155) Peptide add_peptide Add Peptide Dilutions to Wells prep_peptide->add_peptide plate_cells->add_peptide add_controls Include Negative & Positive Controls add_peptide->add_controls incubate Incubate at 37°C, 5% CO2 add_controls->incubate readout Perform T-Cell Assay (ELISpot, ICS, etc.) incubate->readout analyze Analyze Data & Determine Optimal Concentration readout->analyze

Caption: Workflow for optimizing peptide concentration.

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC Class I NP (147-155) Peptide TCR T-Cell Receptor (TCR) CD8 MHC->TCR Signal 1: Antigen Recognition Activation T-Cell Activation TCR->Activation Signal Transduction Cytokine Cytokine Release (e.g., IFN-γ) Activation->Cytokine

Caption: Simplified T-cell activation by peptide-MHC.

References

Technical Support Center: Enhancing CTL Response to Influenza NP(147-155) in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers enhancing the cytotoxic T lymphocyte (CTL) response to the influenza nucleoprotein (NP) epitope NP(147-155) in mice.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies to enhance the immunogenicity of the NP(147-155) peptide?

A1: The NP(147-155) peptide, while a potent CTL epitope, often requires a robust formulation to induce a strong immune response. Several strategies have proven effective:

  • Adjuvants: Co-administration of the peptide with adjuvants is crucial. Toll-like receptor (TLR) agonists like CpG-ODN 1826 and the TLR2 agonist R4Pam2Cys have been shown to significantly increase NP(147-155)-specific CD8+ T cell responses.[1][2] Combining CpG with alum has been reported to induce even stronger CTL responses than CpG alone.[3] The cyclic dinucleotide c-di-AMP has also been used as an effective adjuvant for intranasally delivered recombinant NP.[4][5]

  • Delivery Systems: The method of delivery plays a critical role. Liposomes and virosomes can act as delivery vehicles to enhance uptake by antigen-presenting cells (APCs).[1] DNA vaccines encoding the NP protein or the NP(147-155) epitope, sometimes fused to other viral proteins like hemagglutinin (HA), have successfully induced NP-specific CD8+ T cell responses.[6][7] Viral vectors, such as adenoviral and vaccinia vectors, are also potent inducers of cellular immunity to NP.[8][9]

  • Lipopeptides: Covalently linking the NP(147-155) peptide to a lipid moiety, creating a lipopeptide, can enhance its immunogenicity, sometimes even without the need for a co-adjuvant.[10]

Q2: Which mouse strain is appropriate for studying the CTL response to NP(147-155)?

A2: The NP(147-155) epitope (TYQRTRALV) is H-2Kd-restricted, making BALB/c mice the appropriate strain for these studies.[10][11][12]

Q3: What are the expected outcomes of a successful immunization strategy?

A3: A successful immunization strategy should result in:

  • A significant increase in the number of NP(147-155)-specific, IFN-γ-secreting CD8+ T cells, measurable by ELISpot or intracellular cytokine staining (ICS).

  • Potent in vivo cytotoxic activity against target cells pulsed with the NP(147-155) peptide.

  • In challenge studies, vaccinated mice should exhibit reduced lung viral titers, less severe weight loss, and increased survival rates compared to control groups.[7][13]

Troubleshooting Guides

Low or No CTL Response in ELISpot/ICS Assays
Potential Cause Troubleshooting Steps
Poor Peptide Immunogenicity 1. Verify Peptide Quality: Ensure the NP(147-155) peptide is of high purity (>90%).[11][12] 2. Optimize Adjuvant/Delivery System: Refer to the data tables below to select a proven adjuvant or delivery system. Consider intranasal administration for mucosal immunity.[4][14] 3. Increase Antigen Dose: The dose of recombinant NP or peptide may be suboptimal. Titrate the antigen dose in a pilot experiment.[11]
Suboptimal Cell Stimulation 1. Optimize Peptide Concentration: The concentration of NP(147-155) used for ex vivo restimulation is critical. A common starting concentration is 1-5 µg/mL.[8][12][13] 2. Check Cell Viability: Ensure splenocytes or lung lymphocytes are viable after isolation. High cell death will lead to poor responses. 3. Incubation Time: For ELISpot assays, incubation times of 18-40 hours are typical.[8][13] For ICS, a shorter stimulation (e.g., 6 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A) is required.[15]
Incorrect Mouse Strain Confirm that you are using BALB/c mice, as the NP(147-155) epitope is H-2Kd restricted.[12]
High Background in ELISpot Assays
Potential Cause Troubleshooting Steps
Contaminated Cells or Reagents 1. Aseptic Technique: Ensure strict aseptic technique during splenocyte isolation. 2. Reagent Quality: Use fresh, sterile media and reagents. Test for endotoxin (B1171834) contamination.
Over-stimulation of Cells 1. Reduce Cell Density: Plate a lower number of splenocytes per well (e.g., 2.5 x 10^5 instead of 5 x 10^5).[9] 2. Serum Batch Variation: Different batches of fetal bovine serum (FBS) can cause non-specific stimulation. Test multiple lots of FBS.
Inadequate Washing Ensure thorough washing of the ELISpot plates at each step to remove unbound antibodies and cells.

Quantitative Data Summary

ELISpot Assay Data
Immunization StrategyAdjuvant/VectorMouse StrainNP(147-155) Specific IFN-γ SFC/10^6 Splenocytes (approx.)Reference
Recombinant NP (rNP)c-di-AMPBALB/c~400[4][5]
rNPNoneBALB/c~100[4][5]
PanAd3-NPM1 (adenovirus vector)N/ABALB/c~1500 (spleen), ~2500 (lung)[9]
Split vaccineEndocine™BALB/c~250[14]
Split vaccineNoneBALB/c~50[14]
DNA vaccine (pHA/NP(147-155))pVISABALB/cSignificantly higher than DNA alone[6]
In Vivo Cytotoxicity Assay Data
Immunization StrategyAdjuvant/VectorMouse StrainSpecific Lysis (%) (approx.)Reference
Recombinant NP (90 µg)NoneBALB/c17%[11]
RVJ1175NP (vaccinia vector)N/ABALB/c45%[11]
mRNA NP (intranodal)N/ABALB/c~80% (spleen), ~70% (lymph nodes)[16]
DNA NP (intramuscular)N/ABALB/c~30% (spleen), ~20% (lymph nodes)[16]

Experimental Protocols

IFN-γ ELISpot Assay

This protocol is a synthesis of methodologies described in the cited literature.[8][9][12][13][17]

  • Plate Coating: Coat 96-well multiscreen HA nitrocellulose plates with an anti-mouse IFN-γ monoclonal antibody overnight at 4°C.

  • Blocking: Wash the plates and block with RPMI 1640 containing 10% FBS for 2 hours at room temperature.

  • Cell Plating: Isolate splenocytes from immunized and control mice. Plate the cells at a density of 2.5-5 x 10^5 cells/well.

  • Stimulation: Add NP(147-155) peptide to the wells at a final concentration of 1-5 µg/mL. Include negative control wells (medium alone) and positive control wells (e.g., PMA/Ionomycin or Concanavalin A).

  • Incubation: Incubate the plates for 18-40 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plates extensively. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plates and add streptavidin-alkaline phosphatase or a similar enzyme conjugate. Incubate for 1 hour.

  • Development: Wash the plates and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with water once spots have developed.

  • Analysis: Count the spot-forming cells (SFCs) using an ELISpot reader.

Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol is a generalized procedure based on common laboratory practices and information from the search results.[15][18][19][20][21]

  • Cell Preparation: Prepare a single-cell suspension of splenocytes or lung lymphocytes from immunized and control mice.

  • Stimulation: Stimulate 1-2 x 10^6 cells with the NP(147-155) peptide (1-5 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C. Include appropriate negative and positive controls.

  • Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers such as CD3, CD8, and a viability dye for 20-30 minutes on ice.

  • Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. Following fixation, permeabilize the cells using a saponin-based permeabilization buffer.

  • Intracellular Staining: Stain the cells with a fluorochrome-conjugated anti-IFN-γ antibody (and other cytokines like TNF-α, IL-2 if performing polychromatic cytometry) in permeabilization buffer for 30 minutes at room temperature.

  • Washing and Acquisition: Wash the cells twice with permeabilization buffer, then once with staining buffer (without saponin). Resuspend the cells in staining buffer for analysis.

  • Flow Cytometry: Acquire the samples on a flow cytometer. Gate on live, singlet, CD3+, CD8+ lymphocytes to determine the percentage of IFN-γ+ cells.

In Vivo Cytotoxicity Assay

This protocol is a synthesis of methodologies described in the cited literature.[11][16][22][23]

  • Target Cell Preparation: Isolate splenocytes from naïve, syngeneic (BALB/c) mice.

  • Peptide Pulsing and Labeling:

    • Divide the splenocytes into two populations.

    • Pulse one population with the NP(147-155) peptide (e.g., 5-10 µM) for 90 minutes at 37°C. This will be the target population.

    • Leave the second population unpulsed as a control.

    • Label the peptide-pulsed target population with a high concentration of a fluorescent dye (e.g., 3 µM CFSE or CellTrace Violet).

    • Label the unpulsed control population with a low concentration of the same dye (e.g., 0.3 µM CFSE or CellTrace Violet).

  • Cell Injection: Mix the two labeled populations at a 1:1 ratio. Inject a total of 1.5-2 x 10^7 cells intravenously into each immunized and control mouse.

  • Analysis: After 18-24 hours, harvest spleens from the recipient mice and prepare single-cell suspensions.

  • Flow Cytometry: Analyze the splenocytes by flow cytometry to distinguish the two labeled populations.

  • Calculation: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in immunized / Ratio in control)] x 100 where Ratio = (% Low Dye Cells / % High Dye Cells).

Signaling Pathways and Experimental Workflows

CTL_Activation_Pathway T-Cell Receptor (TCR) Signaling for CTL Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell pMHC Peptide-MHC I (NP 147-155) TCR TCR pMHC->TCR Signal 1 (Antigen Recognition) B7 CD80/CD86 (B7) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD8 CD8 CD8->Lck NFkB NF-κB CD28->NFkB ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG NFAT NFAT IP3->NFAT AP1 AP-1 DAG->AP1 IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene AP1->IL2_Gene NFkB->IL2_Gene CTL_Effector CTL Effector Functions (Granzyme, Perforin) IL2_Gene->CTL_Effector Proliferation & Differentiation

Caption: Simplified TCR signaling pathway for CTL activation.

Experimental_Workflow General Experimental Workflow for Evaluating CTL Response cluster_Assays Ex Vivo / In Vivo Assays Immunization Immunization of BALB/c Mice (e.g., Peptide + Adjuvant, DNA, Viral Vector) Wait Wait for Immune Response to Develop (e.g., 2-3 weeks) Immunization->Wait Sacrifice Sacrifice Mice & Harvest Spleens/Lungs Wait->Sacrifice ELISpot IFN-γ ELISpot Assay Sacrifice->ELISpot ICS Intracellular Cytokine Staining (ICS) Sacrifice->ICS Cytotoxicity In Vivo Cytotoxicity Assay Sacrifice->Cytotoxicity Data Data Analysis: - SFC/10^6 cells - % IFN-γ+ CD8+ T-cells - % Specific Lysis ELISpot->Data ICS->Data Cytotoxicity->Data

Caption: Workflow for CTL response evaluation.

Adjuvant_Signaling Adjuvant Signaling Pathways (Simplified) cluster_TLR TLR Signaling (e.g., CpG) cluster_RIGI RIG-I-like Receptor (RLR) Signaling CpG CpG (TLR9 agonist) TLR9 TLR9 CpG->TLR9 MyD88 MyD88 TLR9->MyD88 TLR_NFkB NF-κB Activation MyD88->TLR_NFkB TLR_Cytokines Pro-inflammatory Cytokines TLR_NFkB->TLR_Cytokines Enhanced_APC Enhanced APC Activation (Upregulation of MHC & Co-stimulatory molecules) TLR_Cytokines->Enhanced_APC dsRNA Viral RNA / dsRNA mimic RIGI RIG-I dsRNA->RIGI VISA VISA (MAVS/IPS-1) RIGI->VISA RIGI_NFkB NF-κB Activation VISA->RIGI_NFkB IRF3 IRF3/7 Activation VISA->IRF3 Type1_IFN Type I IFN Production (IFN-α/β) IRF3->Type1_IFN Type1_IFN->Enhanced_APC

Caption: Adjuvant-mediated APC activation pathways.

References

improving the stability of Influenza NP (147-155) peptide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Influenza Nucleoprotein (NP) (147-155) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this peptide in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the Influenza NP (147-155) peptide, and why is its stability in solution important?

A1: The Influenza NP (147-155) peptide, with the sequence TYQRTRALV, is a well-known H-2Kd-restricted cytotoxic T lymphocyte (CTL) epitope derived from the influenza virus nucleoprotein.[1][2][3] Its stability in solution is critical for the reliability and reproducibility of immunological assays, vaccine development, and other research applications.[4] Degradation or aggregation of the peptide can lead to a loss of biological activity, inaccurate concentration measurements, and misleading experimental results.[5][6]

Q2: My lyophilized NP (147-155) peptide won't dissolve in water. What should I do?

A2: Difficulty in dissolving a lyophilized peptide is a common issue.[6] The solubility of the NP (147-155) peptide is influenced by its amino acid composition. To troubleshoot this, you should first determine the peptide's net charge.

  • Charge Calculation: Assign a value of +1 to each basic residue (Arginine - R, Lysine - K, Histidine - H) and the N-terminus (+1). Assign a value of -1 to each acidic residue (Aspartic acid - D, Glutamic acid - E) and the C-terminus (-1).[7][8] The NP (147-155) sequence (TYQRTRALV) has two Arginine (R) residues, giving it a net positive charge.

  • Solubilization Strategy: For basic (net positive charge) peptides, if distilled water fails, try dissolving the peptide in an acidic solution.[9][10] A common starting point is a 10% acetic acid solution in water.[9] Once dissolved, you can dilute it with your desired buffer. Always test solubility with a small amount of the peptide first.[8][10]

Q3: What are the primary causes of instability for peptides like NP (147-155) in an aqueous solution?

A3: Peptides in solution are susceptible to both chemical and physical instability.[11]

  • Chemical Instability: This involves the modification of the peptide's covalent structure. Common pathways include:

    • Hydrolysis: Cleavage of peptide bonds, often accelerated at pH extremes.[12]

    • Oxidation: Certain amino acid residues like Methionine (M) and Cysteine (C) are prone to oxidation. While NP (147-155) lacks these residues, Tyrosine (Y) can also be susceptible under certain conditions.[12]

    • Deamidation: Modification of Asparagine (N) and Glutamine (Q) residues. NP (147-155) contains one Glutamine residue.[13]

  • Physical Instability: This involves changes in the peptide's higher-order structure, leading to aggregation, precipitation, or adsorption to surfaces.[11] Hydrophobic interactions between peptide chains are a common cause of aggregation.[9]

Q4: How can I prevent my NP (147-155) peptide solution from aggregating over time?

A4: Aggregation is a major cause of peptide instability.[11] Several strategies can be employed to minimize it:

  • pH and Buffer Selection: The most practical approach to improving peptide stability is optimizing the pH and selecting an appropriate buffer.[13][14] For the basic NP (147-155) peptide, maintaining a slightly acidic pH (e.g., pH 5-6) can help maintain a net positive charge, promoting repulsion between peptide molecules and reducing aggregation.[12]

  • Use of Excipients: Stabilizing agents can be added to the formulation. Sugars like mannitol (B672) or trehalose (B1683222) can help preserve the peptide's structure.[11][12]

  • Control of Concentration: Working with the lowest effective concentration of the peptide can reduce the likelihood of aggregation.

  • Storage Conditions: Store peptide solutions at -20°C or -80°C. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation.[6][12]

Q5: Which analytical techniques are recommended for monitoring the stability of my NP (147-155) peptide solution?

A5: A comprehensive stability assessment typically involves multiple analytical methods to monitor both chemical purity and physical state.[15]

  • High-Performance Liquid Chromatography (HPLC): Reverse-Phase HPLC (RP-HPLC) is the gold standard for assessing peptide purity and quantifying degradation products.[11][15]

  • Mass Spectrometry (MS): LC-MS can be used to identify the exact mass of degradation products, helping to elucidate degradation pathways.[15]

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique used to detect the formation of soluble aggregates in the early stages.[11]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to evaluate changes in the peptide's secondary structure, which can be an indicator of physical instability.[11][15]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments with the Influenza NP (147-155) peptide.

Issue 1: Low or Inconsistent Results in Cellular Assays
  • Possible Cause: Peptide degradation or aggregation leading to reduced effective concentration and bioactivity. Improper storage is a common culprit.[6]

  • Troubleshooting Steps:

    • Verify Peptide Integrity: Analyze your current peptide stock solution using RP-HPLC to check for purity and the presence of degradation peaks.

    • Prepare Fresh Stock: If degradation is confirmed or suspected, dissolve fresh lyophilized peptide following the recommended solubilization protocol.

    • Optimize Storage: Aliquot the new stock solution into single-use volumes and store them at -80°C.[12] Avoid repeated freeze-thaw cycles.[6]

    • Filter Sterilize: Use a 0.2 µm filter to remove potential bacterial contamination, which can degrade the peptide.[12]

Issue 2: Visible Precipitate Forms After Diluting Peptide Stock in Buffer
  • Possible Cause: The peptide is crashing out of solution due to a change in pH or solvent properties, bringing it closer to its isoelectric point (pI) where solubility is minimal.[16]

  • Troubleshooting Steps:

    • Check Buffer pH: Ensure the pH of your final buffer is not close to the peptide's theoretical pI. For the basic NP (147-155) peptide, a neutral or slightly basic buffer could reduce its net charge and solubility.

    • Modify Dilution Method: Instead of adding the buffer to your peptide stock, try adding the peptide stock drop-wise into the vortexing buffer.[8] This prevents localized high concentrations that can lead to precipitation.

    • Use a Co-solvent: If the peptide was initially dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in your assay is low (typically <1%), as higher concentrations can be toxic to cells.[9][16]

Quantitative Data Summary

The following tables provide illustrative data on how different formulation conditions can impact the stability of the Influenza NP (147-155) peptide. Note: This data is representative and intended for guidance. Actual results may vary.

Table 1: Effect of pH on the Solubility and Short-Term Stability of NP (147-155) Peptide

Buffer SystempHSolubility (mg/mL)% Purity after 24h at 25°C (RP-HPLC)
10 mM Citrate Buffer4.0> 2.098.5%
10 mM Citrate Buffer5.0> 2.099.1%
10 mM Phosphate Buffer7.41.295.3%
10 mM Carbonate Buffer9.00.892.4%

Table 2: Impact of Stabilizing Excipients on NP (147-155) Aggregation

Formulation (in PBS, pH 7.4)Storage Condition% Aggregation after 72h (by SEC-HPLC)
NP (147-155) only37°C15.6%
NP (147-155) + 5% Mannitol37°C8.2%
NP (147-155) + 5% Trehalose37°C6.5%
NP (147-155) only4°C2.1%

Detailed Experimental Protocols

Protocol 1: Systematic Solubilization of Influenza NP (147-155) Peptide
  • Before opening, centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.[10]

  • Allow the vial to warm to room temperature.[10]

  • Attempt to dissolve a small, pre-weighed amount of peptide in sterile, distilled water to a concentration of 1 mg/mL. Vortex briefly.

  • If the peptide does not dissolve, check for a cloudy solution or visible particulates.

  • If insoluble in water, add 10% acetic acid drop-wise while vortexing until the peptide fully dissolves.[9]

  • For highly hydrophobic peptides (not expected for NP 147-155 but a general alternative), a small amount of an organic solvent like DMSO can be used first, followed by slow dilution with an aqueous buffer.[9][10]

  • Once a clear stock solution is achieved, it can be diluted further with the desired experimental buffer.

  • Filter the final solution through a sterile 0.2 µm syringe filter to remove any potential aggregates or microbial contaminants.

Protocol 2: RP-HPLC Method for Assessing Peptide Stability
  • Objective: To quantify the remaining intact peptide and detect degradation products over time.

  • Materials:

    • RP-HPLC system with UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Procedure:

    • Prepare peptide solutions in different buffers or formulations to be tested.

    • Take an initial sample (T=0) and inject it into the HPLC system.

    • Incubate the remaining solutions under desired stress conditions (e.g., 37°C).

    • Collect samples at various time points (e.g., 1, 4, 8, 24 hours).

    • Analyze each sample using the following gradient:

      • Gradient: 5% to 65% Mobile Phase B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 220 nm.

  • Data Analysis:

    • Calculate the peak area of the intact peptide at each time point.

    • Determine the percentage of remaining peptide relative to the T=0 sample.

    • Monitor the appearance and increase of new peaks, which indicate degradation products.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_end Outcome start Lyophilized Peptide Insoluble? charge Determine Net Charge (NP 147-155 is Basic) start->charge Yes success Peptide Solubilized start->success No acidic_sol Use Acidic Solvent (e.g., 10% Acetic Acid) charge->acidic_sol organic_sol Is peptide highly hydrophobic? charge->organic_sol sonicate Briefly sonicate to aid dissolution acidic_sol->sonicate organic_sol->acidic_sol No dmso Use minimal DMSO, then dilute with buffer organic_sol->dmso Yes dmso->success sonicate->success fail Consult Specialist/ Consider Resynthesis sonicate->fail If still insoluble

Caption: Troubleshooting workflow for solubilizing the Influenza NP (147-155) peptide.

G prep 1. Prepare Peptide Solutions (Different buffers, excipients) t0 2. Analyze T=0 Sample (e.g., HPLC, DLS) prep->t0 incubate 3. Incubate Under Stress Conditions (e.g., 37°C) t0->incubate sample 4. Collect Samples at Various Time Points incubate->sample sample->sample analyze 5. Analyze Samples (e.g., HPLC, DLS) sample->analyze data 6. Compare Data to T=0 (Calculate degradation/aggregation) analyze->data

Caption: Experimental workflow for a typical peptide stability study.

G cluster_chemical Chemical Degradation cluster_physical Physical Instability center Peptide in Solution hydrolysis Hydrolysis (Peptide Bond Cleavage) center->hydrolysis oxidation Oxidation (e.g., Tyr residues) center->oxidation deamidation Deamidation (e.g., Gln residues) center->deamidation aggregation Aggregation center->aggregation adsorption Adsorption to Surfaces center->adsorption precipitation Precipitation aggregation->precipitation

Caption: Common pathways of peptide instability in aqueous solutions.

References

Technical Support Center: Peptide-Based Influenza Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals during the development of peptide-based influenza vaccines.

Frequently Asked Questions (FAQs)

Q1: Why is epitope selection critical for the success of a peptide-based influenza vaccine?

A1: Epitope selection is paramount because it determines the breadth and effectiveness of the induced immune response. Influenza viruses undergo frequent genetic mutations, particularly in the globular head of the hemagglutinin (HA) protein, leading to antigenic drift.[1] Vaccines targeting these variable regions may offer strain-specific immunity but quickly become ineffective. To develop a "universal" influenza vaccine, it is crucial to select highly conserved epitopes from viral proteins that mutate less frequently.[2][3] Such conserved regions are found in the HA stalk, matrix protein 2 (M2e), nucleoprotein (NP), and matrix 1 (M1) protein.[2][3][4] Targeting these conserved epitopes can induce cross-protective immunity against a wide range of influenza strains, including seasonal and pandemic variants.[2][3][4]

Q2: What are the main reasons for the poor immunogenicity of synthetic peptides?

A2: Synthetic peptides, due to their small molecular size, are often poorly immunogenic when administered alone.[2] Several factors contribute to this:

  • Lack of PAMPs: Peptides alone do not possess pathogen-associated molecular patterns (PAMPs) that are recognized by the innate immune system to initiate a robust adaptive immune response.

  • Rapid Degradation: Peptides can be quickly degraded by proteases in the body, leading to a short half-life and limited exposure to immune cells.[2]

  • Inefficient B-cell Activation: Monomeric peptides are generally inefficient at cross-linking B-cell receptors, a critical step for B-cell activation and antibody production.[5]

  • Suboptimal T-cell Priming: Short peptides may bind to MHC molecules on non-professional antigen-presenting cells (APCs), which can lead to T-cell tolerance instead of activation.[6][7]

Q3: How can the stability of peptide vaccines be improved?

A3: Peptide stability is a significant challenge, as they are susceptible to degradation in solution.[6][8] Lyophilization (freeze-drying) is a common and effective method to significantly improve the stability and shelf-life of peptide vaccines.[6][8][9] Lyophilized peptides can be stable for extended periods when stored at appropriate temperatures, such as -80°C.[8] Some studies have shown that lyophilized multi-peptide vaccines can remain stable for up to three months at room temperature.[8][9] Other strategies to enhance peptide stability include chemical modifications, such as swapping L-amino acids for D-amino acids to resist proteolytic degradation.[10]

Troubleshooting Guides

Problem 1: Low Antibody Titer After Immunization

Symptoms:

  • ELISA results show low levels of peptide-specific IgG.

  • Hemagglutination inhibition (HI) assay reveals poor neutralization of the virus.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Poor Peptide Immunogenicity 1. Incorporate an Adjuvant: Co-administer the peptide with a suitable adjuvant (e.g., MF59, AS03, CpG).[11][12][13]Adjuvants mimic the inflammatory signals of natural infections, enhancing antigen presentation and cytokine production, thereby boosting the immune response.[13][14]
2. Use a Carrier Protein: Conjugate the peptide to a larger carrier protein (e.g., KLH, CRM197).Carrier proteins provide T-cell help and create a larger immunogenic complex that is more readily recognized by the immune system.
3. Create a Multi-Epitope Construct: Synthesize a longer peptide containing multiple T-cell and B-cell epitopes.[2]Combining several epitopes increases the chances of activating a broader range of immune cells.
Ineffective Delivery 1. Utilize a Nanoparticle Delivery System: Encapsulate the peptide in liposomes or other nanoparticles.[15][16][17]Nanoparticles protect the peptide from degradation, facilitate uptake by APCs, and can act as an adjuvant.[15][16][17]
2. Optimize the Route of Administration: Consider intranasal delivery for mucosal immunity.[16][17]Intranasal administration can induce mucosal IgA, which is a first line of defense against respiratory viruses.[16][17]
Suboptimal Peptide Sequence 1. Perform in silico MHC Binding Prediction: Use bioinformatics tools (e.g., NetMHCIIpan) to ensure the peptide contains strong MHC class II binding motifs.[18][19]Strong binding to MHC class II molecules is crucial for activating CD4+ T-helper cells, which are essential for a robust antibody response.
Problem 2: Lack of Cross-Protective Efficacy in Animal Challenge Studies

Symptoms:

  • Vaccinated animals show significant weight loss and high viral titers in the lungs after challenge with a heterologous influenza strain.

  • Low levels of cross-reactive antibodies are detected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Epitope Selection from a Variable Region 1. Redesign the Peptide with Conserved Epitopes: Select epitopes from highly conserved regions of influenza proteins like the HA stalk, M2e, or NP.[2][3][4][20]Conserved epitopes are less likely to mutate, making them ideal targets for inducing broad protection against different influenza strains.[2][3][4][20]
Insufficient T-cell Response 1. Include Conserved T-cell Epitopes: Ensure the peptide construct includes highly conserved CD4+ and CD8+ T-cell epitopes.[4][20]T-cell responses, particularly from CD8+ cytotoxic T lymphocytes, are critical for clearing virus-infected cells and providing broad protection.[4][20]
2. Use an Adjuvant that Promotes a Th1-biased Response: Formulate the vaccine with an adjuvant known to induce a Th1 response (e.g., CpG ODN).[12]A Th1-biased immune response is generally more effective for clearing viral infections.
Inadequate Animal Model 1. Use HLA Transgenic Mice: If using human-specific epitopes, test the vaccine in mice expressing human HLA molecules.[4]This ensures that the human-derived peptide epitopes can be properly presented to the murine immune system.

Experimental Protocols

Key Experiment: In Vitro Immunogenicity Assessment Using Dendritic Cells

Objective: To evaluate the ability of a peptide vaccine formulation to activate dendritic cells (DCs), key antigen-presenting cells that initiate the adaptive immune response.

Methodology:

  • Isolation of Bone Marrow-Derived Dendritic Cells (BMDCs):

    • Harvest bone marrow from the femurs and tibias of mice (e.g., C57BL/6).

    • Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-8 days to differentiate them into immature DCs.

  • Stimulation of BMDCs:

    • Plate the immature BMDCs in 24-well plates.

    • Stimulate the cells with different concentrations of the peptide vaccine, peptide alone, adjuvant alone, or LPS (as a positive control) for 24 hours.

  • Analysis of DC Maturation:

    • Harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers (CD80, CD86, MHC class II).

    • Analyze the expression of these markers by flow cytometry. An upregulation of these markers indicates DC maturation.

  • Cytokine Production Assay:

    • Collect the culture supernatants from the stimulated BMDCs.

    • Measure the concentration of key cytokines such as IL-12, TNF-α, and IL-6 using an ELISA kit. Increased production of these pro-inflammatory cytokines indicates DC activation.

Visualizations

Experimental_Workflow cluster_0 Peptide Vaccine Formulation cluster_1 In Vitro Evaluation cluster_2 In Vivo Immunogenicity cluster_3 Challenge Study P Peptide Synthesis & Purification F Formulation with Adjuvant/Delivery System P->F DC Dendritic Cell Activation Assay F->DC T T-Cell Proliferation Assay DC->T I Animal Immunization B Antibody Titer Measurement (ELISA) I->B C T-Cell Response Analysis (ELISPOT) I->C Ch Viral Challenge B->Ch C->Ch M Monitor Morbidity & Mortality Ch->M V Viral Titer in Lungs Ch->V

Caption: Experimental workflow for peptide-based influenza vaccine development.

Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell TLR TLR Activation (by Adjuvant) B7 Upregulation of Co-stimulatory Molecules (CD80/CD86) TLR->B7 Cytokines Pro-inflammatory Cytokine Release (IL-12, TNF-α) TLR->Cytokines Peptide_Uptake Peptide Uptake (Enhanced by Delivery System) MHCII Peptide Presentation on MHC-II Peptide_Uptake->MHCII TCR TCR recognizes Peptide-MHCII MHCII->TCR Signal 1 CD28 CD28 binds CD80/CD86 B7->CD28 Signal 2 Activation T-Cell Activation & Proliferation Cytokines->Activation Signal 3 TCR->Activation CD28->Activation

References

Technical Support Center: Protocol Refinement for NP (147-155) Specific T-Cell Expansion In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in-vitro expansion of T-cells specific for the influenza nucleoprotein (NP) peptide 147-155.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the expansion of NP (147-155) specific T-cells.

Question/Issue Possible Cause(s) Recommended Solution(s)
Low Yield of NP (147-155) Specific T-Cells 1. Suboptimal initial precursor frequency: The starting population of T-cells may have a very low number of NP (147-155) specific precursors. 2. Inefficient antigen presentation: Antigen-presenting cells (APCs) may not be effectively presenting the NP (147-155) peptide. 3. Inadequate co-stimulation: T-cell activation requires both a primary signal (TCR-peptide/MHC) and a co-stimulatory signal (e.g., CD28). 4. Suboptimal cytokine support: The cytokine cocktail may not be optimal for the expansion of CD8+ T-cells.1. Enrich for antigen-specific T-cells: Consider using methods like magnetic-activated cell sorting (MACS) to enrich for NP (147-155) specific T-cells before expansion. 2. Optimize APCs: Use professional APCs like dendritic cells (DCs) or artificial APCs (aAPCs). Ensure proper peptide loading concentration (typically 1-10 µg/mL). 3. Provide co-stimulation: Use anti-CD28 antibodies in conjunction with peptide stimulation. 4. Optimize cytokine cocktail: A combination of IL-7 and IL-15 is often more effective than IL-2 alone for promoting the expansion of memory CD8+ T-cells.[1]
Poor T-Cell Viability 1. Overstimulation/Activation-Induced Cell Death (AICD): Excessive or prolonged stimulation can lead to T-cell apoptosis.[2] 2. Nutrient depletion and waste accumulation: High cell densities can lead to rapid consumption of nutrients and buildup of toxic metabolites. 3. Inappropriate cytokine concentrations: High concentrations of certain cytokines, like IL-2, can promote terminal differentiation and apoptosis.1. Control stimulation period: Limit the initial stimulation period (e.g., 6-24 hours) before washing and expanding in fresh media with cytokines. 2. Monitor and maintain optimal cell density: Regularly monitor cell density and split cultures as needed to maintain optimal concentrations (e.g., 0.5-2 x 10^6 cells/mL). 3. Titrate cytokine concentrations: Determine the optimal concentration for each cytokine. For example, lower concentrations of IL-2 may be sufficient when combined with IL-7 and IL-15.
Loss of NP (147-155) Specificity 1. Outgrowth of non-specific T-cells: Polyclonal stimulation or suboptimal enrichment can lead to the expansion of T-cells with other specificities. 2. T-cell exhaustion: Repeated stimulation can lead to a loss of effector function and specificity.[3]1. Use specific stimulation: Utilize peptide-pulsed APCs or MHC-tetramers for stimulation instead of polyclonal activators. 2. Limit the number of restimulations: Minimize the number of times the T-cells are restimulated to avoid exhaustion. Consider a single stimulation followed by expansion with cytokines.
Suboptimal T-Cell Function (e.g., low cytotoxicity, low cytokine secretion) 1. T-cell differentiation state: Expanded T-cells may be terminally differentiated with reduced functional capacity. 2. Inappropriate cytokine environment: The cytokine cocktail may favor the development of a less functional T-cell phenotype.1. Promote a memory phenotype: The use of IL-7 and IL-15 can help maintain a less differentiated, more functional central memory or stem cell memory phenotype.[1] 2. Assess functionality throughout the culture period: Regularly perform functional assays (e.g., cytotoxicity assays, intracellular cytokine staining) to monitor the quality of the expanded T-cells.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the in-vitro expansion of antigen-specific T-cells. Note that optimal values can vary depending on the specific donor, cell type, and experimental conditions.

Table 1: Recommended Cytokine Concentrations for T-Cell Expansion

CytokineConcentration RangePurpose
IL-210 - 100 IU/mLPromotes T-cell proliferation.
IL-75 - 25 ng/mLPromotes survival and homeostatic proliferation of T-cells.
IL-155 - 25 ng/mLSupports the expansion and survival of memory CD8+ T-cells.
IL-2110 - 50 ng/mLCan enhance the expansion and function of CD8+ T-cells.

Note: A combination of IL-7 and IL-15 is often recommended for the robust expansion of functional, long-lived NP (147-155) specific CD8+ T-cells.[1]

Table 2: Typical Outcomes for In Vitro T-Cell Expansion (10-14 days)

ParameterExpected Range
Fold Expansion (Total T-Cells)100 - 1000 fold
Fold Expansion (Antigen-Specific T-Cells)10 - 500 fold (highly variable)
Viability> 90%
Purity (Antigen-Specific T-Cells post-enrichment)> 80%

Experimental Protocols

Protocol 1: Generation and Expansion of NP (147-155) Specific T-Cells

This protocol outlines a general method for the in-vitro expansion of NP (147-155) specific T-cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • NP (147-155) peptide (Sequence: TYQRTRALV)

  • Recombinant human IL-2, IL-7, and IL-15

  • Anti-human CD28 antibody

  • T-cell isolation kit (optional, for enrichment)

  • Antigen-Presenting Cells (APCs), e.g., irradiated autologous PBMCs or dendritic cells.

Procedure:

  • Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Antigen-Presenting Cell (APC) Preparation:

    • Take a fraction of the PBMCs to be used as APCs.

    • Irradiate the APCs (e.g., 30 Gy) to prevent their proliferation.

    • Pulse the irradiated APCs with NP (147-155) peptide (1-10 µg/mL) for 1-2 hours at 37°C.

  • Co-culture and Stimulation:

    • Co-culture the remaining PBMCs (responder cells) with the peptide-pulsed APCs at a responder-to-stimulator ratio of 10:1.

    • Add anti-human CD28 antibody (1-2 µg/mL) to the co-culture.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Cytokine-driven Expansion:

    • After 2-3 days, add a cytokine cocktail to the culture. A recommended combination is IL-7 (10 ng/mL) and IL-15 (10 ng/mL). Alternatively, IL-2 (50 IU/mL) can be used.

    • Monitor the cell density and viability every 2-3 days.

    • Split the cultures as necessary, maintaining a cell density of 0.5-2 x 10^6 cells/mL, and replenish with fresh medium containing cytokines.

  • Restimulation (Optional):

    • For further expansion, T-cells can be restimulated every 7-10 days with freshly prepared peptide-pulsed, irradiated APCs.

  • Assessment of Specificity and Function:

    • After 10-14 days of culture, assess the frequency of NP (147-155) specific T-cells using methods such as MHC-tetramer staining or ELISpot assay for IFN-γ secretion upon peptide stimulation.

    • Evaluate the cytotoxic function of the expanded T-cells in a chromium release assay using peptide-pulsed target cells.

Visualizations

T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling cluster_TCell T-Cell cluster_Costim MHC pMHC TCR TCR MHC->TCR Signal 1 Lck Lck TCR->Lck CD8 CD8 CD8->MHC CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 activates LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 LAT->PI3K NFkB NF-κB PLCg1->NFkB NFAT NFAT PLCg1->NFAT Ras_MAPK Ras/MAPK Pathway PI3K->Ras_MAPK Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) Ras_MAPK->Gene_Expression NFkB->Gene_Expression NFAT->Gene_Expression Proliferation Proliferation & Differentiation Gene_Expression->Proliferation CD80_86 CD80/86 CD80_86->CD28 Signal 2

Caption: TCR signaling cascade initiated by peptide-MHC interaction.

Experimental Workflow for NP (147-155) Specific T-Cell Expansion

TCell_Expansion_Workflow start Start: Whole Blood/PBMCs isolate_pbmcs Isolate PBMCs (Ficoll Gradient) start->isolate_pbmcs prepare_apcs Prepare APCs (Irradiate & Pulse with NP(147-155) peptide) isolate_pbmcs->prepare_apcs stimulate Co-culture & Stimulate (PBMCs + Pulsed APCs + anti-CD28) isolate_pbmcs->stimulate prepare_apcs->stimulate expand Expand with Cytokines (IL-7 & IL-15) stimulate->expand monitor Monitor & Split Cultures (Maintain optimal cell density) expand->monitor monitor->expand Continue Culture assess Assess Specificity & Function (Tetramer, ELISpot, Cytotoxicity Assay) monitor->assess end End: Expanded NP(147-155) Specific T-Cells assess->end

Caption: Workflow for in-vitro expansion of NP(147-155) T-cells.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Start: Suboptimal T-Cell Expansion check_yield Low Yield? start->check_yield check_viability Poor Viability? check_yield->check_viability No low_yield_causes Possible Causes: - Low Precursor Frequency - Inefficient Antigen Presentation - Inadequate Co-stimulation - Suboptimal Cytokines check_yield->low_yield_causes Yes check_specificity Loss of Specificity? check_viability->check_specificity No poor_viability_causes Possible Causes: - Overstimulation (AICD) - High Cell Density - Inappropriate Cytokine Levels check_viability->poor_viability_causes Yes loss_specificity_causes Possible Causes: - Outgrowth of non-specific cells - T-cell exhaustion check_specificity->loss_specificity_causes Yes end_node Continue with Optimized Protocol check_specificity->end_node No low_yield_solutions Solutions: - Enrich for specific T-cells - Optimize APCs & peptide loading - Add anti-CD28 - Use IL-7/IL-15 low_yield_causes->low_yield_solutions low_yield_solutions->end_node poor_viability_solutions Solutions: - Limit stimulation time - Monitor & split cultures - Titrate cytokine concentrations poor_viability_causes->poor_viability_solutions poor_viability_solutions->end_node loss_specificity_solutions Solutions: - Use specific stimulation - Limit restimulations loss_specificity_causes->loss_specificity_solutions loss_specificity_solutions->end_node

Caption: Troubleshooting logic for NP(147-155) T-cell expansion.

References

Technical Support Center: Overcoming Poor Immune Response to Conserved Influenza Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on universal influenza vaccines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming the poor immune response to conserved influenza epitopes.

Frequently Asked Questions (FAQs)

Q1: Why is the immune response to conserved influenza epitopes often weak?

A1: The poor immunogenicity of conserved epitopes, such as the hemagglutinin (HA) stalk and the M2 ectodomain (M2e), is a significant hurdle in the development of a universal influenza vaccine.[1] Several factors contribute to this:

  • Immunodominance of Variable Regions: The immune system predominantly targets the highly variable head region of the HA protein, which undergoes frequent antigenic drift.[2][3] This immunodominance effectively shields the more conserved stalk region from a robust antibody response.

  • Low Abundance and Accessibility: Conserved epitopes like M2e are present in low numbers on the viral surface, limiting their exposure to the immune system.[2] Similarly, the HA stalk is shielded by the globular head domain.[2]

  • Structural Constraints: The native conformation of these conserved epitopes may not be optimal for inducing broadly neutralizing antibodies (bnAbs).[4]

Q2: What are the primary strategies to enhance the immunogenicity of conserved influenza epitopes?

A2: Researchers are exploring several promising strategies:

  • Adjuvants: Incorporating adjuvants into vaccine formulations can significantly boost the immune response.[5][6] Adjuvants can help by promoting antigen uptake, activating innate immune pathways, and directing the type of immune response (e.g., Th1 vs. Th2).[5][6]

  • Novel Vaccine Platforms: Advanced platforms like nanoparticles, virus-like particles (VLPs), and mRNA vaccines offer innovative ways to present conserved epitopes to the immune system.[1][7][8] These platforms can improve antigen stability, facilitate targeted delivery to antigen-presenting cells (APCs), and display epitopes in a repetitive array to enhance B-cell activation.[1][9]

  • Focusing the Immune Response: Vaccine designs are being developed to specifically direct the immune response towards conserved regions. This includes using "headless" HA constructs that expose the stalk domain or computationally designed antigens.[3][10]

  • Inducing T-Cell Responses: Many strategies now aim to elicit strong T-cell responses, which can recognize conserved internal viral proteins and provide broad, heterosubtypic protection.[11][12][13]

Q3: How do T-cells contribute to a broad anti-influenza response?

A3: T-cells, particularly CD4+ helper T-cells and CD8+ cytotoxic T-lymphocytes (CTLs), play a crucial role in broad protection against influenza.[12]

  • Recognition of Conserved Internal Proteins: Unlike antibodies that primarily target surface proteins, T-cells can recognize epitopes from conserved internal viral proteins like nucleoprotein (NP) and matrix protein 1 (M1).[14][15] These proteins are less prone to mutation than surface antigens.

  • Heterosubtypic Immunity: T-cell responses can provide protection against different influenza A subtypes (heterosubtypic immunity), a key goal for a universal vaccine.[11][12]

  • Clearance of Infected Cells: CD8+ CTLs are vital for identifying and eliminating virus-infected cells, thereby reducing viral load and disease severity.[14][16]

Q4: What is the role of B-cells in the response to conserved epitopes?

A4: While T-cells are critical, inducing a potent B-cell response that produces broadly neutralizing antibodies (bnAbs) against conserved epitopes is a primary objective.

  • Targeting the HA Stalk: A key focus is to elicit antibodies against the conserved stalk domain of HA.[3][17] These antibodies can neutralize a broad range of influenza strains by inhibiting viral fusion with the host cell membrane.[3][4]

  • Memory B-Cell Response: A successful universal vaccine must induce a long-lasting memory B-cell response that can be quickly reactivated upon encountering a new influenza strain.[17]

  • Overcoming Immunodominance: A major challenge is to redirect the B-cell response from the immunodominant variable head of HA to the conserved stalk.[18]

Troubleshooting Guides

Problem 1: Low Antibody Titers Against Conserved Epitopes
Possible Cause Troubleshooting Step
Poor immunogenicity of the antigen* Incorporate an Adjuvant: Test a panel of adjuvants to identify one that enhances the specific type of immune response desired (e.g., Th1 for cellular immunity, Th2 for humoral immunity).[5][6] Consider TLR agonists (e.g., CpG, MPLA) or oil-in-water emulsions (e.g., MF59, AS03).[5][] * Antigen Engineering: If using a subunit vaccine, consider displaying the epitope on a nanoparticle or VLP platform to increase its valency and recognition by B-cells.[1][9] For HA-based antigens, consider using a "headless" stalk domain to eliminate the immunodominant head region.[10]
Suboptimal vaccine delivery route* Explore Alternative Routes: If intramuscular injection yields a poor response, consider intranasal delivery to induce mucosal immunity, which can be a first line of defense against respiratory viruses.[20][21]
Insufficient T-cell help* Include T-cell Epitopes: Ensure your vaccine construct includes well-characterized, conserved T-helper epitopes to provide adequate help to B-cells for antibody production.[22]
Problem 2: Lack of Cross-Reactivity Against Different Influenza Strains
Possible Cause Troubleshooting Step
Immune response is too specific to the vaccine strain* Target Multiple Conserved Epitopes: Design a vaccine that incorporates conserved epitopes from multiple influenza proteins (e.g., HA stalk, M2e, NA).[22][23] This can broaden the immune response. * Utilize a Mosaic Nanoparticle Approach: Displaying hemagglutinins from different strains on a single nanoparticle can induce a broader antibody response.[9]
Dominance of non-neutralizing antibodies* Refine Epitope Selection: Use structural biology and computational approaches to identify and select epitopes known to elicit broadly neutralizing antibodies.[2] * Assess Antibody Functionality: Beyond ELISA, perform functional assays like hemagglutination inhibition (HAI) and microneutralization assays to determine the neutralizing capacity of the induced antibodies.
Problem 3: Weak T-Cell Response to Conserved Internal Proteins
Possible Cause Troubleshooting Step
Poor antigen processing and presentation for T-cell epitopes* Optimize Adjuvant Selection: Certain adjuvants, like saponin-based ones or some TLR agonists, are known to promote stronger cellular immunity.[][24] * Utilize a Different Vaccine Platform: Viral vectors (e.g., adenovirus-based) or DNA/mRNA vaccines can be very effective at inducing robust T-cell responses.[10]
Epitopes are not presented by the MHC alleles of the animal model* Use Immunoinformatics to Select Epitopes: Predict and select T-cell epitopes that are likely to bind to a broad range of MHC alleles.[11] * Test in HLA-Transgenic Models: If possible, use animal models that express human leukocyte antigen (HLA) molecules to better predict immunogenicity in humans.[11]

Quantitative Data Summary

Table 1: Comparison of Adjuvant Effects on Immune Response to Conserved Epitopes

AdjuvantTypeKey Mechanism of ActionObserved Effect on Conserved Epitope Immunogenicity
Alum (Aluminum salts) Mineral SaltEnhances antigen uptake, induces IL-1β release.[5]Boosts antibody responses, but may skew towards a Th2 response.[24]
MF59 Oil-in-water emulsionInduces chemokine and cytokine release, promotes a Th2-biased response.[5]Licensed for use in seasonal flu vaccines for the elderly, shown to enhance antibody responses.[6][]
AS03 Oil-in-water emulsionSimilar to MF59, triggers a local innate immune response.[5][]Has been used in pandemic influenza vaccines and shown to induce strong B and T-cell responses.[6]
TLR Agonists (e.g., CpG, MPLA) PRR AgonistsActivate Toll-like receptors, promoting a Th1-biased response and cellular immunity.[5][25]Can enhance both humoral and cellular immunity, with potential for inducing cross-protective responses.[5]
Saponins (e.g., QS-21) Natural CompoundInduces both humoral and cellular immunity.[]Has been evaluated in clinical trials and shown promise in H7N9 vaccine candidates.[]

Table 2: Efficacy of Different Vaccine Platforms Targeting Conserved Epitopes in Preclinical Models

Vaccine PlatformTarget Epitope(s)Animal ModelKey Finding
Protein Nanoparticles HA stalk, M2e, NPMiceInduced broad protection against homo- and heterosubtypic influenza A viruses.[5]
mRNA-LNP HA stalk, NA, M2, NPMiceInduced robust immune responses and provided broad protection.[5]
Virus-Like Particles (VLPs) HA, M2, NAMiceCan display various immunogens, but may require adjuvants to enhance immunogenicity.[7]
Peptide Nanoparticles HA stalk, M2eMiceCombining stem and M2e antigens increased survival to 90% against lethal challenge.[22]
Computationally Designed Nanoparticles Quadrivalent HAMice, Ferrets, Non-human primatesElicited antibody responses equivalent to or better than commercial vaccines and induced broad protection against heterologous viruses.[9]

Experimental Protocols

Key Experiment: Enzyme-Linked Immunosorbent Assay (ELISA) to Measure Antibody Response to Conserved Epitopes

Objective: To quantify the titer of antibodies specific to a conserved influenza epitope (e.g., HA stalk, M2e) in serum samples from immunized animals.

Methodology:

  • Antigen Coating:

    • Dilute the purified recombinant conserved antigen (e.g., headless HA, M2e peptide) to a concentration of 1-5 µg/mL in a coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the antigen solution to each well of a 96-well high-binding ELISA plate.

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Serum Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the serum samples (and a negative control serum) in dilution buffer (blocking buffer with 0.05% Tween-20). A typical starting dilution is 1:100.

    • Add 100 µL of each serum dilution to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate five times with wash buffer.

    • Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) in dilution buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark until a color change is observed (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

    • The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background (e.g., 2-3 times the optical density of the negative control).

Visualizations

Experimental_Workflow_for_Vaccine_Efficacy_Testing cluster_0 Vaccine Formulation cluster_1 Immunization & Challenge cluster_2 Immune Response Analysis cluster_3 Outcome Assessment Vaccine Vaccine Candidate (e.g., Nanoparticle + Conserved Epitope) Formulation Final Vaccine Formulation Vaccine->Formulation Combine with Adjuvant Adjuvant (e.g., TLR agonist) Adjuvant->Formulation Immunization Animal Immunization (e.g., Mice) Formulation->Immunization Challenge Lethal Influenza Virus Challenge Immunization->Challenge After immunization schedule Serum Serum Collection Immunization->Serum Splenocytes Splenocyte Isolation Immunization->Splenocytes Survival Survival Rate Challenge->Survival Weight Body Weight Change Challenge->Weight Viral_Load Lung Viral Titer Challenge->Viral_Load ELISA Antibody Titer (ELISA) Serum->ELISA ELISpot T-cell Response (ELISpot) Splenocytes->ELISpot

Caption: Workflow for preclinical evaluation of a universal influenza vaccine candidate.

Adjuvant_Signaling_Pathway cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Cell Activation TLR Toll-like Receptor (TLR) MyD88 MyD88 Adaptor Protein TLR->MyD88 Activates Adjuvant TLR Agonist Adjuvant Adjuvant->TLR Binds to NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Induces Transcription Upregulation Upregulation of Co-stimulatory Molecules (CD80/CD86) NFkB->Upregulation T_Cell T-Helper Cell Cytokines->T_Cell Promote Differentiation Upregulation->T_Cell Co-stimulates

Caption: Simplified signaling pathway for a TLR agonist adjuvant in an APC.

Logical_Relationship_Troubleshooting Start Low Antibody Titer to Conserved Epitope Q1 Is an adjuvant being used? Start->Q1 A1_Yes Consider a different class of adjuvant (e.g., switch from alum to TLR agonist) Q1->A1_Yes Yes A1_No Incorporate an adjuvant (e.g., MF59, AS03) Q1->A1_No No Q2 How is the antigen presented? A1_Yes->Q2 A1_No->Q2 A2_Soluble Switch to a nanoparticle or VLP platform to increase antigen valency Q2->A2_Soluble Soluble Protein A2_Platform Optimize antigen density or orientation on the platform Q2->A2_Platform Platform-based End Re-evaluate Antibody Titer A2_Soluble->End A2_Platform->End

Caption: Troubleshooting logic for low antibody titers against conserved epitopes.

References

Technical Support Center: Addressing Off-Target Effects in In Vivo Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address off-target effects in your in vivo cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the difference between on-target and off-target cytotoxicity in in vivo assays?

A1: On-target cytotoxicity refers to the intended toxic effect of a therapeutic agent on its designated target, such as the killing of tumor cells that express a specific antigen.[1][2][3] In contrast, off-target cytotoxicity describes unintended harmful effects on cells or tissues that are not the intended target.[1][2] These effects can arise from the therapeutic agent binding to and affecting other molecules or pathways in the body.[1][2]

Q2: What are some common manifestations of off-target cytotoxicity in animal models?

A2: Off-target effects can manifest in various ways, including:

  • Immunotoxicity: Unintended suppression or activation of the immune system. This can include cytokine release syndrome (CRS), which is a systemic inflammatory response.[4][5][6][7][8]

  • Organ-specific toxicity: Damage to vital organs such as the liver (hepatotoxicity), kidneys (nephrotoxicity), or heart (cardiotoxicity).[9][10][11][12]

  • Hematological toxicity: Adverse effects on blood cells, leading to conditions like anemia or thrombocytopenia.

  • Neurological toxicity: Damage to the nervous system, which can result in a range of clinical signs.

Q3: How can I distinguish between on-target, off-tumor toxicity and true off-target toxicity?

A3: This is a critical distinction. On-target, off-tumor toxicity occurs when the therapeutic agent binds to its intended target, but that target is also expressed on healthy tissues, leading to their damage. True off-target toxicity happens when the agent interacts with unintended molecules.

To differentiate between them, you can:

  • Assess target expression: Analyze the expression of the intended target in the affected healthy tissues using techniques like immunohistochemistry (IHC) or quantitative PCR (qPCR).

  • Use knockout/knockdown models: If the toxicity persists in an animal model where the intended target has been genetically removed (knocked out) or its expression reduced (knocked down), it strongly suggests an off-target effect.[13][14]

  • Employ non-targeted control agents: A control therapeutic that has a similar structure but lacks the target-binding domain can help determine if the toxicity is related to the target engagement.

Troubleshooting Guides

Issue 1: Unexpected animal morbidity or mortality during the study.

  • Possible Cause: Severe off-target toxicity, such as a cytokine storm or acute organ failure.

  • Troubleshooting Steps:

    • Perform a thorough necropsy: A detailed post-mortem examination by a veterinary pathologist is crucial to identify the affected organs and the nature of the pathology.[15][16][17]

    • Collect tissues for histopathology: Preserve tissues from all major organs in formalin for histological analysis to identify cellular damage.

    • Analyze blood samples: If possible, collect blood at the time of moribundity or death to analyze for markers of organ damage (e.g., liver enzymes), hematological changes, and cytokine levels.

    • Review dosing and administration: Ensure that the dose and route of administration were correct and that there were no errors in formulation.

    • Consider a dose-range-finding study: If not already done, a preliminary study with a wider range of doses can help identify a maximum tolerated dose (MTD).[18]

Issue 2: Observation of organ-specific toxicity (e.g., elevated liver enzymes).

  • Possible Cause: Direct off-target effect on the organ, or indirect effects due to systemic inflammation.

  • Troubleshooting Steps:

    • Histopathological Examination: Detailed microscopic examination of the affected organ is essential to characterize the type and extent of injury.[9][10][11][12]

    • Immunohistochemistry (IHC): Use IHC to determine if the therapeutic agent is accumulating in the affected organ and to assess the expression of the intended target and markers of cellular stress or apoptosis.

    • In vitro assays: Use cell lines derived from the affected organ to assess the direct cytotoxic potential of the compound.

    • Metabolomics and Proteomics: Analyze tissue or biofluid samples to identify perturbed metabolic and signaling pathways, which can provide clues about the mechanism of toxicity.[19]

Issue 3: Suspected immunotoxicity, such as signs of a systemic inflammatory response.

  • Possible Cause: Cytokine release syndrome (CRS) or other immune-mediated off-target effects.

  • Troubleshooting Steps:

    • Cytokine Profiling: Measure the levels of a panel of pro-inflammatory cytokines (e.g., IL-6, IFN-γ, TNF-α) in the plasma or serum of the animals at various time points after dosing.[7][8]

    • Flow Cytometry: Analyze immune cell populations in the blood and lymphoid organs to look for changes in cell numbers, activation markers, or the emergence of specific cell subsets.

    • T-dependent Antibody Response (TDAR) Assay: This is a gold-standard functional assay to assess potential immunosuppressive effects of a compound.[20][21][22][23]

    • Humanized Mouse Models: For therapeutics with human-specific targets, humanized mouse models (engrafted with human immune cells) can provide a more predictive model for assessing CRS.[4][5][6][8]

Data Presentation

Table 1: Example Histopathology Scoring for Drug-Induced Liver Injury in Mice

ScoreDescription of Histopathological Findings
0No observable abnormalities.
1Minimal centrilobular necrosis, affecting only a few individual hepatocytes.
2Mild centrilobular necrosis with involvement of up to 25% of the lobule.
3Moderate centrilobular necrosis affecting 25-50% of the lobule.
4Marked centrilobular necrosis affecting 50-75% of the lobule.
5Severe, diffuse necrosis affecting more than 75% of the lobule.

This is an example scoring system and may need to be adapted based on the specific study and observed pathology.[10]

Table 2: Example Cytokine Panel for In Vivo CRS Assessment

CytokinePotential Role in CRS
IL-6Central mediator of fever and inflammation.
IFN-γKey pro-inflammatory cytokine produced by T cells and NK cells.
TNF-αPotent pro-inflammatory cytokine involved in systemic inflammation.
IL-2T cell growth factor that can contribute to T cell activation.
IL-10An anti-inflammatory cytokine that can be elevated in response to inflammation.
IL-1βA potent pro-inflammatory cytokine.

Experimental Protocols

1. T-Dependent Antibody Response (TDAR) Assay in Mice

This assay evaluates the potential for a test compound to suppress the humoral immune response to a T-cell-dependent antigen, such as Keyhole Limpet Hemocyanin (KLH).

  • Materials:

    • Female BALB/c mice (or other appropriate strain)

    • Keyhole Limpet Hemocyanin (KLH)

    • Test compound and vehicle control

    • Alum adjuvant (optional)

    • Materials for blood collection and serum separation

    • ELISA or cytometric bead array (CBA) kit for detecting anti-KLH antibodies (IgM and IgG)

  • Methodology:

    • Acclimatization: Acclimatize animals for at least one week before the start of the study.

    • Dosing: Administer the test compound or vehicle to the animals according to the planned dosing regimen.

    • Immunization: On a designated day (e.g., day 14 of dosing), immunize the mice with KLH (e.g., 100 µg intraperitoneally), often with an adjuvant like alum.

    • Blood Collection: Collect blood samples at baseline (before immunization) and at specified time points after immunization (e.g., days 7, 14, and 21) to measure the primary and secondary antibody responses.

    • Antibody Titer Measurement: Separate serum from the blood samples and measure the levels of anti-KLH IgM and IgG antibodies using ELISA or CBA.[20][22]

    • Data Analysis: Compare the antibody titers between the test compound-treated groups and the vehicle control group. A significant decrease in antibody levels in the treated groups indicates immunosuppression.

2. In Vivo Cytokine Release Syndrome (CRS) Assay in Humanized Mice

This assay is used to assess the potential of a therapeutic agent to induce a cytokine storm in a model that incorporates a human immune system.

  • Materials:

    • Immunodeficient mice (e.g., NOD-scid IL2rγnull or NSG)

    • Human peripheral blood mononuclear cells (PBMCs)

    • Test compound and vehicle control

    • Positive control (e.g., anti-CD3 antibody, OKT3)[4][5]

    • Materials for intravenous injection and blood collection

    • Multiplex cytokine assay kit (e.g., Luminex-based) for human cytokines

  • Methodology:

    • Humanization: Engraft the immunodeficient mice with human PBMCs via intravenous injection.[4][5][6] Allow a few days for the human immune cells to establish.

    • Dosing: Administer the test compound, vehicle control, or positive control to the humanized mice.

    • Monitoring: Closely monitor the animals for clinical signs of CRS, such as hunched posture, ruffled fur, and a drop in body temperature.

    • Blood Collection: Collect blood at various time points after dosing (e.g., 2, 6, 24, and 48 hours).

    • Cytokine Analysis: Separate plasma or serum and measure the concentrations of a panel of human cytokines using a multiplex assay.[7][8]

    • Data Analysis: Compare the cytokine levels in the test compound-treated group to the vehicle control group. A significant elevation in pro-inflammatory cytokines indicates a risk of CRS.

Visualizations

experimental_workflow cluster_preclinical Preclinical In Vivo Study cluster_analysis Analysis of Off-Target Effects cluster_interpretation Interpretation and Next Steps start Administer Test Compound to Animal Models observe Observe for Clinical Signs (e.g., morbidity, weight loss) start->observe collect Collect Blood and Tissues observe->collect histopath Histopathology (Organ Toxicity) collect->histopath immuno Immunotoxicity Assays (CRS, TDAR) collect->immuno biochem Clinical Chemistry & Hematology collect->biochem deconvolute Deconvolute On-Target vs. Off-Target Effects histopath->deconvolute immuno->deconvolute biochem->deconvolute risk Risk Assessment deconvolute->risk decision Go/No-Go Decision or Compound Optimization risk->decision

Caption: Workflow for Investigating Off-Target Cytotoxicity In Vivo.

troubleshooting_workflow cluster_initial_assessment Initial Assessment cluster_investigation Detailed Investigation cluster_conclusion Conclusion start Unexpected Toxicity Observed in In Vivo Study necropsy Perform Necropsy and Gross Pathology start->necropsy review_protocol Review Dosing, Formulation, and Protocol start->review_protocol histology Histopathology of Affected Organs necropsy->histology blood_analysis Analyze Blood for Cytokines & Biomarkers necropsy->blood_analysis target_expression Assess Target Expression in Affected Tissues (IHC) histology->target_expression blood_analysis->target_expression on_target On-Target, Off-Tumor Toxicity target_expression->on_target Target Expressed off_target True Off-Target Toxicity target_expression->off_target Target Not Expressed

Caption: Troubleshooting Workflow for Unexpected In Vivo Toxicity.

crs_pathway drug Therapeutic Agent (e.g., Bi-specific Antibody) t_cell T Cell drug->t_cell Activation apc Antigen Presenting Cell (e.g., Macrophage) drug->apc Activation cytokines Cytokine Release (IL-6, IFN-γ, TNF-α) t_cell->cytokines apc->cytokines crs Cytokine Release Syndrome (Systemic Inflammation, Organ Dysfunction) cytokines->crs

Caption: Simplified Signaling Pathway of Cytokine Release Syndrome.

References

selecting the best adjuvant to improve NP (147-155) immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal adjuvant to improve the immunogenicity of the influenza nucleoprotein (NP) peptide (147-155). The information is presented in a question-and-answer format to address specific challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Why is an adjuvant necessary for the NP (147-155) peptide?

A1: Short synthetic peptides like NP (147-155) are often poorly immunogenic on their own. They require an adjuvant to effectively stimulate an immune response, particularly the cytotoxic T-lymphocyte (CTL) response necessary for clearing virus-infected cells. Adjuvants enhance the immune response by activating antigen-presenting cells (APCs), such as dendritic cells (DCs), promoting cytokine production, and ensuring a robust and lasting immune memory.

Q2: What are the most promising adjuvants for the NP (147-155) peptide?

A2: Several adjuvants have shown promise in enhancing the immunogenicity of the NP (147-155) peptide. The choice of adjuvant can significantly impact the magnitude and quality of the induced immune response. Based on preclinical studies, promising candidates include:

  • Lipopeptides: Covalently linking lipid moieties, such as palmitic acid or Pam2Cys, to the peptide creates a self-adjuvanting molecule that can potently stimulate CTL responses.

  • CpG Oligodeoxynucleotides (ODN): These synthetic DNA molecules are Toll-like receptor 9 (TLR9) agonists that effectively induce a Th1-biased immune response, which is crucial for CTL activation. The combination of CpG with alum has been shown to be particularly effective.

  • Heat Shock Protein gp96: This protein acts as a natural adjuvant, chaperoning the peptide and facilitating its cross-presentation by DCs to activate CD8+ T cells.

Q3: How do I measure the immunogenicity of my NP (147-155) vaccine formulation?

A3: The primary goal of an NP (147-155)-based vaccine is to induce a strong CTL response. Key immunological assays to assess this include:

  • IFN-γ ELISPOT: This assay quantifies the number of NP (147-155)-specific T cells that secrete IFN-γ, a key cytokine in the anti-viral immune response.

  • In Vivo Cytotoxicity Assay: This is a functional assay that directly measures the ability of immunized animals to kill target cells pulsed with the NP (147-155) peptide.

  • Intracellular Cytokine Staining (ICS): This flow cytometry-based assay can identify and quantify NP (147-155)-specific CD8+ T cells that produce IFN-γ and other effector cytokines like TNF-α.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or undetectable NP (147-155)-specific T cell response (e.g., low IFN-γ ELISPOT counts) 1. Suboptimal adjuvant or dose. 2. Inefficient delivery of the peptide to APCs. 3. Peptide degradation. 4. Inappropriate immunization route or schedule.1. Test a panel of adjuvants (e.g., lipopeptide, CpG/alum, gp96) and titrate the adjuvant dose. 2. Consider using a delivery system like liposomes or formulating the peptide as a lipopeptide to enhance uptake by APCs. 3. Ensure proper storage and handling of the peptide. Consider modifications to improve stability. 4. Optimize the immunization route (e.g., subcutaneous, intramuscular) and the prime-boost interval.
High variability in immune responses between individual animals 1. Inconsistent vaccine preparation or administration. 2. Genetic variability within the animal colony.1. Ensure consistent and accurate formulation and administration of the vaccine. 2. Use a sufficient number of animals per group to account for biological variation.
CTLs are generated, but there is no protection against viral challenge 1. The magnitude of the CTL response is insufficient. 2. The CTLs are not trafficking to the site of infection (e.g., the lungs). 3. The viral challenge dose is too high.1. Select a more potent adjuvant or optimize the vaccine formulation to increase the number of CTLs. 2. Consider a mucosal immunization route (e.g., intranasal) to induce resident memory T cells in the respiratory tract. 3. Titrate the viral challenge dose to an appropriate level.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies evaluating different adjuvants with the NP (147-155) peptide.

Table 1: Comparison of Adjuvant Efficacy for NP (147-155) Peptide Immunization in Mice

AdjuvantAnimal ModelKey Outcome MeasureResult
Lipopeptide (with two palmitic acids) BALB/c miceIn vivo cytotoxicitySignificant lysis of NP (147-155)-pulsed target cells; induction of long-term memory CTLs.[1]
CpG ODN BALB/c miceCTL responseModest induction of NP (147-155)-specific CTLs.[2]
CpG ODN + Alum BALB/c miceCTL responseStronger induction of NP (147-155)-specific CTLs compared to CpG alone.[2]
gp96 BALB/c miceSurvival after lethal influenza challenge50% survival rate in mice immunized with NP (147-155) and gp96.[2][3]

Table 2: IFN-γ ELISPOT and In Vivo Cytotoxicity Data

Vaccine FormulationAnimal ModelIFN-γ Spot Forming Cells (SFCs) / 10^6 splenocytesIn Vivo Specific Lysis (%)
Recombinant NP (90 µg) BALB/c mice~5017%
Recombinant Vaccinia Virus expressing NP BALB/c mice~10045%

Data adapted from a study comparing recombinant NP protein with a vaccinia virus vector expressing NP.[4]

Experimental Protocols

IFN-γ ELISPOT Assay
  • Plate Coating: Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized mice.

  • Cell Plating: Add 2.5 x 10^5 to 5 x 10^5 splenocytes per well.

  • Stimulation: Add the NP (147-155) peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (medium alone) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.

  • Development: Add streptavidin-alkaline phosphatase and then the substrate to develop the spots.

  • Analysis: Count the spots using an ELISPOT reader.

In Vivo Cytotoxicity Assay
  • Target Cell Preparation:

    • Harvest splenocytes from naïve, syngeneic mice.

    • Divide the cells into two populations.

    • Pulse one population with the NP (147-155) peptide (1-10 µg/mL) for 1 hour at 37°C. Leave the other population unpulsed.

    • Label the peptide-pulsed cells with a high concentration of CFSE (e.g., 5 µM) and the unpulsed cells with a low concentration of CFSE (e.g., 0.5 µM).

  • Cell Injection: Mix the two labeled cell populations at a 1:1 ratio and inject intravenously into immunized and control mice.

  • Analysis:

    • After 4-18 hours, harvest spleens from the recipient mice.

    • Analyze the splenocytes by flow cytometry to distinguish the two target cell populations based on their CFSE fluorescence intensity.

    • Calculate the percentage of specific lysis using the following formula: [1 - (% CFSE-high in immunized / % CFSE-low in immunized) / (% CFSE-high in control / % CFSE-low in control)] x 100.[5]

Signaling Pathways and Experimental Workflows

Adjuvant Signaling Pathways for CTL Induction

Adjuvants like lipopeptides and CpG ODN activate dendritic cells through specific Toll-like receptors (TLRs), initiating signaling cascades that lead to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, which are essential for the activation of CD8+ T cells.

Adjuvant_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Activation cluster_APC_presentation TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 TLR9 TLR9 (Endosome) TLR9->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-12, Type I IFN) NFkB->Cytokines CoStim Upregulation of Co-stimulatory Molecules (CD80, CD86) NFkB->CoStim CD8 Naive CD8+ T-Cell Cytokines->CD8 Signal 3 CoStim->CD8 Signal 2 Lipo Lipopeptide (e.g., Pam2Cys) Lipo->TLR2 CpG CpG ODN CpG->TLR9 CTL Cytotoxic T-Lymphocyte (CTL) CD8->CTL Activation & Differentiation MHC MHC Class I + NP (147-155) MHC->CD8 Signal 1 (TCR)

Caption: Adjuvant signaling through TLRs on APCs leads to CTL activation.

Experimental Workflow for Adjuvant Testing

The following diagram outlines a typical experimental workflow for comparing the efficacy of different adjuvants for the NP (147-155) peptide.

Experimental_Workflow start Start: Select Adjuvants formulate Formulate NP (147-155) Peptide with Different Adjuvants start->formulate immunize Immunize Mice (e.g., BALB/c) formulate->immunize collect Collect Splenocytes (e.g., Day 10 post-boost) immunize->collect challenge Optional: Viral Challenge immunize->challenge assays Perform Immunological Assays collect->assays elispot IFN-γ ELISPOT assays->elispot cytotoxicity In Vivo Cytotoxicity Assay assays->cytotoxicity analyze Analyze Data and Compare Adjuvant Efficacy elispot->analyze cytotoxicity->analyze challenge->analyze end End: Select Best Adjuvant analyze->end

Caption: Workflow for comparing adjuvant efficacy for NP (147-155).

References

Technical Support Center: Managing Impurities in Commercial Synthetic Peptides for Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for identifying, understanding, and mitigating the effects of impurities in commercial synthetic peptides used in immunology research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in commercial synthetic peptides?

A: Commercial synthetic peptides can contain several types of impurities originating from the synthesis process, subsequent purification, and handling. The primary categories are:

  • Synthesis-Related Impurities: These arise during solid-phase peptide synthesis. They include deletion sequences (peptides missing one or more amino acids), truncated sequences, and peptides with incompletely removed protecting groups.[1][2][3]

  • Product-Related Impurities: These are chemical modifications of the target peptide, such as deamidation (of asparagine or glutamine), oxidation (of methionine or cysteine), and aggregation.[1]

  • Contaminants: These are not directly related to the peptide sequence itself.

    • Trifluoroacetic Acid (TFA): TFA is a strong acid widely used for cleaving the peptide from the synthesis resin and in HPLC purification.[4][5][6] Residual TFA remains as a counterion bound to positively charged residues.

    • Endotoxins (Lipopolysaccharides): These are components of gram-negative bacteria cell walls and can contaminate peptides during synthesis and handling, particularly in aqueous solutions.[4][7][8][9]

    • Cross-Contamination: In rare cases, a peptide batch can be contaminated with small amounts of another, unrelated peptide, often one that is commonly used and highly immunogenic.[10][11][12][13]

Q2: How can these impurities affect my immunology experiments?

A: Impurities can have significant and often confounding effects on immunological assays, leading to unreliable or misleading results.

  • TFA: Residual TFA can inhibit cell proliferation and induce cell death, particularly in sensitive cell-based assays, leading to false-negative results or high background toxicity.[4][6][14]

  • Endotoxins: Even at very low concentrations, endotoxins are potent activators of the innate immune system via Toll-like receptor 4 (TLR4).[7] This can cause non-specific activation of antigen-presenting cells (like macrophages and dendritic cells), leading to the release of inflammatory cytokines (e.g., IL-1, TNF-α), and polyclonal T-cell expansion.[4][7][9] This can result in false-positive signals in assays like ELISpot or cytokine release assays.

  • Peptidic Impurities: Truncated or modified peptide sequences can sometimes bind to MHC molecules, potentially leading to weak, cross-reactive, or unexpected T-cell responses.[3][10]

  • Cross-Contaminating Peptides: Contamination with a highly immunogenic peptide (e.g., from a common virus like CMV or EBV) can elicit strong, specific T-cell responses in donor cells, leading to a clear false-positive result that is mistakenly attributed to the target peptide.[10][11][15]

Q3: What peptide purity level do I need for my immunology research?

A: The required purity level depends on the sensitivity and nature of your application. Using a peptide with appropriate purity is a critical factor for success while balancing budgetary constraints.[16]

Purity LevelRecommended Applications in ImmunologyRationale
>98% In-vivo studies, clinical trials, structural studies (NMR, Crystallography).[17][18]Minimizes toxicity and off-target effects in living organisms. Ensures the highest accuracy for structural and quantitative studies.
>95% Quantitative in-vitro assays (e.g., quantitative ELISpot, flow cytometry-based T-cell activation assays), receptor-ligand interaction studies, enzyme kinetics.[16][17][18][19]Necessary for accurate and reproducible quantitative data where minor impurities could interfere with the signal.
>85% Semi-quantitative or qualitative assays like epitope mapping, standard T-cell proliferation assays, generating polyclonal antibodies, and non-quantitative Western Blot blocking.[16][18][19]Sufficient for applications where the primary goal is to detect a response, and minor off-target effects are less critical.
>75% Initial screening, ELISA testing, and producing antigens for polyclonal antibody production.[16][19]Cost-effective option for preliminary experiments where high purity is not essential.
Crude/Desalted Not generally recommended for immunology cell-based assays. Suitable for first-pass, non-sensitive screening.[16][18]Contains a high percentage of various impurities that can lead to high background signals or cellular toxicity.

Section 2: Troubleshooting Guide

This section addresses common problems encountered in immunological assays that may be linked to peptide quality.

Problem 1: High background or non-specific cell activation/cytokine release in my negative control wells.
Potential Cause Troubleshooting Step
Endotoxin (B1171834) Contamination This is a primary suspect. Endotoxins activate APCs, leading to widespread, non-specific cytokine release.[4][7]
Solution: 1. Test your peptide stock for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. 2. Purchase peptides with guaranteed low endotoxin levels (e.g., ≤ 0.01 EU/µg) for sensitive applications.[4] 3. Ensure all buffers and labware are endotoxin-free.
Peptide Aggregation Aggregated peptides can be phagocytosed by APCs, leading to activation and inflammatory responses.
Solution: 1. Review peptide solubility guidelines; you may be using an inappropriate solvent.[4] 2. Use a solubility test to determine the optimal buffer.[4] 3. Before use, centrifuge the peptide solution at high speed and use the supernatant.
Problem 2: My experimental results are inconsistent between different peptide batches.
Potential Cause Troubleshooting Step
Variable Net Peptide Content (NPC) The gross weight of a lyophilized peptide powder includes the peptide, bound water, and counterions (like TFA).[17] NPC can vary significantly between batches even if purity is the same.
Solution: 1. Always prepare stock solutions based on the NPC provided on the certificate of analysis, not the gross weight. 2. If NPC is not provided, request an amino acid analysis from the vendor to determine the exact peptide concentration.
Different Impurity Profiles Even with the same nominal purity, the specific types and amounts of peptidic impurities can differ between synthesis batches, potentially altering biological activity.[3][17]
Solution: 1. When publishing critical data, consider analyzing different batches with HPLC-MS to compare impurity profiles. 2. If a specific batch gives an unexpected (but interesting) result, re-order the same peptide and a higher purity version to see if the effect is reproducible.[3]
Peptide Degradation Improper storage has led to the degradation of one batch but not another.[4]
Solution: 1. Always store lyophilized peptides at -20°C or -80°C, protected from light.[4] 2. Avoid repeated freeze-thaw cycles by aliquoting peptide stocks.[4][14]
Problem 3: Unexpected T-cell response to a peptide in supposedly negative control donors.
Potential Cause Troubleshooting Step
Cross-Contamination with a Common Antigen The peptide may be contaminated with a highly immunogenic peptide from a common pathogen (e.g., CMV, EBV) to which many donors have pre-existing immunity.[10][11][12][13] This has been documented even at contamination levels of ~1%.[10][11]
Solution: 1. Analyze the peptide lot via mass spectrometry to search for masses corresponding to common viral peptides. 2. Test the responding T-cells for reactivity against a panel of common viral peptides to identify the true specificity. 3. Order a fresh, high-purity synthesis of the peptide from a reliable vendor and re-test.
Problem 4: Poor cell viability or inhibition of proliferation in culture.
Potential Cause Troubleshooting Step
High TFA Concentration Residual TFA from synthesis/purification can lower the pH of your culture medium and be directly cytotoxic, inhibiting cell proliferation.[4][6]
Solution: 1. For highly sensitive assays, perform a TFA salt exchange to replace it with a more biocompatible counterion like acetate (B1210297) or hydrochloride (HCl).[5][6] 2. Alternatively, purchase peptides where this exchange has already been performed by the manufacturer.
Peptide Insolubility The peptide may be precipitating out of solution at the concentration used, and these precipitates can be toxic to cells.[4]
Solution: 1. Ensure the peptide is fully dissolved before adding to the cell culture. Follow vendor solubility guidelines.[4] 2. Test a range of lower concentrations to see if toxicity is dose-dependent.

Section 3: Visual Guides & Workflows

Workflow for Peptide Quality Control

This diagram outlines a standard workflow for receiving and qualifying a new synthetic peptide before use in critical immunology experiments.

Peptide_QC_Workflow cluster_receiving Step 1: Receiving & Initial Checks cluster_prep Step 2: Preparation & Storage cluster_validation Step 3: Validation (for critical assays) A Receive Peptide B Review Certificate of Analysis (Purity, Mass, NPC) A->B C Perform Solubility Test (if sequence is hydrophobic) B->C D Reconstitute in Appropriate Solvent (Based on NPC) C->D E Aliquot & Store at -80°C D->E F Analytical Validation E->F If required I Biological Validation E->I If required G Confirm Mass (MS) F->G H Confirm Purity (HPLC) F->H M Proceed with Experiment G->M H->M J Test with Positive Control Cells I->J K Test with Negative Control Cells I->K J->M K->M L Check for Endotoxin (LAL Assay) L->M

Caption: Workflow for receiving and validating synthetic peptides.

Troubleshooting Decision Tree for Unexpected T-Cell Activity

This decision tree helps diagnose the root cause of unexpected positive results in T-cell assays.

Troubleshooting_Tree A Unexpected T-Cell Activity Observed B Is the response widespread across most donors/replicates? A->B C Likely Non-Specific Activation B->C Yes E Is the response restricted to specific donors/HLA types? B->E No D Test for Endotoxins in peptide stock C->D F Likely a Specific Response to a Contaminant E->F Yes K Response Persists. Consider other experimental variables. E->K No G Analyze peptide by Mass Spec for common viral peptide masses F->G H Re-test with new, higher purity batch of the same peptide G->H I Response Disappears? H->I J Original peptide was contaminated. Problem Solved. I->J Yes I->K No

Caption: Decision tree for troubleshooting unexpected T-cell responses.

Section 4: Key Experimental Protocols

Protocol 1: Trifluoroacetic Acid (TFA) to Hydrochloride (HCl) Salt Exchange

This protocol is used to replace the TFA counterion, which can be cytotoxic, with the more biologically compatible chloride ion.[5][20][21]

Materials:

  • Lyophilized peptide with TFA salt

  • 100 mM Hydrochloric Acid (HCl), sterile

  • Sterile, nuclease-free water

  • Liquid nitrogen

  • Lyophilizer

Methodology:

  • Dissolve the peptide in sterile, nuclease-free water at a concentration of approximately 1-2 mg/mL.[5]

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.[5][21] A concentration between 2 mM and 10 mM is generally effective.[5]

  • Allow the solution to stand at room temperature for at least 1 minute to facilitate the ion exchange.[5][20]

  • Flash-freeze the solution in liquid nitrogen.[5][20]

  • Lyophilize the frozen solution overnight until all liquid is removed, yielding a dry peptide hydrochloride salt powder.[5][20]

  • To ensure complete exchange, repeat the cycle: re-dissolve the lyophilized powder in a 10 mM HCl solution, freeze, and lyophilize again.[5] Two to three cycles are recommended for thorough TFA removal.[5][20]

  • After the final lyophilization, reconstitute the peptide in your desired sterile buffer for experimental use.

Protocol 2: Peptide Purity and Identity Verification by LC-MS

This protocol provides a general framework for using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the purity and identity of a synthetic peptide.

Materials:

  • Synthesized peptide

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Acetonitrile with 0.1% Formic Acid

  • LC-MS system (e.g., UPLC coupled to a QDa or other mass spectrometer)[1]

  • C18 reverse-phase column

Methodology:

  • Sample Preparation: Prepare a stock solution of the peptide at 1-2 mg/mL in water or a suitable solvent.[1] Dilute this stock to an optimal concentration for injection (e.g., 0.1 mg/mL).

  • Liquid Chromatography (LC):

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the peptide sample (e.g., 2 µg mass load).[1]

    • Elute the peptide using a gradient of Solvent B. A typical gradient might be 5% to 65% Solvent B over 20-30 minutes.[22]

    • Monitor the elution profile using a UV detector at ~220 nm (the absorbance wavelength of the peptide bond).[16]

  • Mass Spectrometry (MS):

    • The eluent from the LC is directed into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode to ionize the peptide molecules.[23]

    • Acquire mass spectra across a relevant mass-to-charge (m/z) range.

  • Data Analysis:

    • Purity Assessment: In the UV chromatogram, calculate the area of the main peptide peak as a percentage of the total area of all peaks. This gives the purity as determined by HPLC.[23]

    • Identity Confirmation: In the mass spectrum corresponding to the main peak, identify the m/z values for the different charge states of your peptide. Deconvolute this spectrum to determine the experimental mass of the peptide.

    • Compare the experimental mass to the theoretical (calculated) mass of your target peptide sequence. They should match.

    • Impurity Identification: Analyze smaller peaks in the chromatogram. Obtain their mass spectra to identify potential impurities, such as deletion sequences (lower mass) or peptides with remaining protecting groups (higher mass).[1][22]

References

Validation & Comparative

Validating the Immunogenicity of Influenza NP (147-155) Variants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunogenicity of the wild-type Influenza Nucleoprotein (NP) peptide (147-155) and its variants. The content is supported by experimental data to assist researchers in selecting and validating peptide candidates for influenza vaccine development and immunological studies.

Introduction to Influenza NP (147-155)

The influenza A virus nucleoprotein (NP) is a highly conserved internal protein, making it a key target for universal influenza vaccine strategies. The NP (147-155) peptide, with the sequence TYQRTRALV, is a well-established, immunodominant cytotoxic T-lymphocyte (CTL) epitope in BALB/c mice (H-2K^d^-restricted). This epitope is crucial for inducing cell-mediated immunity, which plays a vital role in clearing viral infections. Understanding the immunogenicity of naturally occurring or synthetically modified variants of this peptide is critical for designing effective T-cell-based vaccines.

Comparison of NP (147-155) Variants

The immunogenicity of a peptide is determined by several factors, primarily its ability to bind to Major Histocompatibility Complex (MHC) class I molecules and the subsequent recognition of the peptide-MHC complex by T-cell receptors (TCRs). Below is a comparison of the wild-type NP (147-155) peptide and its variants based on available experimental data.

MHC-I Binding Affinity of Alanine-Substituted Variants

An alanine (B10760859) scan is a common method to determine the contribution of individual amino acid residues to MHC binding. In a study investigating the interaction of NP (147-155) with the H-2K^d^ molecule, each residue was systematically replaced with alanine, and the binding affinity was measured.

PositionOriginal ResidueVariant ResidueRelative MHC Binding AffinityKey Finding
147 (P1)T (Threonine)A (Alanine)HighNot a primary anchor residue.
148 (P2) Y (Tyrosine) A (Alanine) Significantly Decreased (>100-fold) Critical anchor residue for H-2K^d^ binding.[1]
149 (P3)Q (Glutamine)A (Alanine)HighTolerates substitution.
150 (P4)R (Arginine)A (Alanine)HighTolerates substitution.
151 (P5)T (Threonine)A (Alanine)HighTolerates substitution.
152 (P6)R (Arginine)A (Alanine)HighTolerates substitution.
153 (P7)A (Alanine)--Native residue is Alanine.
154 (P8)L (Leucine)A (Alanine)HighTolerates substitution.
155 (P9)V (Valine)A (Alanine)HighNot a primary anchor residue.

Summary of Findings: The tyrosine at position 2 (P2) is essential for the high-affinity binding of the NP (147-155) peptide to the H-2K^d^ MHC class I molecule.[1] Substitutions at this position are likely to abrogate the peptide's immunogenicity. Other positions appear to be more tolerant of substitution with alanine without a significant loss of MHC binding.

T-Cell Cross-Reactivity with Naturally Occurring Variants

While the core NP (147-155) epitope is highly conserved, variations in the flanking regions and within the broader NP protein can occur. A study on the slightly longer NP (145-156) epitope (DATYQRTRALVR) in humans (HLA-A*68:01-restricted) investigated the impact of natural variation at position 146.

Peptide Variant (Position 146)Frequency in Influenza A StrainsT-Cell Response (IFN-γ production)Conclusion
Alanine (A)89.1%Elicits IFN-γ productionT-cells are cross-reactive among these variants.[2]
Threonine (T)10.9%Elicits IFN-γ productionVariation at this position does not appear to facilitate immune escape.[2]
Valine (V)<0.01%Elicits IFN-γ productionThe core epitope recognition is maintained.[2]

Summary of Findings: T-cells specific for one variant of the NP (145-156) peptide can recognize other naturally occurring variants, indicating a high degree of cross-reactivity.[2] This suggests that the T-cell response is focused on the conserved core of the epitope and that some natural variations may not lead to immune evasion.

Experimental Protocols

To validate the immunogenicity of different Influenza NP (147-155) variants, a series of in vitro and in vivo experiments are recommended.

IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure the activation of T-cells in response to a specific peptide.

Objective: To determine the number of NP (147-155) variant-specific T-cells that secrete Interferon-gamma (IFN-γ) upon stimulation.

Methodology:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Isolate splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) from immunized or influenza-infected animals.

  • Blocking: Wash the plate and block with a blocking solution (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.

  • Cell Stimulation: Add the prepared cells to the wells, followed by the addition of the NP (147-155) variant peptides at a predetermined concentration (e.g., 10 µg/mL). Include a positive control (e.g., PHA or a known immunogenic peptide) and a negative control (medium alone).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase.

  • Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction when distinct spots emerge.

  • Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The results are expressed as Spot-Forming Units (SFU) per million cells.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a powerful technique to identify and phenotype cytokine-producing cells within a heterogeneous population.

Objective: To determine the percentage of CD8+ T-cells that produce IFN-γ in response to stimulation with NP (147-155) variants.

Methodology:

  • Cell Stimulation: Stimulate isolated splenocytes or PBMCs with the NP (147-155) variant peptides for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This allows cytokines to accumulate inside the cell.

  • Surface Staining: Stain the cells with fluorescently-labeled antibodies against cell surface markers, such as CD3 and CD8.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.

  • Intracellular Staining: Stain the permeabilized cells with a fluorescently-labeled antibody against IFN-γ.

  • Flow Cytometry Analysis: Acquire the data on a flow cytometer. Gate on the CD8+ T-cell population and quantify the percentage of cells that are positive for IFN-γ.

In Vivo Cytotoxicity Assay

This assay directly measures the ability of peptide-specific CTLs to kill target cells in a living animal.

Objective: To assess the in vivo cytolytic activity of T-cells induced by immunization with NP (147-155) variants.

Methodology:

  • Target Cell Preparation: Isolate splenocytes from naive, syngeneic mice.

  • Peptide Pulsing and Labeling:

    • Divide the splenocytes into two populations.

    • Pulse one population with the specific NP (147-155) variant peptide and label them with a high concentration of a fluorescent dye (e.g., CFSE^high^).

    • Leave the other population unpulsed (or pulsed with an irrelevant peptide) and label them with a low concentration of the same dye (CFSE^low^).

  • Adoptive Transfer: Mix the two labeled cell populations at a 1:1 ratio and inject them intravenously into mice that have been previously immunized with the NP (147-155) variant.

  • Analysis: After a set period (e.g., 18-24 hours), harvest the spleens from the recipient mice.

  • Flow Cytometry: Analyze the splenocytes by flow cytometry to determine the ratio of CFSE^high^ to CFSE^low^ cells.

  • Calculation: The percentage of specific killing is calculated by comparing the ratio of the two populations in immunized mice to the ratio in control (unimmunized) mice.

Visualizations

Experimental Workflow for Immunogenicity Validation

G cluster_0 Peptide Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 In Vivo Assays Peptide_Synthesis Synthesis of NP (147-155) Variants QC Quality Control (HPLC, Mass Spec) Peptide_Synthesis->QC MHC_Binding MHC-I Binding Assay QC->MHC_Binding Immunization Animal Immunization QC->Immunization ELISpot IFN-γ ELISpot MHC_Binding->ELISpot ICS Intracellular Cytokine Staining (ICS) ELISpot->ICS Data_Analysis Data Analysis & Comparison ICS->Data_Analysis Cytotoxicity In Vivo Cytotoxicity Assay Immunization->Cytotoxicity Challenge Influenza Virus Challenge Immunization->Challenge Cytotoxicity->Challenge Challenge->Data_Analysis

Caption: Workflow for validating the immunogenicity of peptide variants.

T-Cell Receptor Signaling Pathway

G cluster_0 Antigen Presenting Cell (APC) cluster_1 CD8+ T-Cell MHC Peptide-MHC Complex TCR TCR MHC->TCR Recognition Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT Complex ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 Transcription_Factors NF-κB, NFAT, AP-1 DAG_IP3->Transcription_Factors Cytokine_Production IFN-γ Production Transcription_Factors->Cytokine_Production Cytotoxicity CTL Effector Function Transcription_Factors->Cytotoxicity

Caption: Simplified T-cell receptor signaling cascade upon peptide-MHC recognition.

References

A Comparative Guide to Influenza Virus T-Cell Epitopes: NP(147-155) vs. M1 and PA Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the well-characterized influenza A virus nucleoprotein (NP) epitope, NP(147-155), with prominent epitopes from the matrix protein 1 (M1) and polymerase acidic protein (PA). The following sections detail their respective immunogenicity, MHC restriction, and conservation, supported by experimental data. Detailed protocols for key immunological assays are also provided to aid in the design and evaluation of future research.

Data Presentation: A Quantitative Comparison

The following tables summarize the key characteristics of the influenza NP(147-155), M1(58-66), and PA(224-233) epitopes. These epitopes are frequently studied as potential targets for universal influenza vaccines due to their origin from relatively conserved internal viral proteins.

Table 1: Epitope Characteristics

FeatureNP(147-155)M1(58-66)PA(224-233)
Protein Origin Nucleoprotein (NP)Matrix Protein 1 (M1)Polymerase Acidic Protein (PA)
Sequence TYQRTRALVGILGFVFTLSSLENFRAYV
Length 9 amino acids9 amino acids10 amino acids
Primary Function of Protein Viral RNA synthesis, packagingViral assembly, buddingViral RNA transcription and replication

Table 2: Immunogenicity and MHC Restriction

FeatureNP(147-155)M1(58-66)PA(224-233)
Primary Host Species Studied Mouse (BALB/c)Human, Transgenic MiceMouse (C57BL/6)
MHC Restriction H-2Kd[1]HLA-A*02:01[2][3]H-2Db[4][5][6]
Immunogenicity (IFN-γ ELISpot) High (e.g., 756-1712 SFC/106 splenocytes in immunized mice)[1]High (e.g., ~400-900 SFC/106 cells in vaccinated HLA-A2.1 transgenic mice)[7]High (Co-dominant response with NP366-374 in C57BL/6 mice)[8][9]
MHC Binding Affinity (IC50) HighHighHigh

Table 3: Conservation

EpitopeRepresentative Influenza A Strains AnalyzedConservation (%)
NP(147-155) H1N1, H3N2, H5N1>90%
M1(58-66) H1N1, H3N2, H5N1>90%[10]
PA(224-233) H1N1, H3N2, H5N1>90%

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the number of antigen-specific T-cells based on their cytokine secretion.

  • Plate Coating: 96-well polyvinylidene difluoride (PVDF) plates are coated with an anti-IFN-γ monoclonal antibody overnight at 4°C.

  • Cell Preparation: Splenocytes or peripheral blood mononuclear cells (PBMCs) are isolated and prepared as a single-cell suspension.

  • Stimulation: Cells are added to the coated wells along with the peptide epitope of interest (e.g., NP(147-155), M1(58-66), or PA(224-233)) at a concentration of 5-10 µg/mL. A negative control (no peptide) and a positive control (e.g., PHA or a known immunogenic peptide) are included.

  • Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added. This is followed by the addition of streptavidin-alkaline phosphatase and a substrate (e.g., BCIP/NBT), which forms colored spots at the sites of IFN-γ secretion.

  • Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as spot-forming cells (SFC) per million cells.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

This technique identifies and quantifies cytokine-producing cells at a single-cell level.

  • Cell Stimulation: Similar to the ELISpot assay, isolated splenocytes or PBMCs are stimulated with the peptide epitope in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 6-12 hours. This prevents the secretion of cytokines, causing them to accumulate inside the cell.

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.

  • Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.

  • Intracellular Staining: Cells are stained with a fluorescently labeled antibody against IFN-γ.

  • Flow Cytometry Analysis: The cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells. This allows for the quantification of the percentage of CD4+ or CD8+ T-cells that are producing IFN-γ in response to the specific epitope.

Peptide-MHC Binding Assay

This assay measures the binding affinity of a peptide to a specific MHC molecule.

  • Competitive Binding: A known high-affinity fluorescently labeled peptide (probe peptide) is incubated with purified, soluble MHC molecules.

  • Titration: A range of concentrations of the unlabeled test peptide (e.g., NP(147-155)) is added to compete with the probe peptide for binding to the MHC molecules.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Detection: The amount of fluorescent probe peptide bound to the MHC molecule is measured using techniques such as fluorescence polarization or a capture ELISA.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the binding of the probe peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.

Visualizations

The following diagrams illustrate key experimental workflows and the logical relationship between the compared epitopes.

Experimental_Workflow_ELISpot cluster_plate_prep Plate Preparation cluster_cell_prep Cell Preparation & Stimulation cluster_incubation_detection Incubation & Detection cluster_analysis Analysis Coat Plate Coat 96-well plate with anti-IFN-γ antibody Block Plate Wash and block plate Coat Plate->Block Plate Add Cells Add cells to wells Block Plate->Add Cells Isolate Cells Isolate splenocytes or PBMCs Isolate Cells->Add Cells Add Peptide Add peptide epitope (NP, M1, or PA) Incubate Incubate 18-24h at 37°C Add Peptide->Incubate Add Detection Ab Add biotinylated anti-IFN-γ antibody Incubate->Add Detection Ab Add Enzyme Add streptavidin-enzyme conjugate Add Detection Ab->Add Enzyme Add Substrate Add substrate and develop spots Add Enzyme->Add Substrate Count Spots Count spots using ELISpot reader Add Substrate->Count Spots Calculate SFC Calculate SFC per 10^6 cells Count Spots->Calculate SFC

Caption: Workflow for the IFN-γ ELISpot assay.

Epitope_Comparison_Logic cluster_proteins Internal Proteins Influenza_Virus Influenza A Virus NP Nucleoprotein (NP) Influenza_Virus->NP M1 Matrix Protein 1 (M1) Influenza_Virus->M1 PA Polymerase Acidic (PA) Influenza_Virus->PA NP_147_155 NP(147-155) TYQRTRALV H-2Kd restricted NP->NP_147_155 M1_58_66 M1(58-66) GILGFVFTL HLA-A*02:01 restricted M1->M1_58_66 PA_224_233 PA(224-233) SSLENFRAYV H-2Db restricted PA->PA_224_233 CTL_Response Cytotoxic T-Lymphocyte (CTL) Response NP_147_155->CTL_Response M1_58_66->CTL_Response PA_224_233->CTL_Response Cross_Protection Potential for Cross-Strain Protection CTL_Response->Cross_Protection

Caption: Relationship of epitopes to viral proteins and immune response.

References

A Comparative Guide to Influenza NP (147-155) and HA Stem-Based Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two promising universal influenza vaccine candidates: those based on the conserved nucleoprotein (NP) epitope NP (147-155) and those targeting the hemagglutinin (HA) stem region. The following sections present a detailed analysis of their mechanisms of action, supporting experimental data from preclinical models, and the methodologies used to evaluate their performance.

Introduction: The Quest for a Universal Flu Vaccine

Seasonal influenza vaccines are a cornerstone of public health, but their effectiveness is limited by the rapid evolution of the influenza virus's surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA). This antigenic drift necessitates annual vaccine reformulations. Universal influenza vaccine strategies aim to overcome this limitation by targeting conserved viral components, thereby inducing broad and long-lasting protection against diverse influenza strains.

Two leading strategies in this endeavor are:

  • Influenza NP (147-155)-Based Vaccines: These vaccines are designed to elicit a strong T-cell mediated immune response, specifically by cytotoxic T lymphocytes (CTLs). The NP (147-155) peptide is a highly conserved epitope within the influenza A nucleoprotein, a key internal viral protein.

  • HA Stem-Based Vaccines: These vaccines focus on inducing broadly neutralizing antibodies (bnAbs) that target the highly conserved stem region of the HA protein. Unlike the variable head region of HA, the stem is crucial for viral entry and is more consistent across different influenza subtypes.

This guide will delve into the efficacy of these two approaches, providing a comparative analysis to aid researchers and developers in the field.

Mechanism of Action and Immune Response

The fundamental difference between these two vaccine strategies lies in the arm of the adaptive immune system they primarily engage.

NP (147-155)-based vaccines are T-cell-centric. The NP (147-155) peptide is presented on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules. This complex is recognized by the T-cell receptors (TCR) on CD8+ T-cells, leading to their activation and differentiation into CTLs. These CTLs can then identify and eliminate virus-infected cells, thereby controlling the spread of the infection.

HA stem-based vaccines , conversely, are antibody-focused. By presenting the conserved HA stem to the immune system, often in a nanoparticle formulation to enhance immunogenicity, these vaccines stimulate B-cells. Activated B-cells differentiate into plasma cells that produce bnAbs. These antibodies can neutralize a wide range of influenza viruses by binding to the HA stem and preventing the conformational changes required for the virus to fuse with the host cell membrane, thus blocking viral entry.

Comparative Efficacy: Preclinical Data

The following tables summarize key quantitative data from murine studies evaluating the efficacy of NP (147-155) and HA stem-based vaccines. It is important to note that these data are collated from different studies and experimental conditions may vary.

Table 1: Protection Against Lethal Influenza Challenge in Mice
Vaccine TypeImmunogenAdjuvant/PlatformChallenge VirusSurvival Rate (%)Reference
NP (147-155) NP (147-155) peptidegp96A/PR/8/34 (H1N1)50[1]
NP (147-155) NP (147-155) peptideCpGA/PR/8/34 (H1N1)Partial Protection[2]
HA Stem H1ssF nanoparticleNoneGroup 1 Influenza AHigh Protection[3][4]
HA Stem Headless HA nanoparticleAddaVaxH5N1 & H7N9100[5]
Table 2: Immunogenicity in Mice
Vaccine TypeImmunogenAdjuvant/PlatformKey Immune ReadoutResultReference
NP (147-155) NP (147-155) peptidegp96NP (147-155)-specific CD8+ T-cell responseEnhanced CTL response[1]
NP (147-155) Recombinant Adenovirus expressing NPNoneIFN-γ secreting cells (ELISPOT)Strong CD8+ T-cell response to NP (147-155)
HA Stem H1ssF nanoparticleNoneBroadly neutralizing antibodies (bnAbs)Durable bnAb response against Group 1 influenza viruses[3][4]
HA Stem Headless HA nanoparticleAddaVaxHA stem-specific antibody titersHigh titers of cross-reactive antibodies[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

Objective: To quantify the frequency of antigen-specific IFN-γ-secreting T-cells.

Protocol:

  • Plate Coating: 96-well ELISPOT plates are coated with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Spleens are harvested from immunized mice, and single-cell suspensions of splenocytes are prepared. Red blood cells are lysed, and the remaining cells are washed and resuspended in complete RPMI medium.

  • Cell Stimulation: 2 x 10^5 to 5 x 10^5 splenocytes per well are plated. Cells are stimulated with the NP (147-155) peptide (typically at 1-10 µg/mL). A positive control (e.g., Concanavalin A) and a negative control (medium alone) are included.

  • Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: After incubation, cells are washed away, and a biotinylated anti-mouse IFN-γ detection antibody is added. Following another incubation and washing step, streptavidin-alkaline phosphatase is added.

  • Spot Development: Finally, a substrate (e.g., BCIP/NBT) is added, which is converted by the enzyme into a colored precipitate, forming spots at the sites of cytokine secretion.

  • Analysis: The spots, each representing an individual IFN-γ-secreting cell, are counted using an automated ELISPOT reader.

In Vivo Cytotoxicity Assay

Objective: To measure the cytotoxic T-lymphocyte (CTL) activity in vivo.

Protocol:

  • Target Cell Preparation: Splenocytes from naive, syngeneic mice are divided into two populations.

  • Peptide Pulsing: One population is pulsed with the NP (147-155) peptide (e.g., 1 µg/mL for 1 hour at 37°C). The other population serves as an unpulsed control.

  • Fluorescent Labeling: The peptide-pulsed population is labeled with a high concentration of a fluorescent dye (e.g., 5 µM CFSE), while the unpulsed population is labeled with a low concentration (e.g., 0.5 µM CFSE).

  • Adoptive Transfer: The two labeled populations are mixed in a 1:1 ratio and injected intravenously into immunized and control mice.

  • In Vivo Killing: After a defined period (e.g., 4-18 hours), spleens are harvested from the recipient mice.

  • Flow Cytometry Analysis: The ratio of the two fluorescently labeled target cell populations is determined by flow cytometry.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: [1 - (ratio in immunized mice / ratio in control mice)] x 100.

Viral Challenge Study in Mice

Objective: To assess the protective efficacy of a vaccine against a lethal influenza virus infection.

Protocol:

  • Immunization: Mice (e.g., BALB/c or C57BL/6) are immunized with the test vaccine or a control (e.g., PBS) according to the specified schedule (e.g., prime-boost regimen).

  • Challenge: At a set time point after the final immunization (e.g., 2-4 weeks), mice are anesthetized and intranasally challenged with a lethal dose (e.g., 5-10 LD50) of a specific influenza virus strain.

  • Monitoring: Mice are monitored daily for a defined period (e.g., 14-21 days) for weight loss and clinical signs of illness.

  • Efficacy Endpoints: The primary endpoints are survival rate and changes in body weight. A humane endpoint is typically defined (e.g., >25-30% weight loss).

  • Viral Titer Determination (Optional): At specific time points post-challenge, a subset of mice may be euthanized, and their lungs harvested to determine the viral load, typically by plaque assay on MDCK cells.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC_Peptide MHC I + NP(147-155) TCR TCR MHC_Peptide->TCR Recognition Activation Activation & Proliferation TCR->Activation CD8 CD8 CD8->MHC_Peptide CTL Cytotoxic T-Lymphocyte (CTL) Activation->CTL Differentiation

Caption: T-Cell activation by an NP (147-155) peptide vaccine.

B_Cell_Activation cluster_Vaccine HA Stem Nanoparticle Vaccine cluster_B_Cell B-Cell HA_Stem HA Stem Antigen BCR BCR HA_Stem->BCR Binding Activation Activation & Clonal Expansion BCR->Activation Plasma_Cell Plasma Cell Activation->Plasma_Cell Differentiation bnAbs Broadly Neutralizing Antibodies (bnAbs) Plasma_Cell->bnAbs Production

Caption: B-Cell activation by an HA stem-based nanoparticle vaccine.

Experimental_Workflow cluster_Immuno Immunological Readouts Immunization Immunization of Mice (Vaccine vs. Control) Challenge Lethal Influenza Virus Challenge Immunization->Challenge Immune_Analysis Immunological Analysis Immunization->Immune_Analysis Monitoring Monitor Survival & Weight Loss (14-21 days) Challenge->Monitoring ELISPOT ELISPOT (T-cell response) Immune_Analysis->ELISPOT Cytotoxicity In Vivo Cytotoxicity (CTL function) Immune_Analysis->Cytotoxicity Antibody_Titer Antibody Titer (ELISA) Immune_Analysis->Antibody_Titer

Caption: General experimental workflow for preclinical vaccine efficacy testing.

Conclusion and Future Directions

Both Influenza NP (147-155) and HA stem-based vaccines represent promising avenues toward the development of a universal influenza vaccine.

  • NP (147-155)-based vaccines show potential in eliciting robust, cross-reactive T-cell responses that can clear infected cells, thereby reducing disease severity. The challenge for this approach lies in achieving a sufficiently potent and durable T-cell response to confer sterile immunity.

  • HA stem-based vaccines have demonstrated the ability to induce broadly neutralizing antibodies that can prevent viral entry, offering a first line of defense. The breadth of protection may be limited by the diversity of HA stem epitopes across different influenza A groups and influenza B lineages.

Future research should focus on head-to-head comparative studies of these vaccine platforms in standardized preclinical models and ultimately in human clinical trials. Combination approaches that aim to elicit both strong T-cell and broadly neutralizing antibody responses may hold the key to a truly universal and highly effective influenza vaccine. The continued refinement of vaccine design, delivery systems, and adjuvant use will be critical in advancing these candidates from the laboratory to the clinic.

References

Navigating the Flu Maze: A Comparative Guide to NP (147-155) Specific T-Cell Cross-Reactivity Against Influenza A Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of T-cell immunity against influenza A is paramount for the development of broadly protective or "universal" vaccines. This guide provides a comparative analysis of the cross-reactivity of cytotoxic T-lymphocytes (CTLs) specific for the conserved nucleoprotein (NP) epitope (147-155) against various influenza A subtypes. By examining key experimental data and methodologies, we aim to offer a clear perspective on the potential and limitations of targeting this epitope for universal vaccine strategies.

The highly conserved nature of the influenza A virus nucleoprotein makes it a prime target for inducing broad, cross-subtype immunity. Within the NP, the amino acid sequence 147-155 (TYQRTRALV) is a well-characterized, immunodominant CTL epitope in the context of the murine MHC class I molecule H-2K^d^. T-cells recognizing this epitope play a crucial role in clearing infected cells. Their ability to cross-react with different influenza A subtypes is a key area of investigation for universal vaccine development.

Performance Comparison: NP (147-155) T-Cell Cross-Reactivity

The cross-reactive potential of NP (147-155)-specific T-cells has been demonstrated across multiple influenza A subtypes, including seasonal H1N1 and H3N2 strains, as well as avian H5N1. The following tables summarize quantitative data from various studies, showcasing the functional response of these T-cells when encountering different viral challenges.

Influenza A Subtype Assay Type Metric Response Magnitude Reference
H1N1 (A/PR/8/34)In vivo Cytotoxicity Assay% Specific LysisUp to 100% in surviving mice[1]
H3N2 (A/Jingke/30/95)Ex vivo IFN-γ ELISPOTSFC / 10^6 splenocytesAverage of 756-1712 in surviving mice[1]
H1N1 (A/California/04/2009)Tetramer Staining% of CD8+ T-cells in lungs~2.00% at 4 days post-infection[2]
H5N1Tetramer Staining% of CD8+ T-cells in lungsSignificantly higher than split-vaccine group[2]
H3N2 (X31)Intracellular Cytokine Staining (IFN-γ)% of CD8+ T-cells in lungs~3-fold higher with adjuvant[3]

Table 1: Cross-Reactivity of NP (147-155) Specific T-Cells Against Various Influenza A Subtypes. SFC: Spot-Forming Cells. Data compiled from multiple studies to illustrate the breadth of the T-cell response.

Experimental Protocols

The assessment of T-cell cross-reactivity relies on a set of established immunological assays. Below are detailed methodologies for the key experiments cited in this guide.

Ex vivo IFN-γ ELISPOT Assay

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

  • Cell Preparation: Splenocytes are harvested from immunized or infected mice.

  • Plate Coating: 96-well plates are coated with an anti-IFN-γ capture antibody.

  • Cell Stimulation: 5 x 10^5 splenocytes per well are stimulated with 5 µg/ml of the NP (147-155) peptide for 20-24 hours. A positive control (e.g., PMA and ionomycin) and a negative control (no peptide) are included.[1]

  • Detection: After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.

  • Visualization: A substrate is added that precipitates as a colored spot at the location of the cytokine-secreting cell.

  • Analysis: The spots are counted to determine the number of IFN-γ-producing cells per million splenocytes.

In vivo Cytotoxicity Assay

This assay measures the ability of CTLs to kill target cells presenting a specific epitope in vivo.

  • Target Cell Preparation: Splenocytes from naive mice are divided into two populations. One is pulsed with the NP (147-155) peptide and labeled with a high concentration of a fluorescent dye (e.g., CFSE^high^). The other is not pulsed with peptide and labeled with a low concentration of the same dye (CFSE^low^), serving as an internal control.

  • Adoptive Transfer: The two labeled cell populations are mixed in a 1:1 ratio and injected intravenously into immunized or infected mice.

  • Analysis: After a set period (e.g., 18-20 hours), splenocytes from the recipient mice are harvested and analyzed by flow cytometry.

  • Calculation: The percentage of specific lysis is calculated by comparing the ratio of CFSE^high^ to CFSE^low^ cells in immunized versus control mice.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the identification and quantification of cytokine-producing cells within a mixed population, providing phenotypic information about the responding cells.

  • Cell Stimulation: Lymphocytes from relevant tissues (e.g., lungs, spleen) are stimulated ex vivo with the NP (147-155) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours.[3]

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD8.

  • Fixation and Permeabilization: Cells are fixed and their membranes are permeabilized to allow antibodies to enter the cell.

  • Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines, such as IFN-γ and TNF-α.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to determine the percentage of CD8+ T-cells that are producing specific cytokines in response to the peptide.

Visualizing the Pathways

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz (DOT language).

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell Influenza_Virus Influenza Virus Viral_NP Viral Nucleoprotein (NP) Influenza_Virus->Viral_NP Infection Proteasome Proteasome Viral_NP->Proteasome Degradation NP_Peptide NP (147-155) Peptide Proteasome->NP_Peptide TAP TAP Transporter NP_Peptide->TAP MHC_I MHC Class I NP_Peptide->MHC_I Binding in ER ER Endoplasmic Reticulum TAP->ER Peptide_MHC_Complex Peptide-MHC I Complex ER->Peptide_MHC_Complex Transport to surface MHC_I->ER TCR T-Cell Receptor (TCR) Peptide_MHC_Complex->TCR Recognition CD8_Coreceptor CD8 Co-receptor Peptide_MHC_Complex->CD8_Coreceptor Binding Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade CD8_Coreceptor->Signaling_Cascade Activation T-Cell Activation Signaling_Cascade->Activation Effector_Functions Effector Functions (Cytokine release, Cytotoxicity) Activation->Effector_Functions

Caption: MHC Class I presentation of the NP (147-155) epitope and subsequent T-cell activation.

Experimental_Workflow cluster_Assays Functional Assays Immunization Immunization of Mice (e.g., with NP-based vaccine) Challenge Influenza A Challenge (H1N1, H3N2, etc.) Immunization->Challenge Cytotoxicity In vivo Cytotoxicity Assay Immunization->Cytotoxicity Parallel Group Tissue_Harvest Harvest Spleen/Lungs Challenge->Tissue_Harvest ELISPOT IFN-γ ELISPOT Tissue_Harvest->ELISPOT ICS Intracellular Cytokine Staining Tissue_Harvest->ICS Data_Analysis Data Analysis and Comparison ELISPOT->Data_Analysis Cytotoxicity->Data_Analysis ICS->Data_Analysis Conclusion Assessment of Cross-Reactivity Data_Analysis->Conclusion

Caption: General experimental workflow for assessing T-cell cross-reactivity.

Concluding Remarks

The collective evidence strongly supports the significant cross-reactive potential of T-cells specific for the conserved NP (147-155) epitope against a range of influenza A subtypes. The robust IFN-γ production and cytotoxic activity observed upon encountering different viral strains underscore the importance of this epitope in cell-mediated immunity.[1][4] These findings highlight the promise of NP-based antigens in the design of universal influenza vaccines. However, it is also noted that the magnitude of the CTL response can vary between different influenza virus strains, suggesting that while the epitope is conserved, other factors may influence the overall immune response.[5] Future research and drug development efforts should continue to focus on optimizing vaccine platforms that can consistently elicit strong and durable T-cell responses to this and other conserved epitopes to achieve broad protection against the ever-evolving landscape of influenza A viruses.

References

Benchmarking Adjuvants for Influenza NP (147-155) Immunization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The highly conserved Influenza A Nucleoprotein (NP) is a prime target for universal influenza vaccines designed to elicit broad, cross-protective T-cell mediated immunity. The NP (147-155) peptide (TYQRTRALV) is a well-characterized, immunodominant CD8+ T-cell epitope in BALB/c mice. However, peptide-based vaccines are often poorly immunogenic and require potent adjuvants to induce robust and lasting cytotoxic T-lymphocyte (CTL) responses. This guide provides a comparative analysis of different adjuvants used for Influenza NP (147-155) immunization, with a focus on experimental data to inform adjuvant selection for research and development.

Adjuvant Comparison: CpG with Alum vs. gp96

This comparison focuses on two distinct adjuvant strategies directly evaluated with the NP (147-155) peptide: a combination of a Toll-like receptor 9 (TLR9) agonist (CpG) with a classical depot adjuvant (Alum), and the heat shock protein gp96, which functions as a chaperone and immune modulator.

Performance Data Summary

The following table summarizes the quantitative outcomes of immunization with the NP (147-155) peptide formulated with different adjuvants. The data is compiled from preclinical studies in mouse models.

Adjuvant FormulationKey Immune Response MetricProtection EfficacySource
NP (147-155) + CpG Induces a modest NP (147-155)-specific CTL response.Protects mice against viral infection.[1]
NP (147-155) + CpG + Alum Induces stronger NP (147-155)-specific CTL responses than CpG alone.Data on protection not specified, but enhanced CTL response suggests improved efficacy.[1]
NP (147-155) + gp96 Elicits NP (147-155)-specific CD8+ T cell responses and enhances CTL response against multiple conserved epitopes.[1][2]Provides partial protection, resulting in a 50% survival rate against lethal viral challenge.[1][1][2]

Mechanisms of Action and Signaling Pathways

CpG + Alum Adjuvant System

The combination of CpG oligodeoxynucleotides (ODN) and Alum provides a multi-faceted approach to immune stimulation. Alum creates a depot effect, slowly releasing the antigen and inducing a mild inflammatory response. CpG ODNs are recognized by TLR9 within the endosomes of antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to a potent Th1-biased immune response crucial for CTL activation.

TLR9_Signaling cluster_nucleus Nucleus CpG CpG ODN TLR9 TLR9 CpG->TLR9 Binds MyD88 MyD88 TLR9->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 IKK IKK complex TAK1->IKK NFkB_I p50/p65-IκB IKK->NFkB_I NFkB p50/p65 NFkB_I->NFkB IκB degradation Genes1 Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Genes1 Translocates & Activates Genes2 Type I IFNs (IFN-α/β) IRF7->Genes2 Translocates & Activates

Caption: TLR9 signaling cascade initiated by CpG ODN in an antigen-presenting cell.

Glycoprotein 96 (gp96) Adjuvant

gp96 is an endoplasmic reticulum-resident heat shock protein that chaperones peptides. When used as an adjuvant, exogenous gp96 complexed with an antigen (like the NP peptide) is recognized and internalized by APCs. This process promotes DC maturation, enhances antigen cross-presentation onto MHC class I molecules, and potently activates antigen-specific CD8+ T cells.[1]

GP96_Pathway cluster_extracellular Extracellular Space cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell Interaction gp96_NP gp96-NP(147-155) Complex Receptor APC Receptor (e.g., CD91) gp96_NP->Receptor Binding & Internalization Endosome Endosome Receptor->Endosome CD80_86 CD80/86 Receptor->CD80_86 Upregulation (Maturation) Proteasome Proteasome Endosome->Proteasome Antigen Release & Processing MHC_II MHC Class II Endosome->MHC_II Antigen Presentation ER Endoplasmic Reticulum Proteasome->ER Peptide Transport (TAP) MHC_I MHC Class I ER->MHC_I Peptide Loading CD8_TCell CD8+ T-Cell (CTL) MHC_I->CD8_TCell Cross-Presentation CD4_TCell CD4+ T-Cell MHC_II->CD4_TCell CD80_86->CD8_TCell Co-stimulation CD8_TCell->CD8_TCell

Caption: gp96-mediated antigen cross-presentation pathway in a dendritic cell.

Experimental Methodologies

Detailed protocols are critical for reproducing and comparing experimental outcomes. Below are representative methodologies based on common practices in the field for evaluating peptide vaccines.

Experimental Workflow

Experimental_Workflow cluster_immunization Immunization Phase cluster_analysis Immune Analysis Phase cluster_challenge Challenge Phase Prep Vaccine Formulation (NP Peptide + Adjuvant) Immunize Immunize Mice (e.g., BALB/c) Prep->Immunize Boost Booster Dose (e.g., Day 14) Immunize->Boost Harvest Harvest Splenocytes (e.g., Day 21) Boost->Harvest Challenge Influenza Virus Challenge (e.g., PR8) Boost->Challenge ELISPOT IFN-γ ELISPOT Assay Harvest->ELISPOT Tetramer Tetramer Staining (Flow Cytometry) Harvest->Tetramer Monitor Monitor Survival & Weight Loss Challenge->Monitor Titers Measure Lung Viral Titers Challenge->Titers

Caption: General experimental workflow for peptide vaccine evaluation in a mouse model.

Immunization Protocol
  • Animal Model: Female BALB/c mice (H-2d haplotype), 6-8 weeks old.

  • Antigen & Adjuvant:

    • Antigen: Synthetic NP (147-155) peptide (TYQRTRALV), typically 10-50 µg per dose.

    • CpG + Alum Group: 50 µg of CpG ODN 1826 co-administered with 100 µg of Alum (Al(OH)3).

    • gp96 Group: 10-50 µg of NP peptide complexed with an equimolar or excess ratio of purified gp96 protein.

  • Administration: Subcutaneous (s.c.) or intramuscular (i.m.) injection in a total volume of 100 µL.

  • Schedule: A prime-boost strategy is common. Mice are primed on Day 0 and receive a booster immunization on Day 14 or 21.

Assessment of CTL Response
  • Sample Collection: Spleens are harvested 7-10 days after the final booster immunization.

  • IFN-γ ELISPOT Assay:

    • Splenocytes are isolated and plated on anti-IFN-γ antibody-coated 96-well plates.

    • Cells are re-stimulated in vitro with 5 µg/mL of NP (147-155) peptide for 18-24 hours.

    • Plates are developed using a secondary biotinylated anti-IFN-γ antibody and streptavidin-HRP.

    • Spots, representing individual IFN-γ-secreting cells, are counted to quantify the frequency of NP-specific T-cells.

  • In Vivo Cytotoxicity Assay:

    • A target population of splenocytes is pulsed with the NP (147-155) peptide and labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh). A control population is not pulsed and labeled with a low concentration (CFSElow).

    • The two populations are mixed 1:1 and adoptively transferred into immunized mice.

    • After 18-24 hours, splenocytes from recipient mice are analyzed by flow cytometry.

    • The percentage of specific lysis is calculated based on the reduction of the CFSEhigh population relative to the CFSElow population.

Influenza Virus Challenge Study
  • Challenge: 2-4 weeks after the final immunization, mice are intranasally infected with a lethal or sub-lethal dose of mouse-adapted influenza A virus (e.g., A/PR/8/34, H1N1).

  • Monitoring: Mice are monitored daily for 14 days for weight loss and survival. A >25% loss of body weight is a common endpoint for euthanasia.

  • Viral Titer Measurement: On days 3-5 post-infection, a subset of mice is euthanized, and lungs are harvested to quantify viral load via plaque assay or qRT-PCR.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocols described are representative and may require optimization for specific research contexts. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

References

A Comparative Analysis of DNA vs. Peptide Vaccines for Influenza NP (147-155)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The development of a universal influenza vaccine hinges on targeting conserved viral antigens, with the nucleoprotein (NP) being a prime candidate. The highly conserved cytotoxic T-lymphocyte (CTL) epitope NP (147-155) is a focal point for vaccine strategies aiming to elicit cross-strain immunity. This guide provides a comparative analysis of two prominent vaccine platforms, DNA and peptide-based vaccines, for the delivery of the NP (147-155) epitope. The comparison is based on their immunological profiles, efficacy, and the underlying mechanisms of action, supported by experimental data.

Performance Comparison: DNA vs. Peptide Vaccines

The choice between a DNA and a peptide vaccine platform for targeting the NP (147-155) epitope involves a trade-off between the breadth of the induced immune response and the specificity and safety of the formulation. DNA vaccines offer the advantage of in vivo antigen expression, leading to the induction of both CD8+ and CD4+ T-cell responses.[1] In contrast, peptide vaccines, consisting of the minimal immunogenic epitope, primarily stimulate a targeted CD8+ T-cell response and often require adjuvants to enhance their immunogenicity.[2]

FeatureDNA Vaccine (encoding NP)Peptide Vaccine (NP 147-155)
Antigen Full-length Nucleoprotein (NP)Synthetic peptide (TYQRTRALV)
Antigen Presentation Endogenous (MHC class I), Cross-presentation (MHC class II)Exogenous (MHC class I)
Immune Response CD8+ CTLs, CD4+ Helper T-cells (Th1-biased), Antibody productionPrimarily CD8+ CTLs
Adjuvant Requirement Often immunogenic on its own, but can be enhanced with genetic adjuvants.[3]Generally requires an adjuvant (e.g., CpG, alum, gp96) for robust immunity.[2]
CTL Response Induces robust and long-lasting CTL responses.[1][4]Can induce strong CTL responses, highly dependent on the adjuvant used.[2]
Protective Efficacy Has demonstrated protection against lethal cross-strain virus challenges in murine models.[1][5]Can provide partial to full protection, with efficacy linked to the strength of the CTL response.[2]
Safety Profile Generally considered safe, with potential concerns regarding integration into the host genome (though this is a rare event).High safety profile, as it does not involve genetic material. Potential for local reactions at the injection site.

Quantitative Data Summary

The following table summarizes quantitative data from various studies to provide a comparative overview of the immune responses elicited by DNA and peptide vaccines targeting NP (147-155). It is important to note that direct comparisons are challenging due to variations in experimental models, adjuvants, and methodologies across studies.

Study ParameterDNA Vaccine (encoding NP)Peptide Vaccine (NP 147-155)Reference
Survival Rate (post-challenge) 100% protection against 1.7 LD50 of PR8 virus.50% survival rate when adjuvanted with gp96.[2][6]
IFN-γ secreting cells (Splenocytes) Significant induction of IFN-γ producing cells upon restimulation.Induces IFN-γ producing cells, with response strength dependent on the adjuvant. For example, CpG + alum induced stronger responses than CpG alone.[2][1][7]
In Vivo Cytotoxicity Demonstrates significant in vivo killing of target cells pulsed with NP (147-155).Can achieve high levels of in vivo cytotoxicity, for instance, a recombinant vaccinia virus expressing the epitope induced high primary pulmonary CTL activity.[8][9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language.

DNA_Vaccine_Pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) DNA DNA Plasmid (encoding NP) Nucleus Nucleus DNA->Nucleus Uptake ER Endoplasmic Reticulum Nucleus->ER Transcription & Translation (NP Protein) Proteasome Proteasome ER->Proteasome Protein Processing MHC_I MHC class I ER->MHC_I Peptide Loading MHC_II MHC class II ER->MHC_II Cross-presentation pathway Proteasome->ER Peptide Transport (TAP) CD8_T_Cell CD8+ T-Cell (CTL) MHC_I->CD8_T_Cell Antigen Presentation CD4_T_Cell CD4+ T-Cell (Helper) MHC_II->CD4_T_Cell Antigen Presentation

Caption: Antigen presentation pathway for a DNA vaccine encoding Nucleoprotein (NP).

Peptide_Vaccine_Pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) Peptide NP (147-155) Peptide + Adjuvant MHC_I MHC class I Peptide->MHC_I Exogenous Loading CD8_T_Cell CD8+ T-Cell (CTL) MHC_I->CD8_T_Cell Antigen Presentation Experimental_Workflow cluster_analysis Analysis Immunization Immunization (DNA or Peptide Vaccine) Challenge Influenza Virus Challenge Immunization->Challenge Immune_Analysis Immune Response Analysis Immunization->Immune_Analysis Monitoring Monitor Survival & Weight Loss Challenge->Monitoring ELISPOT ELISPOT Assay (IFN-γ production) Immune_Analysis->ELISPOT Cytotoxicity In Vivo Cytotoxicity Assay Immune_Analysis->Cytotoxicity Flow_Cytometry Flow Cytometry (T-cell populations) Immune_Analysis->Flow_Cytometry

References

A Comparative Guide to T-Cell Responses to Influenza NP(147-155) in Different Mouse Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the CD8+ T-cell response to the influenza A virus nucleoprotein (NP) epitope NP(147-155) in different inbred mouse strains. Understanding these differences is critical for the interpretation of vaccine efficacy studies and for the development of T-cell-based influenza vaccines. This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of the underlying immunological processes and experimental workflows.

Strain-Specific Immunodominance of the NP(147-155) Epitope

The magnitude of the T-cell response to a specific viral epitope is heavily influenced by the genetic background of the host, particularly the Major Histocompatibility Complex (MHC) haplotype. The NP(147-155) epitope (amino acid sequence TYQRTRALV) is an immunodominant epitope in BALB/c mice, which possess the H-2d MHC haplotype.[1] This means that in BALB/c mice, a large proportion of the total influenza-specific CD8+ T-cell response is directed against this specific epitope.

In contrast, C57BL/6 mice, with an H-2b MHC haplotype, do not mount a significant CD8+ T-cell response to the NP(147-155) epitope.[1] In this strain, the immunodominant CD8+ T-cell epitopes are derived from the nucleoprotein (NP(366-374)) and the polymerase acidic protein (PA(224-233)).[1] This difference in epitope recognition is a crucial consideration in immunological studies using these common mouse models.

Quantitative Analysis of NP(147-155)-Specific T-Cell Response in BALB/c Mice

The following table summarizes representative quantitative data on the CD8+ T-cell response to the NP(147-155) epitope in BALB/c mice following influenza A virus infection or vaccination. These data are compiled from various studies and illustrate the typical magnitude of the response measured by common immunological assays.

Assay TypeTissueTime Point Post-Infection/VaccinationFrequency of NP(147-155)-Specific CD8+ T-CellsReference
Tetramer Staining Bronchoalveolar Lavage (BAL)Day 8~15-25% of total CD8+ T-cells[2]
LungDay 4~2.00% of total CD8+ T-cells[3]
LungDay 5 (post-challenge)~15-20% of total CD8+ T-cells[4]
SpleenDay 7~5-10% of total CD8+ T-cells[5]
Intracellular Cytokine Staining (IFN-γ) LungDay 34 (post-vaccination)Low to undetectable[6]
LungDay 5 (post-challenge)~2-4% of total CD8+ T-cells[6]
ELISpot (IFN-γ) Spleen3 weeks post-vaccination~200-400 Spot Forming Cells / 10^6 splenocytes
Lung4 weeks post-vaccination~1000-1500 Spot Forming Cells / 10^6 cells

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-HRP (Horseradish Peroxidase)

  • AEC (3-amino-9-ethylcarbazole) substrate kit

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • NP(147-155) peptide (TYQRTRALV)

  • Single-cell suspension of splenocytes or lung lymphocytes from immunized/infected mice

Procedure:

  • Plate Coating: Coat the ELISpot plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI-1640 medium containing 10% FBS for 2 hours at room temperature.

  • Cell Plating and Stimulation: Prepare a single-cell suspension from the spleen or lungs of BALB/c mice. Add the cells to the wells in the presence of the NP(147-155) peptide (typically 1-10 µg/mL). Include negative control wells (cells without peptide) and positive control wells (cells with a mitogen like Concanavalin A).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate to remove cells. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the AEC substrate. Monitor for the development of red-brown spots.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. The spots, each representing an individual IFN-γ secreting cell, are then counted using an automated ELISpot reader or manually under a dissecting microscope.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

Intracellular cytokine staining allows for the simultaneous identification of cell surface markers and intracellular cytokine production within specific cell populations.

Materials:

  • Single-cell suspension of splenocytes or lung lymphocytes

  • NP(147-155) peptide

  • Brefeldin A (protein transport inhibitor)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)

  • Fluorochrome-conjugated antibody against IFN-γ

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Cell Stimulation: Incubate the single-cell suspension with the NP(147-155) peptide for 1-2 hours at 37°C. Then, add Brefeldin A and continue incubation for another 4-6 hours.

  • Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against CD3 and CD8 for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature. Wash again and resuspend in permeabilization buffer.

  • Intracellular Staining: Add the fluorochrome-conjugated anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire events on a flow cytometer.

  • Analysis: Gate on the CD8+ T-cell population and determine the percentage of cells that are positive for IFN-γ.

MHC Class I Tetramer Staining

MHC class I tetramers are complexes of four MHC molecules bound to a specific peptide, which can be used to directly identify and quantify antigen-specific T-cells.

Materials:

  • PE- or APC-conjugated H-2Kd/NP(147-155) tetramer

  • Single-cell suspension of splenocytes or lung lymphocytes

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue.

  • Tetramer Staining: Incubate the cells with the H-2Kd/NP(147-155) tetramer for 30-60 minutes at room temperature in the dark.

  • Surface Staining: Add fluorochrome-conjugated antibodies against CD3 and CD8 and incubate for an additional 30 minutes at 4°C.

  • Washing: Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire events on a flow cytometer.

  • Analysis: Gate on the CD8+ T-cell population and determine the percentage of cells that are positive for the tetramer.

Visualizations

The following diagrams illustrate the experimental workflow for assessing T-cell responses and the signaling pathway of T-cell activation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays T-Cell Response Assays cluster_analysis Data Analysis Mouse Influenza-Infected BALB/c Mouse Spleen Isolate Spleen/ Lung Lymphocytes Mouse->Spleen SingleCell Prepare Single-Cell Suspension Spleen->SingleCell ELISpot ELISpot Assay SingleCell->ELISpot Stimulate with NP(147-155) ICS Intracellular Cytokine Staining (ICS) SingleCell->ICS Stimulate with NP(147-155) Tetramer MHC Tetramer Staining SingleCell->Tetramer Direct Staining ELISpot_Analysis Quantify IFN-γ Spot Forming Cells ELISpot->ELISpot_Analysis ICS_Analysis Flow Cytometry: % IFN-γ+ CD8+ T-cells ICS->ICS_Analysis Tetramer_Analysis Flow Cytometry: % Tetramer+ CD8+ T-cells Tetramer->Tetramer_Analysis

Caption: Experimental workflow for assessing NP(147-155)-specific T-cell responses.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC Class I (H-2Kd) Peptide NP(147-155) Peptide CD8 CD8 MHC->CD8 TCR T-Cell Receptor (TCR) Peptide->TCR Recognition Signaling Intracellular Signaling Cascade TCR->Signaling Activation T-Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) Signaling->Activation

Caption: Simplified signaling pathway of CD8+ T-cell activation.

References

Validation of NP (147-155) as a Protective Epitope in Lethal Influenza Challenge Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating the nucleoprotein (NP) (147-155) epitope as a protective target in lethal influenza A virus challenge models. The data presented is compiled from various studies to aid in the evaluation of this epitope for universal influenza vaccine development.

Comparative Efficacy of NP (147-155)-Based Vaccines

The conserved nature of the influenza A virus nucleoprotein makes it an attractive target for broadly protective vaccines. The NP (147-155) epitope (TYQRTRALV) is an immunodominant, H-2Kd-restricted cytotoxic T lymphocyte (CTL) epitope in BALB/c mice, and its role in conferring protection against lethal influenza challenges has been extensively investigated.[1][2] Various vaccine platforms have been utilized to deliver this epitope and elicit protective cell-mediated immunity.

Data Summary: Survival Rates and Viral Clearance

The following tables summarize the quantitative data from key studies, comparing the protective efficacy of different NP (147-155)-based vaccination strategies in lethal challenge models.

Table 1: Survival Rates Following Lethal Influenza A Virus Challenge

Vaccine Platform/AdjuvantChallenge VirusSurvival Rate (%)Control Group Survival Rate (%)Reference
DNA Vaccine (chimeric HA/NP(147-155))H5N1Higher than HA alone (exact % not specified)Lower than vaccinated (exact % not specified)[3]
DNA Vaccine (wild-type NP)A/HK/68 (H3N2)ProtectedNot specified[1]
gp96 Adjuvant + NP(147-155) peptideH1N1 PR850Not specified (implied 0)[4][5]
CpG Adjuvant + NP(147-155) peptidePR8ProtectedNot specified[6]
Self-Amplifying mRNA (SAM(NP))H1N11000[7]
Recombinant Adenovirus (rAd/NP)Homologous and Heterologous strainsPotent protectionNot specified[8]
Heat Shock Protein gp96 AdjuvantA/PR/8/34 (H1N1)50Not specified[5]

Table 2: Impact on Viral Titers and Immune Response

Vaccine Platform/AdjuvantKey Findings on Viral Titers and CTL ResponseReference
DNA Vaccine (chimeric HA/NP(147-155))Reduced lung viral titers and inflammation compared to HA-only vaccine. Induced NP epitope-specific CD8+ T cell responses.[3]
DNA Vaccine (wild-type NP)Protection could be adoptively transferred by immune splenocytes, indicating a cell-mediated role.[1]
gp96 Adjuvant + NP(147-155) peptideElicited CD8 T cell responses against NP(147-155). NP(147-155)-specific CD8 T cells were recruited to the lungs for viral clearance.[4]
CpG + Alum Adjuvant + NP(147-155) peptideInduced stronger NP(147-155)-specific CTL responses than CpG alone.[4]
Self-Amplifying mRNA (SAM(NP))Increased number of NP(147-155) pentamer+ CD8+ T cells in the lungs post-challenge.[7]
Recombinant Adenovirus (rAd/NP)Intranasal immunization elicited strong mucosal IgA and robust CD8 T-cell responses to the NP(147-155) epitope.[8]
Inactivated Split Virus + R4Pam2CysHigher recall responses to NP(147-155) post-infection.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative experimental protocols derived from the cited literature.

DNA Vaccination and Lethal Challenge in Mice
  • Animal Model: BALB/c mice (female, 6-8 weeks old), which possess the H-2d MHC haplotype that presents the NP(147-155) epitope.

  • Vaccine Construct: A plasmid DNA encoding the full-length nucleoprotein from influenza A/PR/8/34 (H1N1) or a chimeric construct.

  • Vaccination Regimen: Intramuscular injection of plasmid DNA (e.g., 100 µg) into the quadriceps. This is often followed by a booster immunization 2-3 weeks later.

  • Lethal Challenge: 2-3 weeks after the final vaccination, mice are anesthetized and intranasally challenged with a lethal dose (e.g., 5-10 LD50) of a heterosubtypic influenza A virus, such as A/HK/68 (H3N2).

  • Monitoring: Mice are monitored daily for weight loss and survival for at least 14 days post-challenge.

  • Immune Response Assessment: Splenocytes are harvested from a subset of mice to measure NP(147-155)-specific CD8+ T cell responses via ELISPOT for IFN-γ production or in vivo cytotoxicity assays.[1][6]

Peptide Vaccination with Adjuvant and Lethal Challenge
  • Animal Model: BALB/c mice.

  • Vaccine Formulation: The synthetic NP(147-155) peptide (TYQRTRALV) is mixed with an adjuvant such as glycoprotein (B1211001) 96 (gp96) or CpG oligodeoxynucleotides.[4][6]

  • Vaccination Regimen: Mice are immunized intraperitoneally or intradermally with the peptide-adjuvant mixture. A prime-boost strategy with a 2-week interval is common.

  • Lethal Challenge: Mice are challenged intranasally with a lethal dose of influenza A/PR/8/34 (H1N1) virus.

  • Outcome Measures: Survival is monitored for 14-21 days. In some studies, lung viral titers are determined at specific time points post-challenge by plaque assay.

  • CTL Response Analysis: NP(147-155)-specific CTL responses are quantified using methods like tetramer staining and intracellular cytokine staining for IFN-γ and TNF-α.[4]

Visualizations

Signaling Pathway for CTL-Mediated Protection

CTL_Pathway CTL-Mediated Protection by NP(147-155) Vaccination cluster_vaccination Vaccination cluster_apc Antigen Presenting Cell (APC) cluster_tcell T Cell Activation cluster_infection Influenza Virus Infection Vaccine NP(147-155) Vaccine (DNA, Peptide, rAd) APC APC (e.g., Dendritic Cell) Vaccine->APC MHC_I MHC Class I Presentation of NP(147-155) APC->MHC_I Antigen Processing Naive_T_Cell Naive CD8+ T Cell MHC_I->Naive_T_Cell Activated_CTL Activated Cytotoxic T Lymphocyte (CTL) Naive_T_Cell->Activated_CTL TCR Recognition Memory_T_Cell Memory CD8+ T Cell Activated_CTL->Memory_T_Cell Differentiation Infected_MHC_I MHC Class I Presentation of NP(147-155) Activated_CTL->Infected_MHC_I Recognition & Lysis Memory_T_Cell->Activated_CTL Recall Response upon Infection Infected_Cell Virus-Infected Epithelial Cell Infected_Cell->Infected_MHC_I Viral Protein Synthesis Viral_Clearance Viral Clearance & Host Protection Infected_MHC_I->Viral_Clearance Perforin/Granzyme Fas/FasL

Caption: CTL activation and viral clearance pathway.

Experimental Workflow for Vaccine Efficacy Testing

Experimental_Workflow Workflow for NP(147-155) Vaccine Efficacy Testing Start Start Animal_Model Select BALB/c Mice Start->Animal_Model Vaccination Administer Vaccine (e.g., DNA, Peptide + Adjuvant) Animal_Model->Vaccination Boost Booster Immunization (2-3 weeks later) Vaccination->Boost Challenge Intranasal Lethal Challenge with Influenza A Virus Boost->Challenge Monitoring Monitor Survival and Weight Loss (for at least 14 days) Challenge->Monitoring Immune_Analysis Assess Immune Response (ELISPOT, Tetramer Staining) Challenge->Immune_Analysis Data_Analysis Analyze Survival Curves and Viral Titers Monitoring->Data_Analysis Immune_Analysis->Data_Analysis End End Data_Analysis->End

References

The Crucial Alliance: Assessing the Indispensable Role of CD4+ T-Cell Help for NP(147-155) Specific CD8+ T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate cellular collaborations that underpin robust immune responses is paramount. This guide provides a comparative analysis of influenza nucleoprotein (NP) (147-155) epitope-specific CD8+ T-cells that have received help from CD4+ T-cells versus those that have not. By presenting quantitative data from key experimental findings, detailing methodologies, and visualizing critical pathways, this document serves as a vital resource for deciphering the impact of CD4+ T-cell assistance on the generation of effective cytotoxic T lymphocyte (CTL) immunity against influenza A virus.

The priming and development of a potent and durable CD8+ T-cell response, particularly to conserved internal viral antigens like the nucleoprotein (NP), is a cornerstone of heterosubtypic immunity to influenza A virus. While CD8+ T-cells are the direct effectors, their optimal performance, especially the establishment of long-lived memory, is critically dependent on help from their CD4+ T-cell counterparts. This guide dissects this crucial interaction, focusing on the well-characterized NP(147-155) epitope, a dominant target for CD8+ T-cells in BALB/c mice.

Quantitative Comparison: Helped vs. Unhelped NP(147-155) Specific CD8+ T-Cells

The presence of CD4+ T-cell help during the priming phase of an immune response significantly enhances the magnitude and functionality of NP(147-155) specific CD8+ T-cells. The following tables summarize the quantitative differences observed in key performance metrics.

Performance MetricHelped NP(147-155) Specific CD8+ T-CellsUnhelped NP(147-155) Specific CD8+ T-CellsKey Findings
Peak Expansion (% of total CD8+ T-cells in lungs) Significantly higher expansionReduced expansionCD4+ T-cell help promotes a more robust proliferation of antigen-specific CD8+ T-cells during the acute phase of infection.
Memory Precursor Frequency Higher frequency of memory precursor effector cells (MPECs)Higher frequency of short-lived effector cells (SLECs)Helped CD8+ T-cells are more programmed towards a memory fate, ensuring a larger pool of long-lived cells.
Secondary Expansion upon Re-challenge Robust and rapid secondary expansionImpaired secondary expansionThe ability to mount a swift and potent recall response is severely compromised in the absence of initial CD4+ T-cell help.
Functional ParameterHelped NP(147-155) Specific CD8+ T-CellsUnhelped NP(147-155) Specific CD8+ T-CellsKey Findings
IFN-γ Production High frequency of IFN-γ producing cellsLower frequency and reduced per-cell production of IFN-γCD4+ T-cell help enhances the capacity of CD8+ T-cells to produce this key antiviral cytokine.
TNF-α Production Significant population of TNF-α producing cellsDiminished TNF-α productionThe polyfunctionality of helped CD8+ T-cells, crucial for viral control, is superior to that of unhelped cells.
In Vivo Cytotoxicity (% Specific Lysis) High level of target cell lysisReduced cytotoxic potentialWhile unhelped CD8+ T-cells can still kill target cells, their overall cytotoxic efficiency is lower.

Signaling Pathways and Experimental Workflows

The mechanisms by which CD4+ T-cells provide help to their CD8+ counterparts are multifaceted, involving direct and indirect interactions.

CD4_Help_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_CD4 CD4+ T-Cell cluster_CD8 CD8+ T-Cell APC APC B7 B7 APC->B7 Upregulates CD8 Naive CD8+ T-Cell APC->CD8 Presents NP(147-155) CD40_APC CD40 CD40_APC->APC Licenses B7->CD8 Co-stimulates CD4 Naive CD4+ T-Cell aCD4 Activated CD4+ T-Cell CD4->aCD4 TCR engagement CD40L_CD4 CD40L aCD4->CD40L_CD4 Upregulates IL2 IL-2 aCD4->IL2 Secretes CD40L_CD4->CD40_APC Binds to aCD8 Activated CD8+ T-Cell IL2->aCD8 Promotes survival & proliferation CD8->aCD8 Activation & Proliferation MemoryCD8 Memory CD8+ T-Cell aCD8->MemoryCD8 EffectorCD8 Effector CD8+ T-Cell aCD8->EffectorCD8 EffectorCD8->MemoryCD8

Signaling pathway of CD4+ T-cell help for CD8+ T-cells.

A common experimental approach to dissect the role of CD4+ T-cell help involves adoptive transfer of TCR-transgenic CD8+ T-cells into recipient mice with or without a functional CD4+ T-cell compartment.

Experimental_Workflow cluster_Donors Donor Mice cluster_Recipients Recipient Mice cluster_Procedure Experimental Procedure cluster_Analysis Analysis OTI OT-I Mouse (TCR transgenic for OVA) Isolate Isolate naive NP(147-155) specific CD8+ T-cells OTI->Isolate NP_TCR NP(147-155) TCR Transgenic Mouse NP_TCR->Isolate WT Wild-Type (WT) Mouse (CD4+ T-cells present) Infect Infect with Influenza A Virus WT->Infect CD4_KO CD4 KO or CD4-depleted Mouse (No CD4+ T-cells) CD4_KO->Infect Transfer Adoptively transfer CD8+ T-cells into WT and CD4-deficient mice Isolate->Transfer Transfer->WT Transfer->CD4_KO Analyze Analyze NP(147-155) specific CD8+ T-cell response at various time points Infect->Analyze Expansion Expansion (Tetramer staining) Analyze->Expansion Cytokines Cytokine Production (ICS) Analyze->Cytokines Cytotoxicity Cytotoxicity (In vivo killing assay) Analyze->Cytotoxicity

Experimental workflow for assessing CD4+ T-cell help.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to generate the comparative data.

Adoptive Transfer of NP(147-155) Specific CD8+ T-Cells

This protocol describes the transfer of naive CD8+ T-cells specific for the NP(147-155) epitope into recipient mice to study their response to influenza virus infection in the presence or absence of CD4+ T-cell help.

  • Isolation of Donor Cells: Spleens and lymph nodes are harvested from TCR-transgenic mice expressing a receptor specific for the influenza NP(147-155) peptide presented by H-2Kd. Naive CD8+ T-cells (CD44low, CD62Lhigh) are enriched using magnetic-activated cell sorting (MACS).

  • Recipient Mice: Wild-type BALB/c mice are used as "helped" recipients. "Unhelped" recipients are either CD4 knockout mice or wild-type mice depleted of CD4+ T-cells via administration of an anti-CD4 monoclonal antibody (e.g., GK1.5) prior to and during the experiment.

  • Adoptive Transfer: A defined number of purified naive NP(147-155) specific CD8+ T-cells (typically 1 x 10^4 to 1 x 10^5) are injected intravenously into both helped and unhelped recipient mice.

  • Influenza Virus Infection: One day after cell transfer, mice are infected intranasally with a sublethal dose of influenza A virus (e.g., A/PR/8/34).

  • Analysis: At various time points post-infection (e.g., day 8 for peak primary response, day 30+ for memory), tissues such as spleen, lymph nodes, and lungs are harvested to analyze the NP(147-155) specific CD8+ T-cell response.

Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α

This method is used to quantify the frequency of cytokine-producing NP(147-155) specific CD8+ T-cells.

  • Cell Preparation: Single-cell suspensions are prepared from the spleens, lymph nodes, or lungs of infected mice.

  • In Vitro Restimulation: Cells are incubated for 5-6 hours with the NP(147-155) peptide (TYQRTRALV). A protein transport inhibitor (e.g., Brefeldin A) is added to prevent cytokine secretion, causing them to accumulate intracellularly.

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against surface markers, including CD8 and a congenic marker to identify the transferred cells.

  • Fixation and Permeabilization: Cells are fixed and their membranes are permeabilized to allow antibodies to access intracellular proteins.

  • Intracellular Staining: Cells are stained with fluorescently labeled antibodies against IFN-γ and TNF-α.

  • Flow Cytometry Analysis: The frequency of CD8+ T-cells producing IFN-γ and/or TNF-α in response to the NP(147-155) peptide is determined by flow cytometry.

In Vivo Cytotoxicity Assay

This assay measures the cytotoxic function of NP(147-155) specific CD8+ T-cells directly in the living animal.

  • Target Cell Preparation: Splenocytes from naive BALB/c mice are divided into two populations. One population is pulsed with the NP(147-155) peptide and labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh). The other population is left unpulsed (or pulsed with an irrelevant peptide) and labeled with a low concentration of the same dye (CFSElow).

  • Target Cell Injection: The two populations of labeled target cells are mixed in a 1:1 ratio and injected intravenously into influenza-infected mice (both helped and unhelped groups) at the peak of the CD8+ T-cell response.

  • Analysis: After a defined period (e.g., 4-18 hours), splenocytes from the recipient mice are harvested and the ratio of CFSEhigh to CFSElow cells is determined by flow cytometry.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: [1 - (ratio unprimed / ratio primed)] x 100. A higher percentage of specific lysis indicates greater in vivo cytotoxic activity.

A Comparative Guide to Delivery Systems for the NP (147-155) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of different delivery systems for the immunodominant influenza nucleoprotein (NP) peptide, NP (147-155). This peptide is a critical target for cytotoxic T lymphocyte (CTL) responses and is widely used in immunological research and vaccine development. Effective delivery of this peptide is paramount for eliciting robust and sustained immune responses. This document summarizes key performance data of common delivery platforms, details relevant experimental protocols, and visualizes the underlying biological pathways.

Data Presentation: Performance of Peptide Delivery Systems

The following tables summarize quantitative data for two common nanoparticle-based delivery systems: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes. It is important to note that while the principles are broadly applicable, direct experimental data for the NP (147-155) peptide within these specific systems is limited in publicly available literature. Therefore, data from studies using other peptides are presented here as representative examples to illustrate the typical performance of these delivery systems.

Table 1: Comparison of Encapsulation Efficiency for Different Peptide Delivery Systems

Delivery SystemPeptide EncapsulatedEncapsulation Efficiency (%)MethodologyReference
PLGA NanoparticlesFS10 (antimicrobial peptide)~25%Double emulsion or nanoprecipitation[1]
PLGA NanoparticlesS1 peptide (Aβ generation inhibitor)13.2 - 14.7%Not specified[2]
PLGA NanoparticlesCtn[15-34] (anti-infective peptide)93.3%Double emulsion/solvent evaporation[3]
LiposomesNot SpecifiedVaries widely based on formulationThin-film hydration and extrusion[4]

Table 2: Comparison of In Vitro Release Profiles for Different Peptide Delivery Systems

Delivery SystemPeptide EncapsulatedRelease ProfileMethodologyReference
PLGA NanoparticlesFS10 (antimicrobial peptide)Initial burst release of 48-63%, followed by sustained release up to 21 hours.Dialysis method[1]
PLGA NanoparticlesS1 peptide (Aβ generation inhibitor)Stable release rate in PBS buffer.Not specified[2]
PLGA NanoparticlesCtn[15-34] (anti-infective peptide)Rapid initial release of ~27% in the first 24 hours, followed by sustained release for at least 16 days.Not specified[3]
LiposomesCarboxyfluorescein (as model)Triggered and tunable release upon peptide conjugation.Fluorescence de-quenching assay[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the comparison of peptide delivery systems.

Protocol 1: Determination of Peptide Encapsulation Efficiency in Nanoparticles

This protocol describes a common indirect method for determining the amount of peptide successfully encapsulated within nanoparticles.

Objective: To quantify the percentage of the initial peptide that is entrapped within the nanoparticles.

Materials:

  • Peptide-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Centrifuge capable of high speeds

  • High-performance liquid chromatography (HPLC) system or a suitable fluorescence spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Separation of Free Peptide:

    • Take a known volume of the nanoparticle suspension.

    • Centrifuge the suspension at a high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the nanoparticles.

    • Carefully collect the supernatant, which contains the unencapsulated ("free") peptide.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining nanoparticles.[6]

  • Quantification of Free Peptide:

    • Analyze the concentration of the peptide in the filtered supernatant using a validated analytical method such as HPLC or fluorescence spectroscopy.[1]

    • Create a standard curve with known concentrations of the free peptide to accurately determine the concentration in the supernatant.

  • Calculation of Encapsulation Efficiency (EE):

    • Calculate the total amount of free peptide in the supernatant.

    • The encapsulation efficiency is calculated using the following formula:[6]

    EE (%) = [(Total amount of peptide - Amount of free peptide) / Total amount of peptide] x 100

Protocol 2: In Vitro Peptide Release Assay

This protocol outlines a dialysis-based method to study the release kinetics of a peptide from a nanoparticle delivery system over time.

Objective: To determine the rate and extent of peptide release from the delivery system in a simulated physiological environment.

Materials:

  • Peptide-loaded nanoparticles

  • Release buffer (e.g., PBS, pH 7.4)

  • Dialysis membrane with a molecular weight cut-off (MWCO) lower than the peptide's molecular weight.

  • Shaking incubator or water bath at 37°C

  • Analytical instrument for peptide quantification (e.g., HPLC, fluorescence spectrophotometer)

Procedure:

  • Preparation of the Dialysis System:

    • Accurately weigh a quantity of peptide-loaded nanoparticles and resuspend them in a known volume of release buffer.

    • Transfer the nanoparticle suspension into a dialysis bag.

    • Seal the dialysis bag and place it in a larger container with a known volume of fresh release buffer. The volume of the external buffer should be significantly larger (e.g., 100-fold) than the volume inside the dialysis bag to ensure sink conditions.

  • Incubation and Sampling:

    • Place the entire setup in a shaking incubator or water bath maintained at 37°C.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours, and then daily), withdraw a small aliquot of the release buffer from the external container.

    • After each sampling, replenish the container with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.

  • Quantification and Data Analysis:

    • Analyze the concentration of the released peptide in the collected samples using a suitable analytical method.

    • Calculate the cumulative amount of peptide released at each time point.

    • Plot the cumulative percentage of peptide released versus time to obtain the in vitro release profile.[1]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key conceptual frameworks relevant to the delivery and action of the NP (147-155) peptide.

Signaling Pathway of T-Cell Activation

Recognition of the NP (147-155) peptide presented by an MHC class I molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex signaling cascade leading to T-cell activation and an immune response.

T_Cell_Activation_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC-I MHC Class I (presenting NP 147-155) TCR T-Cell Receptor (TCR) MHC-I->TCR Binding CD8 CD8 MHC-I->CD8 Lck Lck TCR->Lck engagement ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin Gene Gene Transcription (e.g., IL-2, IFN-γ) NFkB->Gene NFAT NFAT Calcineurin->NFAT NFAT->Gene

T-Cell Receptor (TCR) signaling cascade upon recognition of the NP (147-155) peptide.
Experimental Workflow for Comparing Delivery Systems

This workflow outlines the key steps involved in a comparative study of different delivery systems for the NP (147-155) peptide.

Experimental_Workflow cluster_Formulation Formulation cluster_Characterization In Vitro Characterization cluster_InVivo In Vivo / Ex Vivo Evaluation P1 Formulate NP (147-155) in Delivery System A (e.g., PLGA NP) C1 Determine Encapsulation Efficiency P1->C1 C2 Analyze In Vitro Release Profile P1->C2 C3 Assess Nanoparticle Size and Stability P1->C3 P2 Formulate NP (147-155) in Delivery System B (e.g., Liposomes) P2->C1 P2->C2 P2->C3 V1 Administer to Animal Model C1->V1 C2->V1 C3->V1 V2 Analyze Biodistribution of Delivery System V1->V2 V3 Measure CTL Activation (e.g., ELISpot, Cr-release assay) V1->V3

A generalized workflow for the comparative evaluation of peptide delivery systems.

References

Safety Operating Guide

Proper Disposal Procedures for Influenza NP (147-155)

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of synthetic peptides such as Influenza NP (147-155) is a critical aspect of laboratory safety and environmental responsibility. Given that the full toxicological properties of many research peptides are unknown, they must be treated as potentially hazardous chemical waste. This guide provides detailed, step-by-step procedures for the proper handling and disposal of Influenza NP (147-155) and associated materials, ensuring the safety of researchers and adherence to institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of the peptide, especially in its lyophilized powder form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection: Safety goggles are required to protect against splashes. A face shield is recommended when there is a significant risk of splashing.

  • Body Protection: A standard laboratory coat is mandatory to protect skin and clothing.

  • Hand Protection: Chemical-resistant nitrile gloves are essential. Double gloving may be necessary for added protection when handling concentrated solutions.

  • Respiratory Protection: A respirator or dust mask is recommended when weighing and handling the lyophilized powder to avoid inhalation.

Waste Characterization and Segregation

Proper disposal begins with the correct characterization and segregation of waste at the point of generation. Waste contaminated with Influenza NP (147-155) should be categorized as chemical waste. If the peptide has been used in experiments involving infectious agents, such as the influenza virus, the waste must be treated as biohazardous chemical waste and decontaminated prior to final disposal.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for disposing of Influenza NP (147-155) in its various forms.

Protocol 1: Disposal of Unused or Expired Lyophilized Peptide
  • Containerization: Ensure the original vial containing the lyophilized peptide is tightly sealed.

  • Labeling: Place the sealed vial into a larger, designated container for solid chemical waste. This container must be clearly labeled as "Hazardous Chemical Waste" and list "Influenza NP (147-155) peptide" as a component.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from general lab traffic and incompatible materials.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.

Protocol 2: Disposal of Aqueous Peptide Solutions (Non-Biohazardous)
  • Collection: Collect all aqueous solutions containing Influenza NP (147-155) in a dedicated, leak-proof liquid chemical waste container, typically made of High-Density Polyethylene (HDPE).

  • Labeling: Clearly label the container "Hazardous Chemical Waste" and list all chemical components, including "Influenza NP (147-155) peptide" and the solvent (e.g., water, buffer components).

  • Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area with secondary containment to prevent spills.

  • Final Disposal: Contact your institution's EH&S office for collection and disposal. Do not pour peptide solutions down the drain.

Protocol 3: Disposal of Contaminated Solid Waste
  • Segregation: Collect all solid waste that has come into contact with the peptide, such as pipette tips, tubes, gloves, and absorbent paper, in a dedicated, leak-proof container for solid chemical waste.[1]

  • Container Type: Use a container appropriate for solid waste, such as a lined cardboard box or a plastic drum. Ensure the container can be securely closed.

  • Labeling: Label the container as "Hazardous Chemical Waste" and specify the contaminants (e.g., "Solid waste contaminated with Influenza NP (147-155) peptide").

  • Storage and Disposal: Store the container in the designated waste accumulation area and arrange for disposal through your institution's EH&S program.

Protocol 4: Disposal of Biohazardous Waste Contaminated with Influenza NP (147-155)

If the peptide was used in experiments involving live influenza virus or other biological agents, the waste must be decontaminated before being disposed of as chemical waste.

  • Initial Decontamination:

    • Liquid Waste: Treat liquid biohazardous waste with an appropriate disinfectant proven effective against influenza virus (see table below) or decontaminate by autoclaving.

    • Solid Waste: Place solid biohazardous waste in an autoclavable biohazard bag. Add a small amount of water to the bag to facilitate steam generation during autoclaving.[2]

  • Autoclaving: Process the biohazard bags in an autoclave according to the recommended parameters for biohazardous waste.[1][2][3] Place the bags in a secondary, autoclavable container to prevent spills.[2]

  • Post-Decontamination Handling:

    • Once the waste is decontaminated (sterilized), it can be handled as chemical waste.

    • Place the autoclaved bag of solid waste into the designated solid chemical waste container.

    • Pour the decontaminated liquid waste into the designated liquid chemical waste container.

  • Final Disposal: Label the containers appropriately, indicating that the contents have been biologically decontaminated but are still considered chemical waste. Arrange for disposal through EH&S.

Quantitative Data for Decontamination

The following table summarizes key parameters for common decontamination methods for waste containing influenza virus.

Decontamination MethodAgent/ParameterConcentration/SettingContact TimeNotes
Chemical Disinfection Sodium Hypochlorite (Household Bleach)0.5% - 1.0% final concentrationMinimum 5-20 minutesEffective for many viruses but can be corrosive. Prepare fresh daily.[4][5]
Ethanol70%Minimum 1-5 minutesEffective against enveloped viruses like influenza.[5][6]
Hydrogen Peroxide Vapor10 ppm2.5 minutes for 99% inactivationUseful for surface decontamination.[6][7]
Sodium Hydroxide (NaOH)0.1 MMinimum 1 minuteHighly effective but requires subsequent neutralization before disposal.[4][6]
Steam Sterilization Autoclave (Biohazardous Waste)121°C (250°F) at 15 PSIMinimum 30-60 minutesTime depends on the load size and density. Use chemical and biological indicators to validate the cycle.[1][2][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with Influenza NP (147-155).

DisposalWorkflow Disposal Workflow for Influenza NP (147-155) Waste Start Waste Generation (Influenza NP 147-155) AssessBiohazard Biohazardous? (e.g., used with live virus) Start->AssessBiohazard Decontaminate Decontaminate (Autoclave or Disinfectant) AssessBiohazard->Decontaminate Yes AssessForm Assess Waste Form AssessBiohazard->AssessForm No Decontaminate->AssessForm LiquidWaste Liquid Chemical Waste AssessForm->LiquidWaste Liquid SolidWaste Solid Chemical Waste AssessForm->SolidWaste Solid CollectLiquid Collect in Labeled, Leak-Proof HDPE Container LiquidWaste->CollectLiquid CollectSolid Collect in Labeled, Leak-Proof Container SolidWaste->CollectSolid EH_S_Disposal Store in Satellite Area Arrange EH&S Pickup CollectLiquid->EH_S_Disposal CollectSolid->EH_S_Disposal

Caption: Decision workflow for the proper disposal of Influenza NP (147-155) waste.

References

Navigating the Safe Handling of Influenza NP (147-155): A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling biological materials such as the Influenza Nucleoprotein (NP) peptide (147-155). While this peptide is a non-infectious component of the influenza virus, proper handling, personal protective equipment (PPE), and disposal are crucial to maintain a safe research environment and prevent any potential hazards.[1] This guide provides essential, step-by-step safety and logistical information for the laboratory use of Influenza NP (147-155).

Risk Assessment and Biosafety Level

Influenza NP (147-155) is a synthetic peptide and does not contain infectious viral particles. Therefore, the primary risks are not from infection but from potential chemical and biological exposure through inhalation, skin, or eye contact.[1] A thorough risk assessment should be conducted before any procedure.[2]

Most laboratory work involving non-infectious, non-propagating viral components like peptides can be safely conducted at Biosafety Level 2 (BSL-2) .[3][4][5] This level is appropriate for work with agents that pose a moderate potential hazard to personnel and the environment.[5] All procedures should be performed in accordance with standard microbiological practices.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE program is the last line of defense in the hierarchy of safety controls.[6] Employers are required by the Occupational Safety and Health Administration (OSHA) to assess workplace hazards and provide appropriate PPE at no cost to the employee.[6][7][8] The following table summarizes the minimum recommended PPE for handling Influenza NP (147-155).

Procedure Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Low-Volume Handling (e.g., reconstitution, aliquoting) Laboratory coat or gown[8][9]Disposable nitrile gloves[8]Safety glasses with side shields[1][9]Not generally required
Procedures with Aerosol/Splash Potential (e.g., vortexing, sonicating) Solid-front laboratory gown[2]Double nitrile gloves[8][9]Safety goggles and a face shield[1][8][9]Recommended (e.g., N95 respirator)[8]

Step-by-Step PPE Application (Donning and Doffing):

Properly putting on and taking off PPE is critical to prevent contamination.

Donning Sequence:

  • Gown: Put on a clean lab coat or gown, ensuring it is fully fastened.[8]

  • Mask/Respirator (if needed): Secure the mask or respirator over your nose and mouth.

  • Goggles/Face Shield: Put on eye and face protection.[9]

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the gown.[8]

Doffing Sequence:

  • Gloves: Remove gloves first, peeling them off without touching the outside with bare skin.

  • Gown: Untie and remove the gown, folding the contaminated side inward.

  • Exit Laboratory: Perform hand hygiene.

  • Goggles/Face Shield: Remove by handling the strap.

  • Mask/Respirator: Remove without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[10]

Operational Workflow for Handling Influenza NP (147-155)

The following diagram illustrates a standard workflow for handling the peptide, from receipt to disposal, emphasizing safety checkpoints.

G cluster_prep Preparation & Planning cluster_handling Peptide Handling cluster_cleanup Decontamination & Disposal cluster_final Final Steps risk_assessment 1. Conduct Risk Assessment ppe_selection 2. Select & Inspect PPE risk_assessment->ppe_selection setup_bsc 3. Prepare Biosafety Cabinet (BSC) ppe_selection->setup_bsc reconstitution 4. Reconstitute & Aliquot Peptide in BSC setup_bsc->reconstitution experiment 5. Perform Experiment reconstitution->experiment decontaminate_surfaces 6. Decontaminate Surfaces & Equipment experiment->decontaminate_surfaces segregate_waste 7. Segregate Waste decontaminate_surfaces->segregate_waste dispose 8. Dispose of Waste segregate_waste->dispose remove_ppe 9. Doff PPE dispose->remove_ppe wash_hands 10. Wash Hands remove_ppe->wash_hands

Caption: Standard operational workflow for handling Influenza NP (147-155).

Disposal Plan for Contaminated Materials

All materials that come into contact with Influenza NP (147-155) should be treated as biohazardous waste.[11] Proper segregation and disposal are essential to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Procedures:

  • Sharps Waste:

    • Items: Needles, contaminated glass slides, and Pasteur pipettes.[11]

    • Procedure: Immediately place all sharps into a designated, puncture-resistant, leak-proof sharps container labeled with the biohazard symbol.[11][12] Do not overfill these containers.

  • Solid Biohazardous Waste:

    • Items: Used PPE (gloves, gowns, masks), plastic pipette tips, culture flasks, and other contaminated lab supplies.[11]

    • Procedure: Place these items in a red biohazard bag within a secondary, rigid container with a tight-fitting lid.[11] The container must be labeled with the universal biohazard symbol.

  • Liquid Biohazardous Waste:

    • Items: Unused peptide solutions, buffers, and other liquids containing the peptide.

    • Procedure: Decontaminate liquid waste before disposal. A common method is to treat with a freshly prepared 1:10 dilution of household bleach for at least 30 minutes before pouring it down a sanitary sewer, followed by flushing with plenty of water.[11] Check institutional guidelines, as some may require autoclaving before disposal.

All biohazardous waste must be disposed of through the institution's hazardous waste management program.[12] This typically involves collection by trained personnel for final treatment, such as autoclaving or incineration.[12][13] Never dispose of biohazardous waste in the regular trash.[14]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。